Product packaging for 4,8,12-Trioxatridecan-1-ol(Cat. No.:CAS No. 13133-29-4)

4,8,12-Trioxatridecan-1-ol

Cat. No.: B082328
CAS No.: 13133-29-4
M. Wt: 206.28 g/mol
InChI Key: GRTBNOKQBKPUGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,8,12-Trioxatridecan-1-ol (CAS 13133-29-4) is a linear polyether alcohol with the molecular formula C 10 H 22 O 4 and a molecular weight of 206.28 g/mol . Its structure features a thirteen-atom chain where oxygen atoms replace carbon atoms at positions 4, 8, and 12, and a primary alcohol (-OH) group is located at the terminal carbon . This architecture defines the compound as an oligo(ethylene glycol) derivative, specifically related to triethylene glycol, and provides it with valuable properties as a flexible, hydrophilic building block in synthetic chemistry . In research and development, this compound and its structural analogs serve as crucial intermediates for creating more complex architectures. Its primary value lies in its dual functionality: the polyether backbone offers water-solubility and conformational flexibility, while the terminal hydroxyl group provides a reactive site for further chemical modification . This makes it an ideal linker in applications such as the synthesis of multivalent bioactive peptides for biological targeting and the creation of advanced functional materials . For instance, fluorinated derivatives of similar polyether alcohols have been utilized to synthesize polyurethane oligomers that impart water and oil repellency to materials like polyethylene terephthalate (PET) . The compound is strictly for research applications and is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O4 B082328 4,8,12-Trioxatridecan-1-ol CAS No. 13133-29-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-(3-methoxypropoxy)propoxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O4/c1-12-6-3-8-14-10-4-9-13-7-2-5-11/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTBNOKQBKPUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOCCCOCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00157003
Record name 4,8,12-Trioxatridecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13133-29-4
Record name 3-[3-(3-Methoxypropoxy)propoxy]-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13133-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,8,12-Trioxatridecan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013133294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,8,12-Trioxatridecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,8,12-trioxatridecan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.772
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,8,12-Trioxatridecan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4,8,12-Trioxatridecan-1-ol, a poly(ethylene glycol) (PEG) derivative of interest in various scientific and biomedical applications. The proposed synthesis is based on the well-established Williamson ether synthesis, a robust and versatile method for the formation of ethers. This document details the probable reaction scheme, experimental protocols, and expected quantitative data.

Proposed Synthesis Pathway: Williamson Ether Synthesis

The synthesis of this compound can be efficiently achieved through a Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, the sodium salt of triethylene glycol monomethyl ether ( 1 ) acts as the nucleophile, attacking the electrophilic carbon of 3-bromo-1-propanol ( 2 ) to form the desired product ( 3 ).

Reaction Scheme:

Williamson Ether Synthesis cluster_reactants Reactants cluster_products Products TEGME Triethylene glycol monomethyl ether (1) CH₃O(CH₂CH₂)₃OH Intermediate Sodium triethylene glycol monomethyl ether CH₃O(CH₂CH₂)₃ONa TEGME->Intermediate + NaH (Deprotonation) NaH Sodium Hydride NaH H2 Hydrogen Gas H₂ BromoPropanol 3-Bromo-1-propanol (2) Br(CH₂)₃OH Target This compound (3) CH₃O(CH₂CH₂)₃O(CH₂)₃OH BromoPropanol->Target NaBr Sodium Bromide NaBr Intermediate->Target + 3-Bromo-1-propanol (2) (SN2 Reaction) Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Start: Reactants deprotonation Deprotonation of Glycol Ether (NaH, THF, 0°C to RT) start->deprotonation ether_formation SN2 Reaction (Add 3-Bromo-1-propanol, Reflux) deprotonation->ether_formation quench Quench Reaction ether_formation->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography characterization Spectroscopic Analysis (NMR, IR) chromatography->characterization final_product Pure this compound characterization->final_product

4,8,12-Trioxatridecan-1-ol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a summary of the available technical data for 4,8,12-Trioxatridecan-1-ol, focusing on its chemical identifiers and molecular properties. This information is intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a chemical compound with the molecular formula C10H22O4.[1] Its structure is characterized by a thirteen-atom chain containing three ether linkages and a terminal hydroxyl group.

CAS Number: 13133-29-4[1][2]

Molecular Weight: 206.28 g/mol [1]

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC10H22O4[1]
Molecular Weight206.28[1]
CAS Number13133-29-4[1][2]
StereochemistryAchiral[1]
Defined Stereocenters0[1]
Charge0[1]

Experimental Protocols and Further Research

Further research would be required to establish any biological activity, signaling pathways, or detailed experimental use cases for this compound. No peer-reviewed studies detailing specific experimental methodologies or its role in biological processes were identified.

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the chemical name and its primary identifiers.

Chemical This compound CAS CAS: 13133-29-4 Chemical->CAS is identified by Formula Formula: C10H22O4 Chemical->Formula has MW MW: 206.28 Formula->MW results in

Caption: Relationship between chemical name and its key identifiers.

References

Solubility Profile of 4,8,12-Trioxatridecan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4,8,12-Trioxatridecan-1-ol. Due to a lack of specific quantitative solubility data in published literature for this compound (CAS No. 13133-29-4), this guide presents qualitative solubility information for its close structural isomer, Triethylene glycol monobutyl ether (CAS No. 143-22-6), which is expected to have very similar solubility properties. Furthermore, a detailed experimental protocol for determining solubility via the isothermal saturation method is provided to enable researchers to generate precise quantitative data for this compound in their specific solvent systems.

Core Concepts in Solubility

The solubility of a substance is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution at a given temperature and pressure. For drug development professionals, solubility is a critical parameter that influences a drug's formulation, bioavailability, and ultimately its therapeutic efficacy. Glycol ethers, such as this compound, are valued for their unique solvency, which is attributed to the presence of both ether and alcohol functionalities, allowing them to interact with a wide range of polar and non-polar substances.

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of Triethylene glycol monobutyl ether, a close structural isomer of this compound. This information serves as a strong indicator of the expected solubility profile of this compound.

Solvent ClassSolvent ExamplesSolubility Profile
Aqueous WaterSoluble / Miscible
Alcohols Ethanol, MethanolMiscible
Ethers Diethyl etherMiscible
Ketones AcetoneMiscible
Esters Ethyl acetateMiscible
Halogenated Hydrocarbons DichloromethaneMiscible

Experimental Protocols

To obtain precise quantitative solubility data for this compound, the isothermal saturation method (also known as the shake-flask method) is recommended. This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.

Isothermal Saturation (Shake-Flask) Method

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Glass vials with screw caps or sealed ampoules

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or a calibrated refractometer)

Procedure:

  • Preparation of the Solvent System: Prepare the desired solvent or solvent mixture and allow it to reach the target experimental temperature.

  • Sample Preparation: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solute is essential to ensure that equilibrium with a saturated solution is achieved.

  • Addition of Solvent: Accurately add a known volume or mass of the pre-heated solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and should be determined experimentally (typically 24 to 72 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pre-heated syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

  • Sample Analysis: Accurately determine the mass or volume of the collected filtrate. Dilute the sample with a suitable solvent if necessary and analyze the concentration of this compound using a pre-calibrated analytical method (e.g., GC-FID or HPLC).

  • Data Calculation: Calculate the solubility of this compound in the solvent in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solute Add excess this compound to vial prep_solvent Add known volume of solvent prep_solute->prep_solvent agitation Agitate at constant temperature (24-72h) prep_solvent->agitation settling Allow undissolved solute to settle (2-4h) agitation->settling sampling Withdraw and filter supernatant settling->sampling quantification Analyze concentration (e.g., GC/HPLC) sampling->quantification calculation Calculate solubility quantification->calculation

Caption: Isothermal Saturation Method Workflow.

Spectroscopic Characterization of 4,8,12-Trioxatridecan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4,8,12-Trioxatridecan-1-ol, a polyether alcohol with the chemical formula C₁₀H₂₂O₄ and a molecular weight of 206.28 g/mol .[1] Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic features based on its chemical structure, which incorporates a primary alcohol and multiple ether linkages. Detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated peak assignments for the ¹H NMR, ¹³C NMR, and IR spectra of this compound, as well as the expected fragmentation patterns in Mass Spectrometry.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.65t2H-CH₂-OH (C1)
~3.55 - 3.45m12H-O-CH₂- (C2, C3, C5, C6, C7, C9, C10, C11)
~3.30s3H-O-CH₃ (C13)
~2.50br s1H-OH
~1.80p2H-CH₂- (C2)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~75 - 65-O-CH₂-
~61-CH₂-OH (C1)
~59-O-CH₃ (C13)
~32-CH₂- (C2)

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Strong, BroadO-H stretch (alcohol)
2950 - 2850StrongC-H stretch (alkane)
1150 - 1050StrongC-O stretch (ether and alcohol)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zFragment Ion
206[M]⁺ (Molecular Ion)
189[M - OH]⁺
175[M - CH₂OH]⁺
45, 59, 73, 87, 101, 115, 129, 143Cleavage at C-O bonds of the polyether chain

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the sample's solubility.

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Place the tube in the NMR spectrometer.

    • Acquire ¹H and ¹³C NMR spectra using a standard pulse program. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).

    • Solution: Alternatively, dissolve the sample in a solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).

  • Data Acquisition:

    • Obtain a background spectrum of the salt plates or the solvent cell.

    • Place the sample in the IR spectrometer.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • Introduce a dilute solution of the sample into the mass spectrometer.

    • Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is often suitable for polar molecules and can be coupled with liquid chromatography for sample purification.

  • Mass Analysis:

    • The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Detection and Spectrum Generation:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment specific ions and analyze the resulting daughter ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_final_characterization Structural Elucidation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Film or Solution Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (ESI or MALDI) Prep_MS->MS_Acq NMR_Analysis Chemical Shift, Integration, Multiplicity NMR_Acq->NMR_Analysis IR_Analysis Functional Group Identification IR_Acq->IR_Analysis MS_Analysis Molecular Weight, Fragmentation Pattern MS_Acq->MS_Analysis Structure Confirm Structure of This compound NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 4,8,12-Trioxatridecan-1-ol: Structure, Isomerism, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,8,12-Trioxatridecan-1-ol, a polyether alcohol with the molecular formula C₁₀H₂₂O₄. Due to the limited availability of experimental data for this specific positional isomer, this document leverages data from its well-characterized isomer, 3,6,9-Trioxatridecan-1-ol (commonly known as Triethylene glycol monobutyl ether), to provide a comparative context for its predicted properties and behavior. This guide covers the structural formula, discusses the various forms of isomerism, presents physicochemical data in a structured format, and outlines a plausible synthetic methodology.

Structural Elucidation and Core Chemical Information

This compound is a linear organic molecule characterized by a ten-carbon backbone interspersed with three ether linkages and terminating in a primary alcohol functional group. The oxygen atoms are located at positions 4, 8, and 12, while the hydroxyl group is at position 1.

Molecular Formula: C₁₀H₂₂O₄

Molecular Weight: 206.28 g/mol [1]

Structure: The structural formula of this compound is depicted below. The molecule is achiral and possesses no stereocenters.[1]

Chemical Identifiers:

  • SMILES: COCCCOCCCOCCCO[1]

  • InChI: InChI=1S/C10H22O4/c1-12-6-3-8-14-10-4-9-13-7-2-5-11/h11H,2-10H2,1H3[1]

  • InChIKey: GRTBNOKQBKPUGM-UHFFFAOYSA-N[1]

The structure of this compound can be visualized as follows:

G C1 CH3 O1 O C1->O1 C2 CH2 O1->C2 C3 CH2 C2->C3 C4 CH2 C3->C4 O2 O C4->O2 C5 CH2 O2->C5 C6 CH2 C5->C6 C7 CH2 C6->C7 O3 O C7->O3 C8 CH2 O3->C8 C9 CH2 C8->C9 C10 CH2 C9->C10 O4 OH C10->O4 isomers cluster_0 Positional Isomers of Trioxatridecan-1-ol This compound This compound 3,6,9-Trioxatridecan-1-ol 3,6,9-Trioxatridecan-1-ol This compound->3,6,9-Trioxatridecan-1-ol Shift in ether positions 2,5,8-Trioxadodecan-12-ol 2,5,8-Trioxadodecan-12-ol 3,6,9-Trioxatridecan-1-ol->2,5,8-Trioxadodecan-12-ol Varied ether and alcohol positions synthesis_workflow cluster_0 Proposed Synthesis Workflow start Starting Materials step1 Step 1: First Etherification start->step1 intermediate1 Intermediate Product step1->intermediate1 step2 Step 2: Second Etherification intermediate1->step2 intermediate2 Intermediate Product step2->intermediate2 step3 Step 3: Final Etherification & Deprotection intermediate2->step3 product This compound step3->product

References

literature review on oligo(ethylene glycol) ethers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Oligo(ethylene glycol) Ethers in Drug Development

Oligo(ethylene glycol) (OEG) ethers are a class of compounds characterized by repeating ethylene glycol units. They have garnered significant attention in the fields of chemistry, materials science, and particularly in drug development due to their unique physicochemical properties. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of OEG ethers, with a focus on their role in advancing drug delivery systems.

Synthesis of Oligo(ethylene glycol) Ethers

The synthesis of OEG ethers can be achieved through several methods, allowing for the creation of a diverse range of structures with tailored functionalities. Common synthetic strategies include Williamson ether synthesis, anionic polymerization, and click chemistry.

Williamson Ether Synthesis: This classic method is often used for creating OEG chains of defined lengths. It involves the reaction of an alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Reiteration of this process can extend the OEG chain.[1]

Anionic Polymerization: For the synthesis of longer, branched poly(ethylene glycol)s, anionic polymerization is a versatile technique. Using an initiator like trimethylolpropane allyl ether, this method allows for the creation of multi-arm PEG structures.[2]

Heterobifunctional OEGs: A key application of OEGs in drug delivery is their use as linkers, which requires different functional groups at each end of the chain.[3] These heterobifunctional OEGs are often synthesized by protecting one hydroxyl group of a symmetrical OEG, functionalizing the other, and then deprotecting and functionalizing the first group.[3] Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for linking different molecules to the OEG chain.[3][4]

Physicochemical Properties

The unique properties of OEG ethers make them highly suitable for biomedical applications. They are generally water-soluble, biocompatible, and can reduce the non-specific binding of proteins to surfaces.[3][5] The E-series of glycol ethers, derived from ethylene oxide, are known for their high compatibility with water.[6]

Table 1: Key Physicochemical Properties of Oligo(ethylene glycol) Ethers

PropertyDescriptionRelevance in Drug Development
Solubility Generally high solubility in water and a range of organic solvents.[7]Enables formulation of poorly soluble drugs and use in aqueous biological environments.
Biocompatibility Low toxicity and immunogenicity.[3]Reduces adverse reactions and allows for safe in vivo applications.
Antifouling Resists non-specific adsorption of proteins and cells.[5][8]Prolongs circulation time of drug carriers by evading the immune system.
Flexibility The ether linkages provide significant conformational freedom.Allows for efficient binding to targets and self-assembly into nanostructures.
Tunability Properties can be tailored by varying the chain length and end-group functionality.[8]Enables the design of "smart" drug delivery systems responsive to specific stimuli.

It is important to note that while OEGs are generally considered safe for biomedical applications, some short-chain glycol ethers have been associated with toxicity at high exposure levels, including neurological and blood effects.[9][10]

Applications in Drug Development

OEG ethers are integral to modern drug delivery systems, where they are used as linkers, in self-assembling nanocarriers, and as components of stimuli-responsive materials.

Bioconjugation and PEGylation

Short-chain OEGs are widely used as linkers to attach therapeutic agents to targeting ligands like peptides or antibodies.[3] This process, known as PEGylation, can improve the pharmacokinetic profile of drugs by increasing their circulation time and reducing enzymatic degradation.[3]

Micellar Drug Delivery

Amphiphilic block copolymers containing a hydrophilic OEG block and a hydrophobic polymer block can self-assemble in aqueous solutions to form micelles. These core-shell structures can encapsulate hydrophobic drugs, increasing their solubility and providing a vehicle for targeted delivery.[11]

Table 2: Properties of Amphotericin B-Loaded PEG-PLA Micelles [11]

Copolymer Composition (PEG-PLA)Mean Diameter (nm)Critical Association Concentration (mol/L)
PEG2000-PLA210028.31.87 x 10⁻⁷
PEG2000-PLA310035.81.45 x 10⁻⁷
PEG2000-PLA420048.79.61 x 10⁻⁸
Thermosensitive Microgels and Liposomes

Polymers based on oligo(ethylene glycol) methacrylate (POEGMA) can exhibit a lower critical solution temperature (LCST), making them suitable for creating thermosensitive drug delivery systems.[8][12] These materials can be engineered into microgels or incorporated into liposomes that release their drug payload in response to a temperature change, for example, in the slightly warmer environment of a tumor.[12][13]

Table 3: Drug Loading and Release from OEG-based Microgels [13][14]

DrugCarrier SystemDrug Loading EfficiencyRelease Characteristics
DipyridamoleThermosensitive core-shell microgelsIncreases with shell thicknessSustained release
ChlorpromazinePMMA core/OEG-based shell microgelsNot specifiedThermosensitive and sustained release up to 80 hours[14]
DiltiazemPMMA core/OEG-based shell microgelsNot specifiedThermosensitive and sustained release up to 80 hours[14]

Experimental Protocols

Synthesis of Heterobifunctional OEG Linkers

This protocol is adapted from the synthesis of azide- and alkyne-terminated OEG linkers for click chemistry applications.[3]

Materials:

  • Oligo(ethylene glycol)

  • Sodium hydride (NaH)

  • Propargyl bromide or an azide-containing alkyl halide

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the oligo(ethylene glycol) in anhydrous THF.

  • Cool the solution in an ice bath and add NaH portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add propargyl bromide (or other functionalized halide) dropwise and stir overnight.

  • Quench the reaction with water and extract the product with DCM.

  • Dry the organic layer with MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting mono-functionalized OEG by silica gel chromatography.

  • The remaining hydroxyl group can then be activated (e.g., with a mesylate group) for further functionalization.[3]

Preparation of Drug-Loaded Polymeric Micelles

This protocol is based on the dialysis method for preparing amphotericin B-loaded PEG-PLA micelles.[11]

Materials:

  • PEG-PLA block copolymer

  • Hydrophobic drug (e.g., Amphotericin B)

  • Dimethyl sulfoxide (DMSO)

  • Dialysis membrane (appropriate molecular weight cut-off)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve a specific amount of the PEG-PLA copolymer and the drug in DMSO.

  • Transfer the solution into a dialysis bag.

  • Dialyze against a large volume of PBS at room temperature for 24 hours, with several changes of the dialysis medium.

  • During dialysis, the solvent exchange causes the amphiphilic copolymers to self-assemble into micelles, entrapping the drug.

  • Collect the micellar solution from the dialysis bag and filter to remove any non-incorporated drug aggregates.

  • Characterize the micelles for size, drug loading, and release properties.

Characterization of Micelles

Dynamic Light Scattering (DLS): Used to determine the mean hydrodynamic diameter and size distribution of the micelles in solution.[11]

Transmission Electron Microscopy (TEM): Provides visualization of the micelle morphology, confirming their spherical and core-shell structure.[11]

Fluorescence Spectroscopy with Pyrene Probe: Used to determine the critical association concentration (CAC), which is the concentration at which micelle formation begins.[11]

Workflows and Pathways

Synthesis Workflow for Heterobifunctional OEG Linkers

This diagram illustrates the general workflow for creating OEG linkers with two different functional groups, a common strategy in bioconjugation.

G cluster_synthesis Synthesis of Heterobifunctional OEG start Symmetrical OEG (HO-OEG-OH) protect Monoprotection of one hydroxyl group start->protect e.g., Benzyl ether functionalize1 Functionalization of the free hydroxyl group protect->functionalize1 e.g., Tosylation deprotect Deprotection of the first hydroxyl group functionalize1->deprotect e.g., Hydrogenation functionalize2 Functionalization of the newly freed hydroxyl group deprotect->functionalize2 e.g., Azidation product Heterobifunctional OEG (FG1-OEG-FG2) functionalize2->product

A general workflow for synthesizing heterobifunctional OEG linkers.
Drug Encapsulation and Cellular Uptake Pathway

This diagram shows a simplified representation of how OEG-based nanoparticles are loaded with a drug and subsequently taken up by a target cell, often via endocytosis.

G cluster_delivery Drug Delivery and Cellular Uptake cluster_cell Target Cell drug Hydrophobic Drug micelle Drug-Loaded Micelle (Self-Assembly) drug->micelle copolymer Amphiphilic OEG Copolymer copolymer->micelle endocytosis Endocytosis micelle->endocytosis Cellular Uptake endosome Endosome endocytosis->endosome release Drug Release (e.g., pH change) endosome->release target Intracellular Target release->target

Drug encapsulation in OEG micelles and subsequent cellular uptake.

References

Technical Guide: Physicochemical Properties of 4,8,12-Trioxatridecan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical state and appearance of 4,8,12-Trioxatridecan-1-ol at Standard Temperature and Pressure (STP), along with relevant physicochemical data. The information presented herein is crucial for professionals engaged in research and development, particularly in the fields of drug formulation and materials science, where a thorough understanding of a compound's physical properties is essential for its handling, processing, and application.

Core Physicochemical Data

The physical properties of this compound have been determined using computational models. These predicted values provide a valuable estimation of the compound's behavior and are summarized in the table below. It is important to note that these are theoretical values and may differ from experimentally determined results.

PropertyPredicted ValueUnitMethod
Molecular FormulaC10H22O4--
Molecular Weight206.28 g/mol -
Melting Point56.82°CJoback Method
329.97KJoback Method
Boiling Point314.49°CJoback Method
587.64KJoback Method
LogP (Octanol/Water Partition Coefficient)0.829-Crippen Method

Physical State and Appearance at STP

Based on the predicted melting point of 56.82 °C, this compound is expected to be a solid at Standard Temperature and Pressure (STP), defined as 0 °C (273.15 K) and 1 atm.

In line with the general characteristics of long-chain alcohols, the appearance of this compound in its solid state is anticipated to be a white to off-white, waxy solid . As a liquid, it is expected to be a colorless, viscous fluid . Like many ethers and alcohols, it is likely to have a faint, characteristic odor.

Experimental Protocols

Determination of Melting Point

The melting point of a solid is a fundamental physical property used for identification and purity assessment. A common and reliable method is the use of a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small, dry sample of the crystalline solid is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has transitioned to a liquid is the final melting point. The melting range (the span between these two temperatures) is an indicator of purity.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small quantities of a substance, the micro boiling point or Siwoloboff method is often employed.

Methodology:

  • Sample Preparation: A small volume (a few drops) of the liquid is placed in a small-diameter test tube (fusion tube).

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.

  • Heating: The fusion tube is attached to a thermometer and heated in a controlled manner using a heating bath (e.g., an oil bath).

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the inverted capillary. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

Logical Workflow for Physical State Determination

The following diagram illustrates the logical workflow for determining the physical state of a compound like this compound at STP.

A Compound of Interest (this compound) B Determine Melting Point (MP) and Boiling Point (BP) A->B C Compare MP and BP to STP (0 °C, 1 atm) B->C D Physical State at STP C->D E Solid (MP > 0 °C) D->E Predicted F Liquid (MP < 0 °C and BP > 0 °C) D->F G Gas (BP < 0 °C) D->G A Physicochemical Properties (Melting Point, Boiling Point, LogP) B Solubility & Stability Assessment A->B E Material Science Applications A->E C Formulation Development B->C D Drug Delivery System Design C->D

Methodological & Application

Application Notes and Protocols for 4,8,12-Trioxatridecan-1-ol in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 4,8,12-Trioxatridecan-1-ol, a discrete polyethylene glycol (PEG) derivative, as a hydrophilic linker in bioconjugation. This linker is particularly valuable for improving the solubility and pharmacokinetic properties of bioconjugates, such as antibody-drug conjugates (ADCs), without introducing significant polydispersity.

Introduction

This compound is a monodisperse PEG-like molecule with a defined chain length. Its hydrophilic nature enhances the solubility of conjugated biomolecules and can reduce immunogenicity.[1][2][3] The terminal hydroxyl group of this compound is not reactive towards functional groups on biomolecules and requires chemical activation to enable its use as a crosslinker. This document outlines protocols for the activation of the terminal hydroxyl group and its subsequent use in bioconjugation reactions, with a focus on creating amine-reactive and thiol-reactive linkers.

Properties of this compound

PropertyValueReference
Molecular Formula C10H22O4[4]
Molecular Weight 206.28 g/mol [4]
Structure HO-(CH2)3-O-(CH2)3-O-(CH2)3-O-CH3
Appearance Colorless to pale yellow liquid
Solubility Soluble in water and most organic solvents[2]

Experimental Protocols

The following protocols describe the conversion of this compound into reactive intermediates suitable for bioconjugation.

Protocol 1: Synthesis of an Amine-Reactive NHS Ester of this compound

This protocol details the conversion of the terminal hydroxyl group to a carboxylic acid, followed by activation to an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins and other biomolecules.

Workflow Diagram:

G cluster_0 Activation of this compound Start This compound Step1 Reaction with Succinic Anhydride Start->Step1 DMAP, Anhydrous Solvent Intermediate Carboxylic Acid Derivative Step1->Intermediate Step2 Reaction with NHS and a Carbodiimide (e.g., EDC) Intermediate->Step2 End Amine-Reactive NHS Ester Step2->End

Caption: Workflow for the synthesis of an amine-reactive NHS ester.

Materials:

  • This compound

  • Succinic anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Dichloromethane (DCM)

  • Diethyl ether

  • 0.1 M HCl (ice-cold)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

Part A: Synthesis of the Carboxylic Acid Derivative

  • Dissolve this compound (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM.

  • Add succinic anhydride (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 0.1 M HCl (ice-cold) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the carboxylic acid derivative.

Part B: Synthesis of the NHS Ester

  • Dissolve the carboxylic acid derivative (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add EDC (1.2 equivalents) to the solution and stir at 0°C for 2 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with ice-cold water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Representative):

StepReactantMolar RatioSolventReaction TimeTemperatureTypical Yield
Carboxylation This compound : Succinic Anhydride : DMAP1 : 1.2 : 0.1Anhydrous DCM12-16 hoursRoom Temp.>90%
NHS Ester Formation Carboxylic Acid : NHS : EDC1 : 1.2 : 1.2Anhydrous DCM12-16 hours0°C to Room Temp.70-85%
Protocol 2: Conjugation of the Amine-Reactive Linker to a Protein

This protocol describes the conjugation of the synthesized NHS ester of this compound to a model protein, such as Bovine Serum Albumin (BSA), which has accessible primary amine groups in its lysine residues and at the N-terminus.

Workflow Diagram:

G cluster_1 Protein Conjugation Protein Protein (e.g., BSA) in Buffer Reaction Incubation Protein->Reaction Linker Amine-Reactive NHS Ester Linker->Reaction Molar Excess Purification Purification (e.g., Size Exclusion Chromatography) Reaction->Purification Conjugate Protein-Linker Conjugate Purification->Conjugate

Caption: Workflow for protein conjugation with the NHS ester linker.

Materials:

  • Protein (e.g., BSA)

  • Amine-Reactive NHS Ester of this compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • UV-Vis Spectrophotometer

Procedure:

  • Dissolve the protein in PBS to a final concentration of 5-10 mg/mL.

  • Dissolve the amine-reactive NHS ester in a small amount of DMSO to prepare a stock solution (e.g., 10-20 mM).

  • Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently vortexing. The final concentration of DMSO in the reaction mixture should be less than 10%.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50 mM.

  • Purify the protein-linker conjugate from excess reagent and by-products using a desalting column or SEC.

  • Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by UV-Vis spectrophotometry if the linker contains a chromophore.

Quantitative Data (Representative):

ParameterValue
Protein Concentration 5-10 mg/mL
Linker:Protein Molar Ratio 10:1 to 20:1
Reaction Buffer PBS, pH 7.4
Reaction Time 1-2 hours
Reaction Temperature Room Temperature
Linker Incorporation (typical) 2-5 linkers per antibody
Protocol 3: Synthesis of a Thiol-Reactive Maleimide Derivative of this compound

This protocol outlines the conversion of this compound to a maleimide-functionalized linker for specific conjugation to thiol groups, such as those in cysteine residues of proteins.

Workflow Diagram:

G cluster_2 Synthesis of Thiol-Reactive Linker Start This compound Step1 Conversion to an Amine Start->Step1 e.g., Tosylation followed by Azide substitution and Reduction Intermediate Amine-Terminated Linker Step1->Intermediate Step2 Reaction with Maleic Anhydride Intermediate->Step2 Intermediate2 Maleamic Acid Derivative Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 Acetic Anhydride, Sodium Acetate End Maleimide-Terminated Linker Step3->End

Caption: Workflow for synthesizing a thiol-reactive maleimide linker.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium azide (NaN3)

  • DMF

  • Triphenylphosphine (PPh3)

  • Tetrahydrofuran (THF)

  • Water

  • Maleic anhydride

  • Acetic anhydride

  • Sodium acetate

Procedure:

Part A: Conversion of Alcohol to Amine

  • Tosylation: Dissolve this compound (1 equivalent) in pyridine and cool to 0°C. Add TsCl (1.2 equivalents) portion-wise and stir at 0°C for 4-6 hours. Pour the reaction mixture into ice-water and extract with DCM. Wash the organic layer with cold 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate to get the tosylated product.

  • Azide Substitution: Dissolve the tosylated intermediate (1 equivalent) in DMF and add NaN3 (3 equivalents). Heat the reaction at 80-90°C overnight. After cooling, pour the mixture into water and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate to obtain the azide derivative.

  • Reduction to Amine: Dissolve the azide derivative (1 equivalent) in THF. Add PPh3 (1.2 equivalents) and stir at room temperature for 2 hours. Add water and continue stirring overnight. Concentrate the reaction mixture and purify by column chromatography to isolate the amine-terminated linker.

Part B: Maleimide Synthesis

  • Dissolve the amine-terminated linker (1 equivalent) in anhydrous DCM and add maleic anhydride (1.1 equivalents). Stir at room temperature for 2-3 hours to form the maleamic acid.

  • Remove the solvent under reduced pressure. To the resulting maleamic acid, add acetic anhydride and sodium acetate.

  • Heat the mixture at 60-70°C for 2-3 hours.

  • After cooling, pour the reaction mixture into ice-water and extract with DCM.

  • Wash the organic layer with saturated NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the maleimide-terminated linker by column chromatography.

Quantitative Data (Representative):

StepKey ReagentsTypical Yield
Tosylation p-Toluenesulfonyl chloride~90%
Azide Substitution Sodium azide>95%
Staudinger Reduction Triphenylphosphine~80-90%
Maleimide Formation Maleic anhydride, Acetic anhydride~60-70%
Protocol 4: Conjugation of the Thiol-Reactive Linker to a Reduced Antibody

This protocol describes the conjugation of the maleimide-functionalized linker to the thiol groups of a reduced antibody.

Workflow Diagram:

G cluster_3 Thiol-Reactive Conjugation Antibody Antibody in Buffer Reduction Reduction with TCEP or DTT Antibody->Reduction ReducedAb Reduced Antibody with Free Thiols Reduction->ReducedAb Reaction Incubation ReducedAb->Reaction Linker Maleimide-Terminated Linker Linker->Reaction Purification Purification Reaction->Purification Conjugate Antibody-Linker Conjugate Purification->Conjugate

Caption: Workflow for thiol-reactive conjugation to a reduced antibody.

Materials:

  • Antibody (e.g., IgG)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Maleimide-terminated linker

  • Phosphate buffer with EDTA (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0)

  • DMSO

  • SEC column

Procedure:

  • Dissolve the antibody in the phosphate buffer to a concentration of 5-10 mg/mL.

  • Add a 10-fold molar excess of TCEP to the antibody solution and incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Remove the excess reducing agent using a desalting column, exchanging the buffer to the phosphate buffer.

  • Dissolve the maleimide-terminated linker in DMSO to prepare a stock solution.

  • Immediately add a 5- to 10-fold molar excess of the maleimide linker stock solution to the reduced antibody.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Quench the reaction by adding an excess of a thiol-containing molecule like N-acetylcysteine.

  • Purify the antibody-linker conjugate using SEC.

  • Characterize the conjugate by SDS-PAGE (under non-reducing and reducing conditions) and mass spectrometry to determine the drug-to-antibody ratio (DAR).

Quantitative Data (Representative):

ParameterValue
Antibody Concentration 5-10 mg/mL
Reducing Agent TCEP (10-fold molar excess)
Linker:Antibody Molar Ratio 5:1 to 10:1
Reaction Buffer Phosphate buffer with EDTA, pH 7.0
Reaction Time 1-2 hours
Reaction Temperature Room Temperature
Typical DAR 2-8

Conclusion

This compound serves as a versatile, monodisperse linker for bioconjugation. By following the detailed protocols provided, researchers can effectively synthesize amine-reactive and thiol-reactive derivatives of this linker and conjugate them to biomolecules for a variety of applications in research and drug development. The use of this discrete PEG linker can lead to more homogeneous bioconjugates with improved properties.

References

Application of 4,8,12-Trioxatridecan-1-ol in Drug Delivery Systems: A Prospective Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the application of 4,8,12-Trioxatridecan-1-ol in the field of drug delivery. Following a comprehensive review of current scientific literature and patent databases, it has been determined that there are no specific, published applications of this particular molecule in drug delivery systems.

However, based on its chemical structure as a short-chain oligo(ethylene glycol), we can project its potential utility in this field. This application note, therefore, provides a prospective overview based on the well-established roles of similar oligo(ethylene glycol) and polyethylene glycol (PEG) derivatives in pharmaceutics. The protocols and data presented are generalized from studies on these related compounds and should be considered as a hypothetical framework for the potential application of this compound.

Introduction to this compound and its Potential Role

This compound is a chemical compound with a structure analogous to a short-chain polyethylene glycol (PEG) derivative. PEG and its derivatives are widely used in medicine and pharmaceutics due to their biocompatibility, hydrophilicity, and ability to modulate the physicochemical properties of drug delivery systems. Short-chain PEGs, in particular, are of interest for their potential to influence the solubility, stability, and biological interactions of nanocarriers.

Potential applications of this compound in drug delivery systems include:

  • As a hydrophilic component in amphiphilic block copolymers: Such copolymers can self-assemble into nanoparticles or micelles for the encapsulation of hydrophobic drugs.

  • As a surface-modifying agent (PEGylation): The attachment of such molecules to the surface of nanocarriers can improve their stability in biological fluids and prolong their circulation time by reducing opsonization and clearance by the reticuloendothelial system.

  • In the synthesis of stimuli-responsive polymers: Functionalized oligo(ethylene glycols) can be incorporated into polymers that respond to environmental triggers like temperature or pH, enabling controlled drug release at the target site.

Hypothetical Application: Formulation of Drug-Loaded Nanoparticles

This section outlines a general protocol for the formulation of nanoparticles using a hypothetical block copolymer derived from this compound.

Synthesis of a Hypothetical Amphiphilic Block Copolymer

A diblock copolymer could be synthesized via ring-opening polymerization of a hydrophobic monomer (e.g., D,L-lactide) with this compound acting as the initiator.

Experimental Protocol:

  • Materials: this compound, D,L-lactide, stannous octoate (catalyst), anhydrous toluene.

  • Procedure:

    • Thoroughly dry all glassware and reagents.

    • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound and D,L-lactide in anhydrous toluene.

    • Introduce the stannous octoate catalyst to the reaction mixture.

    • Heat the mixture to 130°C and maintain with stirring for 24 hours.

    • After cooling to ambient temperature, precipitate the synthesized polymer by adding the reaction solution dropwise into cold methanol.

    • The resulting polymer is collected by filtration and dried under vacuum.

Formulation of Nanoparticles via Nanoprecipitation

The synthesized block copolymer can be used to encapsulate a model hydrophobic drug.

Experimental Protocol:

  • Materials: Synthesized block copolymer, hydrophobic drug (e.g., paclitaxel), acetone, and deionized water.

  • Procedure:

    • Dissolve the block copolymer and the hydrophobic drug in acetone.

    • Add the organic phase dropwise into deionized water under vigorous stirring.

    • Continue stirring for 4-6 hours to facilitate the complete evaporation of the acetone.

    • The resulting aqueous suspension of nanoparticles can be stored at 4°C.

Characterization of the Formulated Nanoparticles

The physicochemical properties of the nanoparticles are critical for their performance as a drug delivery system. The following table summarizes key characterization parameters and the techniques used for their measurement.

ParameterMeasurement TechniquePurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average size and size distribution of the nanoparticles.
Zeta Potential Electrophoretic Light Scattering (ELS)To assess the surface charge and predict the stability of the nanoparticle suspension.
Morphology Transmission Electron Microscopy (TEM)To visualize the shape and surface characteristics of the nanoparticles.
Drug Encapsulation Efficiency (EE%) High-Performance Liquid Chromatography (HPLC)To quantify the amount of drug successfully encapsulated within the nanoparticles.
Drug Loading Content (LC%) High-Performance Liquid Chromatography (HPLC)To determine the weight percentage of the drug relative to the total weight of the nanoparticle.

Visualizing the Process and Concept

The following diagrams illustrate the generalized workflow for nanoparticle formulation and the conceptual mechanism of action.

G cluster_0 Synthesis cluster_1 Formulation This compound This compound Polymerization Polymerization This compound->Polymerization Monomer Monomer Monomer->Polymerization Block Copolymer Block Copolymer Polymerization->Block Copolymer Nanoprecipitation Nanoprecipitation Block Copolymer->Nanoprecipitation Drug Drug Drug->Nanoprecipitation Drug-Loaded Nanoparticle Drug-Loaded Nanoparticle Nanoprecipitation->Drug-Loaded Nanoparticle G Nanoparticle in Circulation Nanoparticle in Circulation Target Tissue (e.g., Tumor) Target Tissue (e.g., Tumor) Nanoparticle in Circulation->Target Tissue (e.g., Tumor) Passive Targeting (EPR Effect) Cellular Uptake Cellular Uptake Target Tissue (e.g., Tumor)->Cellular Uptake Intracellular Drug Release Intracellular Drug Release Cellular Uptake->Intracellular Drug Release Therapeutic Effect Therapeutic Effect Intracellular Drug Release->Therapeutic Effect

Application Notes and Protocols for Nanoparticle Surface Functionalization Using PEG-Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of nanomaterials for biomedical applications, including drug delivery, diagnostics, and bioimaging. The choice of surface ligand dictates the nanoparticle's stability, biocompatibility, and interaction with biological systems. 4,8,12-Trioxatridecan-1-ol is a short-chain polyethylene glycol (PEG)-like molecule that can be used to create a hydrophilic and biocompatible shell around nanoparticles. This "stealth" coating helps to prevent protein adsorption, reduce clearance by the immune system, and increase circulation time in vivo.[1][2]

These application notes provide a generalized framework for the surface functionalization of nanoparticles with hydroxyl-terminated short-chain PEG analogues like this compound. The protocols described below are based on established chemical strategies for modifying the surfaces of common nanoparticle platforms, such as gold (AuNPs) and iron oxide (IONPs) nanoparticles.

Principle of Surface Functionalization

The covalent attachment of molecules like this compound to a nanoparticle surface typically requires a two-step approach:

  • Surface Activation/Modification: The nanoparticle surface or the terminal hydroxyl group of the ligand is chemically modified to introduce a reactive functional group.

  • Conjugation: The activated nanoparticle and the ligand are reacted to form a stable covalent bond.

Due to the relatively inert nature of the terminal hydroxyl group, direct attachment to many nanoparticle surfaces is not efficient. Therefore, a common strategy involves modifying the hydroxyl group to a more reactive functional group, such as a thiol or an amine, which can readily bind to the nanoparticle surface.

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)

Gold nanoparticles are widely used due to their unique optical properties and ease of surface modification via gold-thiol chemistry.[1] This protocol outlines the modification of this compound with a thiol group, followed by conjugation to AuNPs.

Materials:

  • This compound

  • 3-Mercaptopropionic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution

  • Ethanol

  • Deionized (DI) water

Procedure:

  • Thiolation of this compound:

    • Dissolve this compound and 3-mercaptopropionic acid in anhydrous DCM.

    • Add DCC and a catalytic amount of DMAP to the solution.

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent to obtain the thiolated product. Purify by column chromatography if necessary.

  • Conjugation to AuNPs:

    • Add the thiolated this compound to the citrate-stabilized AuNP solution.

    • Gently mix the solution and allow it to react for 12-24 hours at room temperature.

    • Centrifuge the solution to pellet the functionalized AuNPs.

    • Remove the supernatant and resuspend the nanoparticles in DI water or a buffer of choice.

    • Repeat the washing step three times to remove any unbound ligand.

    • Store the functionalized AuNPs at 4°C.

Protocol 2: Functionalization of Iron Oxide Nanoparticles (IONPs)

Iron oxide nanoparticles are commonly used as contrast agents in magnetic resonance imaging (MRI) and for magnetic hyperthermia. Their surface is typically functionalized using silane chemistry.

Materials:

  • This compound

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Toluene, anhydrous

  • Iron oxide nanoparticles (IONPs)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethanol

  • Deionized (DI) water

Procedure:

  • Amine Functionalization of IONPs:

    • Disperse the IONPs in anhydrous toluene.

    • Add APTES to the nanoparticle dispersion.

    • Reflux the mixture for 12 hours under an inert atmosphere.

    • Cool the reaction to room temperature and collect the nanoparticles using a strong magnet.

    • Wash the amine-functionalized IONPs with toluene and then ethanol three times.

    • Dry the nanoparticles under vacuum.

  • Activation of this compound:

    • Dissolve this compound and DSC in anhydrous DMF.

    • Add TEA to the solution and stir at room temperature for 4-6 hours to form the N-hydroxysuccinimidyl carbonate ester.

  • Conjugation to Amine-Functionalized IONPs:

    • Disperse the amine-functionalized IONPs in anhydrous DMF.

    • Add the activated this compound solution to the IONP dispersion.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Collect the functionalized IONPs with a magnet.

    • Wash the nanoparticles with DMF and then DI water three times.

    • Resuspend the final product in DI water or a suitable buffer.

Characterization Data

The successful surface functionalization of nanoparticles should be confirmed by various characterization techniques. The following tables summarize the expected changes in key parameters.

Table 1: Physicochemical Characterization of Functionalized Nanoparticles

ParameterBefore FunctionalizationAfter Functionalization with this compoundTechnique
Hydrodynamic Diameter SmallerLarger due to the added surface layerDynamic Light Scattering (DLS)
Zeta Potential Highly negative (citrate-stabilized AuNPs) or near neutral (IONPs)Closer to neutral, indicating shielding of the surface chargeDLS
Surface Plasmon Resonance (AuNPs) Red-shift in the absorbance peakIndicates a change in the local refractive index around the nanoparticlesUV-Vis Spectroscopy
Surface Chemistry Presence of citrate or native oxide layerPresence of characteristic peaks from the PEG-like ligand (e.g., C-O-C stretch)Fourier-Transform Infrared Spectroscopy (FTIR)

Visualizing the Workflow

Diagram 1: General Workflow for Nanoparticle Surface Functionalization

G cluster_0 Preparation cluster_1 Functionalization cluster_2 Purification & Characterization NP_Synth Nanoparticle Synthesis Conjugation Conjugation Reaction NP_Synth->Conjugation Ligand_Mod Ligand Modification (optional) Ligand_Mod->Conjugation Purification Washing & Purification Conjugation->Purification Characterization Physicochemical Characterization Purification->Characterization

Caption: A generalized workflow for nanoparticle surface functionalization.

Diagram 2: Signaling Pathway for Gold Nanoparticle Functionalization

G cluster_0 Ligand Preparation cluster_1 Conjugation Ligand This compound Thiol_Ligand Thiolated Ligand Ligand->Thiol_Ligand Thiolation Functionalized_AuNP Functionalized AuNP Thiol_Ligand->Functionalized_AuNP AuNP Gold Nanoparticle AuNP->Functionalized_AuNP Au-S Bond Formation

Caption: Chemical strategy for functionalizing gold nanoparticles.

Diagram 3: Logical Relationship for Iron Oxide Nanoparticle Functionalization

G cluster_0 Nanoparticle Modification cluster_1 Ligand Activation cluster_2 Conjugation IONP Iron Oxide Nanoparticle Amine_IONP Amine-Functionalized IONP IONP->Amine_IONP Silanization with APTES Functionalized_IONP Functionalized IONP Amine_IONP->Functionalized_IONP Ligand This compound Activated_Ligand Activated Ester Ligand->Activated_Ligand Activation with DSC Activated_Ligand->Functionalized_IONP Amide Bond Formation

Caption: Logical steps for functionalizing iron oxide nanoparticles.

Conclusion

The protocols and data presented here provide a comprehensive guide for the surface functionalization of nanoparticles with hydroxyl-terminated PEG-analogues like this compound. Successful surface modification is crucial for the development of effective and safe nanomedicines. It is important to note that reaction conditions, such as concentrations, reaction times, and purification methods, may need to be optimized for specific nanoparticle systems and desired degrees of surface coverage. Thorough characterization is essential to confirm the successful conjugation and to ensure the quality and reproducibility of the functionalized nanoparticles for downstream applications in drug development and biomedical research.

References

Application Notes and Protocols: 4,8,12-Trioxatridecan-1-ol as a Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of short, discrete polyethylene glycol (dPEG®) linkers, exemplified by structures like 4,8,12-Trioxatridecan-1-ol, in the development of antibody-drug conjugates (ADCs). Detailed protocols for conjugation, characterization, and evaluation of ADCs featuring these linkers are provided to guide researchers in this field.

Introduction to this compound and Discrete PEG Linkers in ADCs

This compound represents a class of short, monodisperse polyethylene glycol (PEG)-based linkers that are increasingly utilized in the design of antibody-drug conjugates. Unlike traditional polydisperse PEG linkers, discrete PEGs (dPEGs®) have a defined molecular weight and structure, which offers significant advantages in the manufacturing and characterization of ADCs.[1][2]

The primary role of a linker in an ADC is to connect a potent cytotoxic payload to a monoclonal antibody (mAb) that targets a specific tumor antigen.[3][] The properties of the linker are critical to the overall efficacy and safety of the ADC.[1][3] Short, hydrophilic dPEG® linkers, such as those structurally related to this compound, offer several key benefits:

  • Improved Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. The incorporation of a hydrophilic PEG linker can mitigate the hydrophobicity of the payload, reducing the propensity for ADC aggregation and improving its solubility and stability.[2][5]

  • Enhanced Pharmacokinetics: The hydrophilic nature of the PEG linker can create a "hydration shell" around the ADC, which can reduce non-specific clearance and prolong its circulation half-life, leading to increased exposure of the tumor to the ADC.[2][6][7]

  • Higher Drug-to-Antibody Ratio (DAR): By improving the solubility and reducing aggregation, dPEG® linkers can enable the conjugation of a higher number of drug molecules per antibody without compromising the biophysical properties of the ADC.[2]

  • Reduced Immunogenicity: PEGylation can shield potential epitopes on the payload or the linker itself, potentially reducing the immunogenicity of the ADC.[2]

  • Structural Uniformity: The use of monodisperse PEG linkers results in a more homogeneous ADC product, with a well-defined structure and drug-to-antibody ratio (DAR).[1][2] This simplifies characterization and improves batch-to-batch consistency, which is a significant advantage from a regulatory perspective.[1]

ADC Design and Components

A typical ADC is composed of three main components: a monoclonal antibody, a linker, and a cytotoxic payload. The choice of each component is critical for the success of the ADC.

  • Monoclonal Antibody (mAb): The mAb provides specificity for a tumor-associated antigen, ensuring that the cytotoxic payload is delivered preferentially to cancer cells.

  • Cytotoxic Payload: These are highly potent small molecules that induce cell death. Common payloads include microtubule inhibitors (e.g., auristatins, maytansinoids) and DNA-damaging agents.

  • Linker: The linker connects the payload to the mAb. Linkers can be broadly categorized as cleavable or non-cleavable.[8][9][10]

    • Cleavable Linkers: These are designed to release the payload under specific conditions prevalent in the tumor microenvironment or within the target cell (e.g., acidic pH, presence of specific enzymes).[8][10]

    • Non-Cleavable Linkers: These linkers remain attached to the payload, and the release of the active drug relies on the degradation of the antibody within the lysosome of the target cell.[9][10]

The this compound structure represents a hydrophilic spacer that can be incorporated into both cleavable and non-cleavable linker designs.

Quantitative Data on the Impact of Short dPEG® Linkers

The inclusion of short, discrete PEG linkers can significantly impact the physicochemical and biological properties of an ADC. The following tables summarize key quantitative data from studies on ADCs featuring such linkers.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

ADC ConstructPEG LengthClearance (mL/day/kg)In Vivo EfficacyReference
Glucuronide-MMAE ADCNo PEG~15Suboptimal[6]
Glucuronide-MMAE ADCPEG4~10Improved[6]
Glucuronide-MMAE ADCPEG8~5Optimal[6]
Glucuronide-MMAE ADCPEG12~5Optimal[6]
Glucuronide-MMAE ADCPEG24~5Optimal[6]

This table illustrates that increasing the PEG linker length up to a certain point (PEG8) can significantly decrease the clearance rate of the ADC, leading to improved in vivo performance.[6]

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

ADC ConstructTarget Cell LineLinker TypeIC50 (nM)Reference
7300-LP2004SHP-77PEG-modified Lys-Val-Ala-PAB32.17[11]
7300-LP3004SHP-77PSar-modified Lys-Val-Ala-PAB39.74[11]
7300-LP1003SHP-77PEG-modified linker186.6[11]
7300-DeruxtecanSHP-77Standard Linker124.5[11]
Trastuzumab-vc-MMAEN87 (Ag+)Val-Cit(Not specified, but potent)[5]
ADC 4aBT-474 (HER2+)Disulfide rebridging~0.1[12]
ADC 4bBT-474 (HER2+)Disulfide rebridging~0.2[12]
ADC 4cBT-474 (HER2+)Disulfide rebridging~0.1[12]
T-DM1BT-474 (HER2+)Non-cleavable~0.3[12]

This table showcases the potent in vitro cytotoxicity of various ADCs, with IC50 values often in the nanomolar to picomolar range. The specific linker and payload combination influences the potency against different cell lines.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of ADCs utilizing a discrete PEG linker. These should be adapted and optimized for specific antibodies, payloads, and linker chemistries.

Protocol for Antibody-Drug Conjugation (Thiol-Maleimide Chemistry)

This protocol describes a common method for conjugating a maleimide-functionalized linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

  • Maleimide-functionalized dPEG® linker-payload

  • Dimethyl sulfoxide (DMSO)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography, protein A chromatography)

  • Reaction buffers (e.g., phosphate-buffered saline with EDTA)

Procedure:

  • Antibody Reduction:

    • Prepare the mAb at a concentration of 1-10 mg/mL in a suitable reaction buffer.

    • Add a calculated molar excess of TCEP to the antibody solution to partially or fully reduce the interchain disulfide bonds. A typical starting point is a 2-5 fold molar excess per disulfide bond to be reduced.

    • Incubate the reaction at room temperature or 37°C for 1-2 hours.

  • Drug-Linker Conjugation:

    • Dissolve the maleimide-functionalized dPEG® linker-payload in DMSO to create a stock solution.

    • Add the linker-payload solution to the reduced antibody solution. A molar excess of 1.5-3 fold of the linker-payload over the available thiol groups is a common starting point. The final concentration of DMSO in the reaction mixture should typically be kept below 10% (v/v).

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Quenching:

    • Add a molar excess of a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.

    • Incubate for an additional 20-30 minutes.

  • Purification:

    • Purify the ADC from unconjugated linker-payload and other reaction components using a suitable chromatography method. Size-exclusion chromatography (SEC) is commonly used to separate the larger ADC from smaller molecules.[] Protein A affinity chromatography can also be used for antibody-based purification.[]

    • Exchange the purified ADC into a formulation buffer suitable for storage and downstream applications.

ADC_Conjugation_Workflow mAb Monoclonal Antibody (mAb) Reduction Reduction (e.g., with TCEP) mAb->Reduction Reduced_mAb Reduced mAb (with free thiols) Reduction->Reduced_mAb Conjugation Conjugation Reduced_mAb->Conjugation Linker_Payload Maleimide-dPEG®-Payload Linker_Payload->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC

ADC Conjugation Workflow via Thiol-Maleimide Chemistry.
Protocol for ADC Characterization

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate ADC species with different numbers of conjugated drugs. The retention time on the HIC column increases with the hydrophobicity of the ADC, allowing for the quantification of species with different DARs.[]

  • UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength corresponding to the maximum absorbance of the payload. The molar extinction coefficients of the antibody and the payload are used in the calculation.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact ADC and its subunits (e.g., light chain and heavy chain after reduction), allowing for the precise determination of the DAR.[15]

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of aggregates or fragments.[]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to visualize the integrity of the antibody and the successful conjugation.

Protocol for In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the potency of the ADC in killing target cancer cells in culture.

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cancer cell lines[16]

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Purified ADC and control antibodies/drugs

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the target and non-target cells into 96-well plates at a predetermined optimal density.

    • Incubate the plates overnight to allow the cells to attach.[17]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.

    • Remove the old medium from the cell plates and add the different concentrations of the test articles.

    • Include untreated cells as a control.

  • Incubation:

    • Incubate the plates for a period of 3-5 days, depending on the cell line and payload.

  • Cell Viability Assessment:

    • At the end of the incubation period, measure cell viability using a suitable assay according to the manufacturer's instructions.[5]

    • For example, for an MTT assay, add the MTT reagent to each well, incubate, and then add a solubilizing agent before reading the absorbance.[17]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol for In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.[18]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Tumor cells that express the target antigen

  • Purified ADC and control vehicles

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Tumor Implantation:

    • Inject a suspension of the tumor cells subcutaneously into the flank of the mice.[19]

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[20][21]

  • Animal Grouping and Treatment:

    • Randomize the mice into different treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).

    • Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to the study design.

  • Tumor Growth Monitoring:

    • Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint and Analysis:

    • The study may be terminated when the tumors in the control group reach a certain size or after a predetermined period.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

    • Compare the tumor growth inhibition between the different treatment groups to evaluate the efficacy of the ADC.[19]

Signaling Pathways and Mechanism of Action

The following diagram illustrates the general mechanism of action of an ADC with a cleavable linker.

ADC_Mechanism_of_Action cluster_Tumor_Cell ADC_extracellular ADC in Circulation Binding 1. Binding to Target Antigen ADC_extracellular->Binding Tumor_Cell Tumor Cell Antigen Target Antigen Internalization 2. Internalization (Endocytosis) Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Linker_Cleavage 3. Linker Cleavage (e.g., by enzymes) Lysosome->Linker_Cleavage Payload_Release 4. Payload Release Linker_Cleavage->Payload_Release Cytotoxicity 5. Cytotoxicity (e.g., Apoptosis) Payload_Release->Cytotoxicity Bystander_Effect Bystander Killing of Neighboring Tumor Cells Payload_Release->Bystander_Effect

General Mechanism of Action of an Antibody-Drug Conjugate.

Mechanism Description:

  • Binding: The ADC circulates in the bloodstream and the monoclonal antibody component specifically binds to the target antigen expressed on the surface of a tumor cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis, and trafficked into endosomes.

  • Linker Cleavage: The endosome fuses with a lysosome, where the acidic environment and/or the presence of specific enzymes cleave the linker.

  • Payload Release: The active cytotoxic payload is released from the antibody into the cytoplasm of the tumor cell.

  • Cytotoxicity: The released payload exerts its cytotoxic effect, for example, by disrupting microtubules or damaging DNA, leading to cell cycle arrest and apoptosis (programmed cell death).

  • Bystander Effect: If the released payload is cell-permeable, it can diffuse out of the target cell and kill neighboring tumor cells that may not express the target antigen, a phenomenon known as the bystander effect.

Conclusion

Short, discrete PEG linkers, exemplified by the this compound structure, are valuable tools in the development of next-generation antibody-drug conjugates. Their ability to improve the hydrophilicity, pharmacokinetics, and homogeneity of ADCs addresses some of the key challenges in the field. The detailed protocols and data presented in these application notes provide a foundation for researchers to design, synthesize, and evaluate novel ADCs with enhanced therapeutic potential. Careful optimization of the linker, payload, and conjugation strategy is essential for the successful development of safe and effective ADC therapies.

References

Application Notes and Protocols for the Quantification of 4,8,12-Trioxatridecan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4,8,12-Trioxatridecan-1-ol, a triethylene glycol monoethyl ether, in various matrices. The protocols are designed to be adaptable for research, quality control, and drug development applications.

Introduction

This compound, also known as triethylene glycol monoethyl ether (TGEE), is a chemical compound with applications in various industrial and pharmaceutical formulations.[1] Accurate and precise quantification of this compound is crucial for product quality assessment, safety evaluation, and pharmacokinetic studies. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection.

Analytical Methods Overview

The primary analytical methods for the quantification of this compound are based on chromatography. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method suitable for volatile and semi-volatile compounds. Derivatization may be required to improve the volatility and chromatographic peak shape of the analyte.

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) Detection: A versatile technique suitable for a wide range of compounds. HPLC-UV can be used if the analyte possesses a suitable chromophore or after derivatization with a UV-absorbing agent. LC-MS/MS offers high selectivity and sensitivity for complex matrices.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analytical methods described. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

ParameterGC-MS (with Derivatization)HPLC-UV (with Derivatization)LC-MS/MS (Direct Analysis)
Linear Range 0.1 - 100 µg/mL0.5 - 200 µg/mL0.01 - 50 µg/mL
Limit of Detection (LOD) 0.05 µg/mL0.2 µg/mL0.005 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.5 µg/mL0.01 µg/mL
Precision (%RSD) < 10%< 5%< 15%
Accuracy (% Recovery) 90 - 110%95 - 105%85 - 115%

Experimental Protocols

Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

This protocol describes the quantification of this compound in a liquid matrix using GC-MS following a silylation derivatization step. Silylation replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, increasing the volatility of the analyte.[2][3]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample in a glass vial, add 1 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the organic (upper) layer to a clean vial.

  • Repeat the extraction process twice more and combine the organic extracts.

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation)

  • To the dried extract, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]

  • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Parameters

  • GC System: Agilent 7890A GC or equivalent

  • MS System: Agilent 5975C MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the silylated derivative.

4. Quantification

Prepare a calibration curve using standards of this compound subjected to the same extraction and derivatization procedure. Quantify the analyte in samples by comparing the peak area of the characteristic ion to the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample LLE Liquid-Liquid Extraction Sample->LLE Dry Evaporation to Dryness LLE->Dry Silylation Silylation (BSTFA) Dry->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Acquisition (SIM) GCMS->Data Quant Quantification Data->Quant

Caption: Workflow for GC-MS analysis of this compound.

Protocol 2: Quantitative Analysis by HPLC-UV with Benzoylation

This protocol is suitable for laboratories without access to a mass spectrometer. It involves derivatization with benzoyl chloride to introduce a UV-active chromophore.[4]

1. Sample Preparation and Derivatization (Schotten-Baumann Reaction)

  • To 1 mL of the sample in a glass vial, add 100 µL of 2 M sodium hydroxide.

  • Add 50 µL of benzoyl chloride.

  • Vortex vigorously for 5 minutes.

  • Allow the reaction to proceed at room temperature for 15 minutes.

  • Add 100 µL of 2 M hydrochloric acid to neutralize the excess sodium hydroxide.

  • Add 1 mL of a suitable extraction solvent (e.g., hexane or diethyl ether) and vortex for 2 minutes.

  • Centrifuge to separate the phases and transfer the organic layer to a clean vial.

  • Evaporate the organic solvent and reconstitute the residue in 500 µL of the mobile phase.

2. HPLC-UV Parameters

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 230 nm

3. Quantification

Prepare a calibration curve by derivatizing known concentrations of this compound standards. Quantify the analyte in samples based on the peak area at 230 nm.

HPLCUV_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis Sample Sample Deriv Benzoylation Sample->Deriv Extract Extraction Deriv->Extract Reconstitute Reconstitution Extract->Reconstitute HPLC HPLC-UV Analysis Reconstitute->HPLC Data Data Acquisition (230 nm) HPLC->Data Quant Quantification Data->Quant PEG_Cellular_Effects cluster_cellular Cellular Interactions cluster_responses Cellular Responses PEG Polyethylene Glycols (e.g., this compound) Hypoxia Induction of Hypoxia PEG->Hypoxia ROS ROS Generation PEG->ROS Immune Immune Cell Interaction PEG->Immune Metabolism Metabolism Modulation Hypoxia->Metabolism Autophagy Survival Autophagy Hypoxia->Autophagy Adhesion Altered Cell Adhesion ROS->Adhesion Apoptosis Apoptosis ROS->Apoptosis Cytokines Proinflammatory Cytokine Release Immune->Cytokines NETs Neutrophil Extracellular Traps Immune->NETs

References

Application Notes and Protocols for 4,8,12-Trioxatridecan-1-ol as a Non-ionic Surfactant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,8,12-Trioxatridecan-1-ol, also known as Triethylene glycol monobutyl ether, is a non-ionic surfactant with a range of applications in research and pharmaceutical development. Its amphipathic nature, stemming from a hydrophilic triethylene glycol head and a hydrophobic butyl tail, allows it to effectively reduce surface tension and form micelles in aqueous solutions. This property makes it a valuable tool for solubilizing hydrophobic molecules, stabilizing emulsions, and aiding in the formulation of drug delivery systems. This document provides detailed application notes and experimental protocols for the effective use of this compound in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its appropriate application.

PropertyValueReference
Synonyms Triethylene glycol monobutyl ether, 3,6,9-Trioxatridecan-1-ol[1][2]
CAS Number 143-22-6[3]
Molecular Formula C₁₀H₂₂O₄[3]
Molecular Weight 206.28 g/mol [3]
Appearance Colorless to faintly yellow liquid[2]
Solubility Soluble in water[4]
Density 0.990 g/mL at 20 °C[5]
Boiling Point 265-350 °C[5]
Flash Point 156 °C[4]
Surface Tension 31.4 dynes/cm[3]

Quantitative Surfactant Properties

The performance of a surfactant is defined by key parameters such as its Critical Micelle Concentration (CMC) and Hydrophilic-Lipophilic Balance (HLB).

PropertyValueDescription
Critical Micelle Concentration (CMC) Not explicitly found in search results. Determination required.The concentration at which surfactant monomers begin to self-assemble into micelles. This is a critical parameter for solubilization applications.[6]
Hydrophilic-Lipophilic Balance (HLB) Not explicitly found in search results. Calculation required.An empirical scale from 0 to 20 that indicates the degree of hydrophilicity or lipophilicity of a surfactant. It is crucial for selecting the right emulsifier for a specific oil phase.[7][8]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant and can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the CMC.[9] The surface tension method is a common and reliable technique.[10]

Objective: To determine the CMC of this compound in an aqueous solution.

Materials:

  • This compound

  • Deionized water

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in a volumetric flask with deionized water to prepare a concentrated stock solution (e.g., 100 mM).

  • Prepare a series of dilutions: Prepare a series of dilutions from the stock solution, covering a wide range of concentrations (e.g., from 0.001 mM to 50 mM).

  • Measure surface tension: Measure the surface tension of each dilution at a constant temperature using a calibrated tensiometer.

  • Plot the data: Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • Determine the CMC: The plot will show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The concentration at the intersection of the two linear portions of the plot corresponds to the CMC.

Expected Outcome: A graph showing a distinct break point, which indicates the CMC value.

Workflow for CMC Determination

CMC_Determination cluster_prep Preparation cluster_measurement Measurement & Analysis Stock Prepare Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions Measure Measure Surface Tension Dilutions->Measure Plot Plot Data Measure->Plot Determine Determine CMC Plot->Determine

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Membrane Protein Solubilization

Non-ionic surfactants are frequently used to extract and solubilize membrane proteins from the lipid bilayer while preserving their native structure and function.[11][12][13][14]

Objective: To solubilize a target membrane protein from a cell membrane preparation using this compound.

Materials:

  • Cell membrane pellet containing the target protein

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail

  • This compound (stock solution, e.g., 10% w/v)

  • Ultracentrifuge and tubes

  • Dounce homogenizer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Resuspend membrane pellet: Resuspend the cell membrane pellet in ice-cold Solubilization Buffer.

  • Determine protein concentration: Measure the total protein concentration of the membrane suspension (e.g., using a BCA assay).

  • Add surfactant: Add the this compound stock solution to the membrane suspension to achieve a final concentration above its CMC. A typical starting point is a detergent-to-protein ratio of 2:1 (w/w).

  • Incubate: Incubate the mixture on a rotator at 4°C for 1-2 hours to allow for solubilization.

  • Centrifuge: Pellet the unsolubilized membrane material by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

  • Collect supernatant: Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Analyze results: Analyze the supernatant (solubilized fraction) and the pellet (unsolubilized fraction) by SDS-PAGE and Western blotting with an antibody against the target protein to assess the efficiency of solubilization.

Optimization: The optimal surfactant concentration and incubation time may need to be determined empirically for each specific membrane protein.

Membrane Protein Solubilization Workflow

Protein_Solubilization Membrane Membrane Pellet Resuspend Resuspend in Buffer Membrane->Resuspend Add_Detergent Add this compound Resuspend->Add_Detergent Incubate Incubate at 4°C Add_Detergent->Incubate Centrifuge Ultracentrifugation Incubate->Centrifuge Supernatant Collect Supernatant (Solubilized Proteins) Centrifuge->Supernatant Pellet Pellet (Unsolubilized Material) Centrifuge->Pellet Analyze Analyze via SDS-PAGE/ Western Blot Supernatant->Analyze Pellet->Analyze

Caption: General workflow for membrane protein solubilization.

Formulation of a Surfactant-Free Microemulsion for Drug Delivery

Surfactant-free microemulsions (SFMEs) are being explored as novel drug delivery systems. While the name is counterintuitive, they often utilize cosolvents with surfactant-like properties. This compound can act as such a cosolvent to form stable microemulsions for the delivery of poorly water-soluble drugs.[15]

Objective: To formulate a stable microemulsion using this compound for the potential delivery of a hydrophobic drug.

Materials:

  • This compound

  • Oil phase (e.g., ethyl oleate, isopropyl myristate)

  • Aqueous phase (e.g., deionized water, phosphate buffer)

  • Hydrophobic drug model (e.g., curcumin, paclitaxel)

  • Vortex mixer

  • Dynamic light scattering (DLS) for particle size analysis

  • Transmission electron microscopy (TEM) for morphology

Procedure:

  • Construct a pseudo-ternary phase diagram:

    • Prepare mixtures of this compound (cosolvent) and the oil phase at different weight ratios (e.g., 1:9, 2:8, ... 9:1).

    • Titrate each mixture with the aqueous phase dropwise while vortexing.

    • Observe the transition from a turbid to a clear and transparent solution, which indicates the formation of a microemulsion.

    • Plot the compositions on a ternary phase diagram to identify the microemulsion region.

  • Select a formulation: Choose a composition from the center of the microemulsion region for further characterization.

  • Incorporate the drug: Dissolve the hydrophobic drug in the oil phase before preparing the microemulsion.

  • Characterize the microemulsion:

    • Measure the droplet size and polydispersity index (PDI) using DLS.

    • Observe the morphology of the microemulsion using TEM.

    • Assess the physical stability of the formulation over time at different temperatures.

Expected Outcome: A stable, clear, and homogenous microemulsion with a small droplet size (typically < 100 nm).

Microemulsion Formulation Logic

Microemulsion_Formulation cluster_phase Phase Diagram Construction cluster_formulation Formulation and Characterization Mix Mix Oil and Surfactant Titrate Titrate with Aqueous Phase Mix->Titrate Identify Identify Microemulsion Region Titrate->Identify Select Select Formulation Identify->Select Incorporate Incorporate Drug Select->Incorporate Characterize Characterize (DLS, TEM, Stability) Incorporate->Characterize

Caption: Logical steps for formulating a microemulsion.

Conclusion

This compound is a versatile non-ionic surfactant with potential applications in solubilizing challenging molecules and in the formulation of advanced drug delivery systems. The provided protocols offer a starting point for researchers to utilize this surfactant effectively. It is important to note that optimization of these protocols will likely be necessary to suit specific experimental needs and target molecules. Further research to definitively determine the CMC and HLB values of this specific surfactant is highly recommended for its precise and predictable application.

References

Application Notes and Protocols for Protein PEGylation with 4,8,12-Trioxatridecan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to proteins, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein-based drugs. This process can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, prolong circulation half-life, and shield it from proteolytic degradation and immunogenic responses.[1][2]

This document provides a detailed protocol for the PEGylation of proteins using derivatives of 4,8,12-Trioxatridecan-1-ol, a discrete PEG linker commonly known as dPEG®3. Discrete PEGs (dPEGs) are single molecular weight compounds, offering greater homogeneity and precise control over the PEGylation process compared to traditional polydisperse PEGs.[3] The use of a discrete linker like this compound ensures a well-defined final product, which is a critical aspect for therapeutic applications and regulatory approval.

These application notes will guide the user through the activation of the terminal hydroxyl group of this compound, the subsequent conjugation to a protein, and the methods for purification and characterization of the resulting PEGylated protein.

Activation of this compound

The terminal hydroxyl group of this compound is not reactive towards protein functional groups and must first be activated. A common and effective method is to convert the alcohol into an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of the protein) to form a stable amide bond.[1][4]

Materials
  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or other non-nucleophilic base

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Protocol for Synthesis of this compound-NHS Ester
  • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1.2 equivalents of N,N'-Disuccinimidyl carbonate (DSC) to the solution.

  • Add 1.5 equivalents of triethylamine (TEA) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a small amount of water.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the this compound-NHS ester.

  • Confirm the structure and purity of the product using ¹H NMR and mass spectrometry.

Protein PEGylation with Activated this compound-NHS Ester

This protocol describes the conjugation of the activated dPEG®3-NHS ester to a model protein containing accessible primary amine groups.

Materials
  • Protein of interest in a suitable amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • This compound-NHS ester (dPEG®3-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Experimental Protocol
  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.4. Buffers containing primary amines like Tris must be avoided as they will compete for reaction with the NHS ester.[4][5]

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound-NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mM). The NHS ester is susceptible to hydrolysis, so it should be dissolved just prior to the reaction.[5]

  • PEGylation Reaction:

    • Add a calculated molar excess of the dissolved dPEG®3-NHS ester to the protein solution. A 5 to 20-fold molar excess of the PEG reagent over the protein is a good starting point.[6] The optimal ratio will depend on the protein and the desired degree of PEGylation and should be determined empirically.

    • The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should ideally be kept below 10% (v/v) to maintain protein stability.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction: Stop the reaction by adding a quenching solution, such as 1 M Tris-HCl, pH 8.0, or 1 M glycine, to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer (e.g., PBS).

    • Alternatively, size-exclusion chromatography (SEC) can be used for purification.[1]

    • For more refined purification and separation of different PEGylated species (e.g., mono-, di-, tri-PEGylated), ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) may be employed.

Characterization of PEGylated Protein

It is crucial to characterize the PEGylated protein to determine the degree of PEGylation, identify the sites of modification, and confirm the purity and integrity of the final product.

Methods for Characterization
  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a simple and rapid method to qualitatively assess the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.

  • Mass Spectrometry (MS):

    • ESI-MS (Electrospray Ionization Mass Spectrometry): Provides accurate mass measurements of the intact PEGylated protein, allowing for the determination of the number of attached PEG chains.[3]

    • MALDI-TOF-MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry): Can also be used to determine the molecular weight of the PEGylated protein and assess the distribution of PEGylated species.

    • Peptide Mapping: Involves digesting the PEGylated protein with a protease (e.g., trypsin) followed by LC-MS/MS analysis of the resulting peptides. This technique can pinpoint the specific lysine residues that have been modified.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can be used to quantify the degree of PEGylation by comparing the integral of the characteristic PEG methylene protons (around 3.6 ppm) to the integral of specific protein resonances.[7][8][9][10]

  • Chromatography:

    • Size-Exclusion Chromatography (SEC): Can be used to assess the hydrodynamic volume of the PEGylated protein and to detect any aggregation.

    • Ion-Exchange Chromatography (IEX): Can separate different PEGylated species based on changes in their overall charge.

Quantitative Data Summary

ParameterMethodTypical ResultReference
Degree of PEGylation ESI-MSA distribution of species with mass increases corresponding to multiples of the dPEG®3 mass (176.21 Da).[3]
¹H NMRRatio of PEG proton signal to protein proton signal provides an average number of PEGs per protein.[7][8][9]
Site of PEGylation Peptide Mapping (LC-MS/MS)Identification of specific lysine residues with an attached dPEG®3 moiety.[3]
Purity SDS-PAGEA distinct band for the PEGylated protein with a higher apparent molecular weight than the native protein.
SECA major peak corresponding to the PEGylated protein with minimal aggregation or fragmentation peaks.
Yield Protein Quantification Assay (e.g., BCA)The final concentration of the purified PEGylated protein.

Diagrams

PEGylation_Workflow cluster_activation Activation of this compound cluster_pegylation Protein PEGylation cluster_purification Purification cluster_characterization Characterization A This compound B dPEG®3-NHS Ester A->B DSC, TEA in DCM D PEGylated Protein (Crude) B->D C Protein C->D E Purified PEGylated Protein D->E Dialysis / SEC F SDS-PAGE E->F G Mass Spectrometry E->G H NMR E->H

Caption: Experimental workflow for protein PEGylation with this compound derivatives.

Signaling_Pathway_Analogy Conceptual Impact of dPEG®3 PEGylation on Protein Fate cluster_unmodified Unmodified Protein cluster_pegylated PEGylated Protein Unmodified Therapeutic Protein Receptor Receptor Binding Unmodified->Receptor Biological Activity Degradation Proteolytic Degradation Unmodified->Degradation Clearance Renal Clearance Unmodified->Clearance Receptor_P Receptor Binding Degradation_P Reduced Degradation Clearance_P Reduced Clearance PEGylated dPEG®3-Protein Conjugate PEGylated->Receptor_P Modulated Activity PEGylated->Degradation_P PEGylated->Clearance_P

Caption: Logical relationship of PEGylation on protein therapeutic properties.

References

Application Notes and Protocols: The Role of Oligo(Ethylene Glycol) Linkers in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical role oligo(ethylene glycol) (OEG) linkers play in the development of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). Detailed protocols for the synthesis, conjugation, and evaluation of OEG-linked therapeutics are also included to facilitate practical implementation in a research setting.

Introduction to Oligo(Ethylene Glycol) Linkers in Targeted Therapy

Oligo(ethylene glycol) (OEG) and polyethylene glycol (PEG) linkers are fundamental components in the design of targeted drug delivery systems. These flexible, hydrophilic spacers connect a targeting moiety, such as a monoclonal antibody, to a potent cytotoxic payload. The unique properties of OEG linkers are instrumental in enhancing the overall therapeutic performance of the conjugate.[1][2]

Key Advantages of OEG Linkers:

  • Improved Solubility and Stability: OEG linkers can significantly increase the aqueous solubility of hydrophobic drug payloads, preventing aggregation and improving the stability of the final conjugate.[1][2][3]

  • Enhanced Pharmacokinetics: PEGylation, the process of attaching PEG chains, is well-known to prolong the circulation half-life of therapeutic molecules by reducing renal clearance and protecting against proteolytic degradation.[4][5] This leads to increased exposure of the tumor to the drug.

  • Reduced Immunogenicity: The hydrophilic nature of OEG can shield the conjugate from the host immune system, thereby reducing its immunogenicity.[1]

  • Controlled Drug-to-Antibody Ratio (DAR): The use of well-defined, discrete OEG linkers allows for precise control over the number of drug molecules attached to each antibody, leading to more homogeneous ADC preparations with predictable properties.[6][7]

  • Modulation of Therapeutic Activity: The length and structure of the OEG linker can be optimized to balance the stability of the ADC in circulation with efficient payload release at the target site, ultimately impacting its therapeutic efficacy.[8][9][10]

Data Presentation: Impact of OEG Linker Properties on ADC Performance

The following tables summarize quantitative data from various studies, illustrating the influence of OEG linker length and structure on key ADC parameters.

Table 1: Effect of OEG Linker Length on In Vitro Cytotoxicity (IC50) of Anti-HER2 ADCs

Cell LineADC Linker-PayloadOEG UnitsAverage DARIC50 (nM)Reference
NCI-N87ZHER2-SMCC-MMAE (HM)0~1.04.5[4]
NCI-N87ZHER2-PEG4k-MMAE (HP4KM)~90~1.020.2[4]
NCI-N87ZHER2-PEG10k-MMAE (HP10KM)~227~1.099.8[4]
SK-BR-3H32-DM1N/A3.00.08[11]
BT-474H32-DM1N/A3.30.65[11]
HCC1954Trastuzumab-ThailanstatinN/A3.5< 173 ng/mL[12]

Table 2: Influence of OEG Linker Length on In Vivo Pharmacokinetics of ADCs

ADCOEG UnitsAnimal ModelHalf-life (t1/2)ClearanceReference
ZHER2-SMCC-MMAE (HM)0Mouse2.5-fold shorter than HP4KM-[4]
ZHER2-PEG4k-MMAE (HP4KM)~90Mouse2.5-fold longer than HM-[4]
ZHER2-PEG10k-MMAE (HP10KM)~227Mouse11.2-fold longer than HM-[4]
Trastuzumab-vc-MMAEN/AMouse~2 days-[11]
Brentuximab vedotinN/AHuman4-6 days1.457 L/day[5]
Inotuzumab ozogamicinN/AHuman12.3 days0.0333 L/h[5]

Table 3: Impact of OEG Linker on Tumor Accumulation and Efficacy

ADCOEG UnitsTumor ModelTumor AccumulationTherapeutic OutcomeReference
HP10KM~227NCI-N87 Xenograft-Most ideal tumor therapeutic ability[4]
FDC (scFv-based)8HER2 XenograftRapid and intense tumor payload deliveryTumor cure at 0.6 mg/kg[13]
Folate-liposome2k DaKB Xenograft->40% smaller tumor size vs 10k[14]
Folate-liposome10k DaKB XenograftSignificantly increased vs 2k>40% reduction in tumor size vs 2k/5k[14]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of OEG-linked targeted drug delivery systems.

Protocol 1: Synthesis of a Heterobifunctional Maleimide-OEG-NHS Ester Linker

This protocol describes the synthesis of a heterobifunctional OEG linker with a maleimide group for conjugation to thiol-containing molecules (e.g., reduced antibody) and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., a drug payload).[15][16]

Materials:

  • Oligo(ethylene glycol) with terminal hydroxyl groups (e.g., tetraethylene glycol)

  • Propargyl bromide

  • Sodium hydride (NaH)

  • 4-Nitrophenyl chloroformate

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • β-Alanine

  • Maleic anhydride

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Monoprotection of OEG:

    • Dissolve tetraethylene glycol in anhydrous THF.

    • Slowly add NaH at 0°C and stir for 30 minutes.

    • Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with water and extract with ethyl acetate.

    • Purify the mono-propargylated OEG by silica gel chromatography.

  • Activation of the remaining hydroxyl group:

    • Dissolve the mono-propargylated OEG in DCM.

    • Add 4-nitrophenyl chloroformate and pyridine.

    • Stir at room temperature for 4 hours.

    • Wash the reaction mixture with HCl and brine.

    • Dry over sodium sulfate and concentrate to obtain the OEG with a 4-nitrophenyl carbonate group.

  • Synthesis of Maleimide-β-alanine:

    • Dissolve β-alanine in DMF and add maleic anhydride.

    • Stir at room temperature for 2 hours.

    • Add NHS and DCC and stir overnight.

    • Filter the reaction mixture and precipitate the product with diethyl ether.

  • Final Linker Synthesis:

    • React the 4-nitrophenyl carbonate-activated OEG with the NHS ester of maleimide-β-alanine in the presence of a base like triethylamine in DMF.

    • Monitor the reaction by TLC.

    • Upon completion, purify the final Maleimide-OEG-NHS ester linker by silica gel chromatography.

Protocol 2: Conjugation of an Antibody to the OEG Linker and Drug Payload (e.g., Trastuzumab-OEG-MMAE)

This protocol outlines the two-step conjugation of a cytotoxic drug (MMAE) to an antibody (Trastuzumab) via a heterobifunctional OEG linker.[17][18]

Materials:

  • Trastuzumab (anti-HER2 antibody)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-OEG-NHS ester linker (from Protocol 1)

  • Monomethyl auristatin E (MMAE) with a free amine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Conjugation buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Hydrophobic interaction chromatography (HIC) column for DAR determination

Procedure:

  • Antibody Reduction:

    • Prepare a solution of Trastuzumab in PBS.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with conjugation buffer.

  • Conjugation of Linker to Antibody:

    • Immediately add a 15- to 30-fold molar excess of the Maleimide-OEG-NHS ester linker (dissolved in DMSO) to the reduced antibody solution.

    • Incubate at room temperature for 1 hour with gentle mixing.

  • Conjugation of Drug Payload to Linker-Antibody Intermediate:

    • Add MMAE (dissolved in DMSO) to the reaction mixture from the previous step. The NHS ester on the linker will react with the amine group on MMAE.

    • Incubate for an additional 1-2 hours at room temperature.

  • Purification and Characterization:

    • Purify the resulting ADC by SEC to remove unconjugated linker and drug.

    • Determine the average drug-to-antibody ratio (DAR) by HIC-HPLC.

    • Characterize the final ADC for aggregation (by SEC), purity (by SDS-PAGE), and binding affinity (by ELISA).

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard MTT assay to determine the in vitro cytotoxicity of an OEG-linked ADC on a target cancer cell line.[19][20][21]

Materials:

  • HER2-positive cancer cell line (e.g., SK-BR-3, NCI-N87)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • 96-well cell culture plates

  • OEG-linked ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the HER2-positive cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment with ADC:

    • Prepare serial dilutions of the ADC and control antibody in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions.

    • Include wells with medium only as a blank control.

    • Incubate for 72-96 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 4: In Vivo Pharmacokinetic Study in a Mouse Model

This protocol provides a general framework for evaluating the pharmacokinetic profile of an OEG-linked ADC in a tumor-bearing mouse model.[11][13]

Materials:

  • Female athymic nude mice (6-8 weeks old)

  • Tumor cells for xenograft model (e.g., NCI-N87)

  • OEG-linked ADC

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized capillaries)

  • ELISA kit for total antibody quantification

  • LC-MS/MS system for payload quantification

Procedure:

  • Tumor Xenograft Model:

    • Subcutaneously inject 5-10 million tumor cells into the flank of each mouse.

    • Allow the tumors to grow to a volume of 100-200 mm³.

  • ADC Administration:

    • Administer a single intravenous (IV) dose of the ADC (e.g., 5-10 mg/kg) to each mouse.

  • Blood Sampling:

    • Collect blood samples (e.g., 20-30 µL) via tail vein or retro-orbital bleeding at multiple time points (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, 96h, and 168h) post-injection.

    • Collect the samples into heparinized tubes and centrifuge to obtain plasma. Store plasma at -80°C until analysis.

  • Quantification of Total Antibody (ELISA):

    • Coat a 96-well plate with an anti-human IgG capture antibody.

    • Block the plate with a blocking buffer (e.g., 3% BSA in PBS).

    • Add diluted plasma samples and a standard curve of the ADC.

    • Detect with a horseradish peroxidase (HRP)-conjugated anti-human IgG detection antibody.

    • Add a TMB substrate and stop the reaction with sulfuric acid.

    • Read the absorbance at 450 nm and calculate the total antibody concentration based on the standard curve.[1][3][19][20]

  • Quantification of Conjugated and Free Payload (LC-MS/MS):

    • For free payload, precipitate plasma proteins with acetonitrile, centrifuge, and analyze the supernatant.[22][23]

    • For conjugated payload, use an immunoaffinity capture method to isolate the ADC, followed by enzymatic or chemical cleavage of the linker to release the payload for analysis.[6][22]

    • Analyze the samples using a validated LC-MS/MS method with appropriate internal standards.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to analyze the concentration-time data and determine key parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).

Visualizations: Pathways and Workflows

Signaling Pathway of ADC Internalization and Action

The following diagram illustrates the process of receptor-mediated endocytosis of a HER2-targeted ADC and the subsequent intracellular release of the cytotoxic payload, leading to apoptosis.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Trastuzumab-OEG-MMAE (ADC) HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Early Endosome HER2->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAE Released MMAE Lysosome->MMAE 4. Linker Cleavage & Payload Release Microtubules Microtubule Disruption MMAE->Microtubules 5. Target Engagement Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker_Synth 1. OEG Linker Synthesis Ab_Mod 2. Antibody Reduction Linker_Synth->Ab_Mod Conjugation 3. Antibody-Linker-Drug Conjugation Ab_Mod->Conjugation Purification 4. Purification (SEC) Conjugation->Purification Characterization 5. Characterization (DAR, Purity) Purification->Characterization Binding 6. Binding Affinity (ELISA) Characterization->Binding Stability 7. Plasma Stability Assay Binding->Stability Cytotoxicity 8. Cytotoxicity (MTT Assay) Stability->Cytotoxicity PK 9. Pharmacokinetics (PK) Study Cytotoxicity->PK Efficacy 10. Efficacy Study (Xenograft Model) PK->Efficacy Toxicity 11. Toxicology Studies Efficacy->Toxicity

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,8,12-Trioxatridecan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 4,8,12-Trioxatridecan-1-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and versatile method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This method involves the reaction of an alkoxide with an alkyl halide or a sulfonate ester, proceeding via an SN2 mechanism.[1][2]

Q2: What are the recommended starting materials for the synthesis of this compound via Williamson ether synthesis?

A2: The recommended starting materials are a protected form of diethylene glycol monomethyl ether and 1,3-propanediol. A common strategy is to convert the diethylene glycol monomethyl ether into a better leaving group, such as a tosylate [2-(2-methoxyethoxy)ethyl tosylate], and then react it with the sodium salt of 1,3-propanediol (sodium 3-hydroxypropoxide).

Q3: What are the key factors influencing the yield of the reaction?

A3: Several factors can significantly impact the yield:

  • Choice of Base: A strong base is required to fully deprotonate the alcohol, forming the alkoxide nucleophile. Sodium hydride (NaH) is a common and effective choice.[2]

  • Leaving Group: A good leaving group on the electrophile is crucial. Tosylates are excellent leaving groups and are often preferred over halides for this type of synthesis.

  • Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), is generally preferred to facilitate the SN2 reaction.[2]

  • Temperature: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate without promoting side reactions.

  • Reaction Time: Sufficient reaction time is necessary for the reaction to proceed to completion.

Q4: What are the most common side reactions?

A4: The primary side reaction is the E2 elimination, which competes with the desired SN2 substitution. This is more likely to occur if the electrophile is sterically hindered (e.g., a secondary or tertiary halide/tosylate).[1][2] Since the proposed electrophile, 2-(2-methoxyethoxy)ethyl tosylate, is a primary tosylate, the risk of elimination is reduced but not entirely eliminated, especially at higher temperatures. Another potential side reaction is the formation of a bis-ether product where both hydroxyl groups of 1,3-propanediol react.

Q5: How can the product be purified?

A5: Purification of this compound typically involves an aqueous workup to remove inorganic salts, followed by extraction with an organic solvent. The crude product can then be purified by column chromatography on silica gel.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of 1,3-propanediol. 2. Poor quality of the tosylated diethylene glycol monomethyl ether. 3. Insufficient reaction time or temperature. 4. Deactivated reagents due to moisture.1. Ensure a sufficiently strong and fresh base (e.g., NaH) is used in an appropriate molar excess. 2. Verify the purity of the tosylate by NMR or other analytical techniques. 3. Monitor the reaction progress by TLC and consider increasing the reaction time or temperature incrementally. 4. Use anhydrous solvents and dry glassware.
Presence of a Major Byproduct 1. E2 elimination of the tosylate, forming an alkene. 2. Formation of the bis-ether byproduct.1. Maintain a moderate reaction temperature. Consider using a less hindered base if elimination is significant. 2. Use a molar excess of 1,3-propanediol relative to the tosylate to favor the mono-alkylation product.
Difficult Purification 1. The product is highly polar and may be partially soluble in water. 2. Byproducts have similar polarity to the desired product.1. During aqueous workup, saturate the aqueous layer with NaCl to reduce the solubility of the product. 2. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative procedure based on the principles of Williamson ether synthesis.

Materials:

  • 2-(2-methoxyethoxy)ethyl tosylate

  • 1,3-Propanediol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1,3-propanediol (2.0 equivalents) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents relative to 1,3-propanediol) portion-wise to the stirred solution.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Etherification: Add a solution of 2-(2-methoxyethoxy)ethyl tosylate (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by slow addition of saturated aqueous ammonium chloride solution.

  • Add water and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Data Presentation

The following table summarizes hypothetical data to illustrate how reaction conditions can influence the yield of this compound.

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1NaH (1.1)DMF252445
2NaH (1.1)DMF602475
3NaH (1.1)THF602465
4K2CO3 (2.0)DMF602430
5NaH (2.2)DMF602478

Note: This data is for illustrative purposes only and may not reflect actual experimental results.

Visualizations

Synthesis Pathway

Synthesis_Pathway reagent1 Diethylene Glycol Monomethyl Ether intermediate 2-(2-methoxyethoxy)ethyl tosylate reagent1->intermediate Pyridine reagent2 Tosyl Chloride reagent2->intermediate product This compound intermediate->product DMF, 60°C reagent3 1,3-Propanediol reagent3->product base NaH base->product Troubleshooting_Workflow start Low Yield check_reagents Check Reagent Purity (TLC, NMR) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (Base, Temp, Time) reagents_ok->check_conditions Yes purify_reagents->start conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions: - Increase Temp/Time - Change Solvent conditions_ok->optimize_conditions No check_byproducts Analyze Byproducts (NMR, GC-MS) conditions_ok->check_byproducts Yes optimize_conditions->start elimination Elimination Product? check_byproducts->elimination lower_temp Lower Reaction Temperature elimination->lower_temp Yes bis_ether Bis-ether Product? elimination->bis_ether No lower_temp->start adjust_stoichiometry Increase Excess of Diol bis_ether->adjust_stoichiometry Yes end Improved Yield bis_ether->end No adjust_stoichiometry->start

References

Technical Support Center: Optimizing Reaction Conditions for Conjugating 4,8,12-Trioxatridecan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the conjugation of 4,8,12-Trioxatridecan-1-ol, a polyethylene glycol (PEG) linker, to biological molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioconjugation?

This compound is a monodisperse polyethylene glycol (PEG) derivative with a terminal hydroxyl group. PEG linkers are widely used in bioconjugation to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2][3] Key benefits of PEGylation include enhanced solubility and stability, reduced immunogenicity, and prolonged circulation half-life.[1][2][4] The terminal hydroxyl group of this compound, however, requires activation to facilitate its conjugation to proteins and other biomolecules.[5]

Q2: What are the primary methods for activating the hydroxyl group of this compound for conjugation?

The terminal hydroxyl group of this compound is relatively unreactive and must be converted into a more reactive functional group.[5] The most common activation strategies include:

  • Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) to form a PEG-tosylate. The tosylate is an excellent leaving group for subsequent nucleophilic substitution by amine or thiol groups on a protein.

  • Activation with Carbonyldiimidazole (CDI): CDI reacts with the hydroxyl group to form a reactive imidazole carbamate intermediate, which can then react with primary amines.[6][7]

  • Activation with Tresyl Chloride: This method produces a highly reactive PEG-tresylate that readily couples with primary amines.[1]

  • Conversion to a Carboxylic Acid and then to an NHS Ester: This two-step process involves oxidizing the terminal alcohol to a carboxylic acid, followed by activation with N-hydroxysuccinimide (NHS) to create a highly amine-reactive NHS ester.[8]

Q3: Which functional groups on a protein can be targeted for conjugation with activated this compound?

The most commonly targeted functional groups on proteins for PEGylation are the primary amines of lysine residues and the N-terminal α-amine.[9] Cysteine residues containing thiol groups are also a frequent target for site-specific conjugation.[1]

Q4: How can I purify the final PEG-protein conjugate?

Purification is crucial to remove unreacted PEG, protein, and reaction byproducts.[] Common purification techniques for PEGylated proteins include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, which increases significantly upon PEGylation.[]

  • Ion Exchange Chromatography (IEX): Can separate PEGylated species from the unreacted protein, as the PEG chains can shield the protein's surface charges.[]

  • Hydrophobic Interaction Chromatography (HIC): Another option for separating PEGylated proteins from their unmodified counterparts.[]

  • Dialysis or Ultrafiltration: Useful for removing low molecular weight impurities.[]

Experimental Protocols & Troubleshooting Guides

This section provides detailed methodologies and troubleshooting for common issues encountered during the conjugation of this compound.

Method 1: Activation via Tosylation and Conjugation to Protein Amines

This method involves the activation of the terminal hydroxyl group with p-toluenesulfonyl chloride (TsCl) followed by nucleophilic attack by primary amines on the target protein.

Tosylation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification PEG_OH This compound TsCl p-Toluenesulfonyl Chloride (TsCl) in Pyridine PEG_OH->TsCl Reaction PEG_OTs PEG-Tosylate TsCl->PEG_OTs Protein Protein-NH2 PEG_OTs->Protein Reaction (pH 8.0-9.5) Conjugate PEG-Protein Conjugate Protein->Conjugate Purification SEC or IEX Conjugate->Purification NHS_Ester_Workflow cluster_oxidation Oxidation cluster_activation NHS Ester Formation cluster_conjugation Conjugation PEG_OH This compound Oxidizing_Agent Oxidizing Agent (e.g., Jones reagent) PEG_OH->Oxidizing_Agent Reaction PEG_COOH PEG-Carboxylic Acid Oxidizing_Agent->PEG_COOH NHS NHS, EDC PEG_COOH->NHS Reaction PEG_NHS PEG-NHS Ester NHS->PEG_NHS Protein Protein-NH2 PEG_NHS->Protein Reaction (pH 7.2-8.0) Conjugate PEG-Protein Conjugate Protein->Conjugate Troubleshooting_Logic Start Low Conjugation Yield Check_Activation Verify PEG Activation (TLC, NMR, or Mass Spec) Start->Check_Activation Activation_Failed Activation Step Failed Check_Activation->Activation_Failed No/Low Activation Activation_OK Activation Successful Check_Activation->Activation_OK Activation Confirmed Check_Reagents Check Reagent Purity and Anhydrous Conditions Activation_Failed->Check_Reagents Optimize_Activation Optimize Activation Reaction (Time, Temp, Molar Ratios) Check_Reagents->Optimize_Activation Check_Conjugation_Conditions Review Conjugation Conditions Activation_OK->Check_Conjugation_Conditions Check_pH Is pH optimal for target functional group? Check_Conjugation_Conditions->Check_pH Adjust_pH Adjust pH (e.g., 8.0-9.5 for amines) Check_pH->Adjust_pH No Check_Buffer Does the buffer contain competing nucleophiles (e.g., Tris)? Check_pH->Check_Buffer Yes Change_Buffer Dialyze into a non-nucleophilic buffer Check_Buffer->Change_Buffer Yes Check_Ratios Are molar ratios of PEG to protein sufficient? Check_Buffer->Check_Ratios No Increase_Ratio Increase molar excess of activated PEG Check_Ratios->Increase_Ratio No Check_Protein Is the protein stable under the reaction conditions? Check_Ratios->Check_Protein Yes Modify_Conditions Modify conditions (lower temp, shorter time) Check_Protein->Modify_Conditions No

References

stability issues of 4,8,12-Trioxatridecan-1-ol in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4,8,12-Trioxatridecan-1-ol in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during the handling and use of this compound in aqueous solutions.

Q1: I am observing a gradual decrease in the pH of my this compound stock solution. What could be the cause?

A1: A decrease in pH is a common indicator of oxidative degradation. Polyethylene glycol (PEG) ethers, like this compound, can undergo auto-oxidation in the presence of oxygen, especially when exposed to light or elevated temperatures. This process can lead to the formation of acidic byproducts such as formic acid and other organic acids.

To troubleshoot this issue:

  • Confirm Degradation: Use analytical techniques such as HPLC-CAD or LC-MS to analyze your stock solution for the presence of degradation products.

  • Review Storage Conditions: Ensure your stock solution is stored under recommended conditions (see Table 1). Inadequate storage is a primary cause of degradation.

  • Inert Atmosphere: For long-term storage, purging the headspace of the storage container with an inert gas like argon or nitrogen can significantly reduce oxidation.

Q2: My experimental results are inconsistent when using older aqueous solutions of this compound. Why might this be happening?

A2: Inconsistent results are often a consequence of the degradation of this compound. The degradation products can interfere with experimental assays or alter the physicochemical properties of the solution. The change in the molecular weight distribution due to chain scission can also affect performance.

To address this inconsistency:

  • Use Fresh Solutions: It is highly recommended to prepare fresh aqueous solutions of this compound for each experiment, or at least on a frequent basis.

  • Perform Quality Control: Before use, especially for critical experiments, verify the purity of your solution using a suitable analytical method.

  • Evaluate Impact of Degradants: If you suspect degradation, you can perform a forced degradation study (see Experimental Protocols) to identify potential degradants and assess their impact on your specific application.

Q3: I have noticed a slight yellowing of my this compound solution over time. Should I be concerned?

A3: Yes, a color change, such as yellowing, can be an indication of degradation. This is often associated with oxidative processes. While a slight color change may not significantly impact all applications, it is a sign that the integrity of the compound may be compromised. For sensitive applications, it is best to discard the solution and prepare a fresh one.

Frequently Asked Questions (FAQs)

Q4: What are the primary factors that affect the stability of this compound in aqueous solutions?

A4: The stability of this compound in aqueous solutions is primarily influenced by the factors summarized in the table below.

FactorEffect on StabilityMitigation Strategies
Temperature Elevated temperatures accelerate both hydrolytic and oxidative degradation.[1][2]Store solutions at recommended low temperatures (see Table 2). Avoid repeated freeze-thaw cycles.
pH Extremes in pH can catalyze hydrolysis of the ether linkages, with basic conditions generally leading to faster degradation of ester-containing PEGs.[3]Maintain the pH of the solution within a neutral range (pH 6-8) unless the experimental protocol requires otherwise. Use appropriate buffer systems.
Oxygen The presence of oxygen can lead to oxidative degradation, forming peroxides and acidic byproducts.[2][4]Prepare solutions with deoxygenated water. Store under an inert atmosphere (e.g., argon, nitrogen).
Light Exposure to UV light can initiate and accelerate oxidative degradation.Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
Presence of Metal Ions Certain metal ions can catalyze oxidative degradation.Use high-purity water and reagents to minimize metal ion contamination.

Q5: What are the recommended storage conditions for aqueous solutions of this compound?

A5: To ensure the stability of your aqueous solutions, please adhere to the following storage recommendations.

Storage DurationTemperatureAtmosphereLight Conditions
Short-term (up to 1 week) 2-8°CAirProtected from light
Long-term (over 1 week) -20°C or belowInert gas (Argon or Nitrogen)Protected from light

Q6: What are the expected degradation pathways for this compound in an aqueous environment?

A6: The two primary degradation pathways are oxidation and hydrolysis.

  • Oxidative Degradation: This is often the main degradation route in the presence of oxygen. It can proceed via a free-radical mechanism, leading to the formation of hydroperoxides, which can then decompose into various byproducts, including shorter-chain glycols, aldehydes, and carboxylic acids.

  • Hydrolysis: While the ether linkages in this compound are generally more stable to hydrolysis than ester bonds, they can still undergo cleavage under harsh acidic or basic conditions, especially at elevated temperatures. This results in the scission of the polyether chain.

Experimental Protocols

Protocol 1: General Stability Testing of this compound in Aqueous Solution

This protocol outlines a general procedure for assessing the stability of this compound under various conditions.

1. Materials:

  • This compound
  • High-purity water (e.g., Milli-Q or equivalent)
  • Buffers of desired pH (e.g., phosphate, acetate, borate)
  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
  • Amber glass vials with Teflon-lined caps
  • HPLC system with a suitable detector (e.g., Charged Aerosol Detector - CAD, or Mass Spectrometer - MS)
  • HPLC column suitable for PEG analysis (e.g., C18 or specialized PEG columns)

2. Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
  • Stress Conditions:
  • pH: Aliquot the stock solution and adjust the pH to desired levels (e.g., pH 3, 7, 9) using appropriate buffers or acid/base.
  • Temperature: Place vials of the solutions at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
  • Oxidative: Prepare a solution in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide).
  • Photostability: Expose a solution to UV light according to ICH guidelines.
  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot from each condition.
  • Analysis:
  • Immediately analyze the aliquots by a validated stability-indicating HPLC method.
  • Quantify the remaining percentage of this compound.
  • Identify and quantify any major degradation products.
  • Data Evaluation: Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Visualizations

cluster_degradation Degradation Pathways Main_Compound This compound Oxidation Oxidative Degradation Main_Compound->Oxidation O2, Light, Metal Ions Hydrolysis Hydrolytic Cleavage Main_Compound->Hydrolysis H+ or OH-, Heat Degradation_Products_Ox Shorter-chain glycols, Aldehydes, Carboxylic acids Oxidation->Degradation_Products_Ox Degradation_Products_Hy Chain Scission Products Hydrolysis->Degradation_Products_Hy

Caption: Primary degradation pathways for this compound.

cluster_troubleshooting Troubleshooting Workflow Start Inconsistent Results or Visible Solution Change Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Check_Age Check Age of Solution Start->Check_Age Analysis Perform Analytical QC (e.g., HPLC) Check_Storage->Analysis Check_Age->Analysis Degradation_Confirmed Degradation Confirmed Analysis->Degradation_Confirmed Yes No_Degradation No Degradation Detected Analysis->No_Degradation No Action_Degradation Prepare Fresh Solution Under Optimal Conditions Degradation_Confirmed->Action_Degradation Action_No_Degradation Investigate Other Experimental Variables No_Degradation->Action_No_Degradation

References

Technical Support Center: Challenges in the Purification of Oligo(ethylene glycol) Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of oligo(ethylene glycol) (OEG) compounds.

Troubleshooting Guide

This guide offers solutions to specific problems you may encounter during your purification experiments.

Issue 1: Tailing or Streaking of OEG Compounds on TLC and Column Chromatography

Question: My OEG compound is streaking on the TLC plate and eluting over many fractions during column chromatography. What can I do to improve the separation?

Answer: Tailing is a common issue with polar and flexible OEG compounds. Here are several strategies to achieve sharper bands and better separation:

  • Optimize the Solvent System:

    • Increase Polarity Gradually: Employ a shallow and slow gradient of a more polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or chloroform). A common starting point is 1-2% methanol in dichloromethane, gradually increasing to 10-15%.

    • Solvent Combination: A mixture of ethanol and isopropanol in chloroform has been reported to provide better separation than methanol for some PEG-containing compounds.

  • Modify the Stationary Phase:

    • Deactivate Silica Gel: The acidic nature of silica gel can lead to strong interactions with the ether oxygens of the OEG chain, causing tailing. You can deactivate the silica by pre-treating it with a solution of triethylamine (e.g., 1-2% in the eluent).

  • Sample Loading Technique:

    • Dry Loading: If your compound has poor solubility in the initial eluent, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column. This technique often results in sharper bands.

Issue 2: Difficulty in Removing Diol Impurities from Mono-functionalized OEG

Question: I am struggling to separate the diol byproduct from my desired mono-functionalized OEG product. They have very similar Rf values on TLC.

Answer: This is a frequent and challenging purification problem due to the high polarity and similar structure of the diol and the mono-functionalized product. Consider the following approaches:

  • Chemical Derivatization:

    • Protecting Groups: React the crude mixture with a reagent that selectively reacts with the diol. For example, converting the diol into a less polar diether or diester can significantly alter its chromatographic behavior, allowing for easier separation. The protecting groups can then be removed in a subsequent step.

  • Chromatographic Optimization:

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC, particularly reversed-phase HPLC, offers much higher resolution than standard column chromatography and can often separate closely related compounds.

  • Reaction Stoichiometry:

    • Use Excess Diol: In the synthesis of mono-functionalized OEGs, using a significant excess of the starting diol can statistically favor the formation of the mono-substituted product over the di-substituted one, simplifying the subsequent purification.

Issue 3: Low or No Recovery of the OEG Compound from the Column

Question: My OEG compound seems to have stuck to the silica gel column, and I am getting very low or no yield. What could be the reason, and how can I improve the recovery?

Answer: Strong adsorption to the stationary phase is a common cause of low recovery for polar compounds like OEGs.

  • Increase Eluent Polarity: A significantly more polar eluent than what was indicated by TLC may be necessary to elute the compound. A step gradient to a high concentration of methanol (e.g., 20-30% or even higher) can be attempted. In some cases, adding a small amount of a more polar solvent like water to the mobile phase can help.

  • Use of Additives: Adding a small percentage of a competitive binding agent, such as triethylamine for basic compounds or acetic acid for acidic compounds, to the eluent can help to displace the product from the active sites of the silica gel.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or a reversed-phase silica gel (C18) if your compound is sufficiently non-polar.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent system for purifying OEG compounds on a silica gel column?

A1: A gradient of methanol in dichloromethane (DCM) or chloroform is a widely used and effective solvent system. Typically, you would start with a low percentage of methanol (e.g., 1-5%) and gradually increase the concentration. For more polar OEG derivatives, a gradient of methanol in ethyl acetate can also be effective.

Q2: How can I effectively dry my OEG compound, which is a viscous oil, to remove residual solvents?

A2: Removing residual solvents from viscous OEG compounds can be challenging. High vacuum drying at a slightly elevated temperature (if the compound is thermally stable) is the most common method. For high-boiling point solvents like DMF or DMSO, azeotropic distillation can be employed. This involves adding a solvent like toluene that forms a lower-boiling azeotrope with the residual solvent and then removing it under reduced pressure.

Q3: Is recrystallization a viable purification method for OEG compounds?

A3: Recrystallization can be an excellent purification method for OEG compounds that are solid at room temperature. It can yield highly pure products. The choice of solvent is critical. Common solvents for recrystallizing PEG derivatives include ethanol, toluene, and mixtures of solvents like ethyl acetate/hexanes.

Data Presentation

The following table summarizes typical purity levels and yields for common purification techniques for OEG compounds. These values are approximate and can vary significantly based on the specific compound, the nature of the impurities, and the optimization of the purification protocol.

Purification MethodTypical PurityTypical YieldNotes
Silica Gel Column Chromatography >95%60-90%Highly dependent on the separation of impurities on TLC.
Recrystallization >99%50-80%Only applicable to solid compounds; can be very effective for removing minor impurities.
Liquid-Liquid Extraction Variable>90%Primarily used for initial workup to remove highly polar or non-polar impurities, not for separating structurally similar compounds.
Preparative HPLC >98%40-70%Offers high resolution for difficult separations but is more costly and time-consuming for large-scale purifications.

Experimental Protocols

Protocol 1: Detailed Methodology for Silica Gel Column Chromatography of an OEG Compound
  • Preparation of the Column:

    • Select a glass column of an appropriate size (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 2% methanol in dichloromethane).

    • Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing. Drain the excess solvent until it is level with the top of the silica.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude OEG compound in a minimal amount of the initial eluent or a slightly more polar solvent.

    • Carefully load the sample solution onto the top of the silica gel using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until it is level with the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the initial eluent to the top of the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the eluent according to a pre-determined gradient (e.g., increase methanol concentration by 1-2% every 100-200 mL of eluent for a medium-sized column).

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Work-up:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified compound under high vacuum to remove any remaining traces of solvent.

Protocol 2: General Procedure for Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Washing: Add an equal volume of an aqueous solution (e.g., water, brine, or a dilute acid/base solution depending on the nature of the impurities to be removed).

  • Mixing: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Separation: Allow the two layers to separate completely.

  • Draining: Drain the lower layer. The upper layer can be drained from the top of the funnel.

  • Repeat: Repeat the washing step with fresh aqueous solution as necessary.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude OEG Product purification_step Purification (e.g., Column Chromatography) crude_product->purification_step analysis Purity Analysis (TLC, NMR, MS) purification_step->analysis pure_product Pure OEG Compound analysis->pure_product

Caption: A generalized experimental workflow for OEG compound purification.

troubleshooting_pathway cluster_problem_identification Problem Identification cluster_solutions Potential Solutions start Purification Problem streaking Tailing/Streaking? start->streaking diol_impurity Diol Impurity? start->diol_impurity low_recovery Low Recovery? start->low_recovery optimize_solvent Optimize Solvent System streaking->optimize_solvent Yes deactivate_silica Deactivate Silica streaking->deactivate_silica Yes dry_load Dry Loading streaking->dry_load Yes derivatize Derivatization diol_impurity->derivatize Yes prep_hplc Preparative HPLC diol_impurity->prep_hplc Yes increase_polarity Increase Eluent Polarity low_recovery->increase_polarity Yes use_additives Use Additives low_recovery->use_additives Yes

Caption: A logical decision-making pathway for troubleshooting OEG purification.

preventing side reactions during the functionalization of 4,8,12-Trioxatridecan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the functionalization of 4,8,12-Trioxatridecan-1-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Low Yield of the Desired Functionalized Product

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction 1. Increase reaction time. 2. Increase reaction temperature. 3. Use a higher concentration of the functionalizing reagent.An increase in the conversion of the starting material to the desired product.
Side Reactions 1. Lower the reaction temperature. 2. Use a more selective reagent. 3. Employ a protecting group strategy for the hydroxyl function.A decrease in the formation of byproducts and an increase in the selectivity for the desired product.
Degradation of Starting Material or Product 1. Use milder reaction conditions (e.g., lower temperature, less reactive reagents). 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.Preservation of the integrity of the starting material and the final product, leading to a higher isolated yield.

Issue 2: Presence of Multiple Products in the Final Reaction Mixture

Potential Cause Troubleshooting Step Expected Outcome
Over-functionalization 1. Use a stoichiometric amount or a slight excess of the functionalizing reagent. 2. Add the functionalizing reagent portion-wise to the reaction mixture.Formation of the mono-functionalized product as the major component.
Side Reactions at the Ether Linkages 1. Avoid harsh acidic or basic conditions. 2. Use moderate reaction temperatures.Minimal cleavage or side reactions involving the polyether backbone.
Impurities in Starting Materials 1. Purify the this compound and the functionalizing reagent before use. 2. Use high-purity, commercially available reagents.A cleaner reaction profile with fewer unexpected byproducts.

Issue 3: Difficulty in Purifying the Final Product

Potential Cause Troubleshooting Step Expected Outcome
Similar Polarity of Product and Byproducts 1. Optimize the chromatographic separation method (e.g., change the solvent system, use a different stationary phase). 2. Consider derivatization of the product or byproduct to alter its polarity before purification.Improved separation and isolation of the pure desired product.
Product is an Oil or Wax 1. If the product is a solid, attempt recrystallization from a suitable solvent system. 2. For non-volatile oils, use column chromatography. For volatile oils, consider distillation under reduced pressure.Obtaining the product in a pure, solid, or well-defined oil form.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to expect when functionalizing the hydroxyl group of this compound?

A1: The most common side reactions include:

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, especially in the presence of oxidizing agents or air at elevated temperatures. The ether linkages can also be susceptible to oxidation under harsh conditions, leading to chain cleavage.

  • Elimination: In the presence of strong bases and at elevated temperatures, elimination reactions can occur, particularly if the hydroxyl group is first converted to a good leaving group.

  • Peroxide Formation: Ethers are known to form explosive peroxides upon exposure to air and light. It is crucial to test for and remove peroxides before heating or concentrating the solvent.

Q2: How can I prevent the oxidation of the ether backbone during a reaction?

A2: To prevent oxidation of the polyether chain, it is recommended to:

  • Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Use deoxygenated solvents.

  • Avoid unnecessarily high reaction temperatures and prolonged reaction times.

  • Choose selective reagents that do not readily oxidize ethers.

Q3: When should I use a protecting group for the hydroxyl function?

A3: A protecting group is advisable when the intended reaction conditions are harsh and could lead to side reactions at the hydroxyl group or when another functional group in the molecule is more reactive towards the intended reagent. For instance, if you are performing a reaction that is sensitive to acidic protons, protecting the alcohol is necessary. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, are commonly used protecting groups for alcohols due to their ease of installation and removal under specific conditions.

Q4: What are the best methods for purifying the functionalized product?

A4: The choice of purification method depends on the physical properties of your product and the nature of the impurities.

  • Column Chromatography: This is a versatile method for separating compounds with different polarities. For polar molecules like functionalized this compound, silica gel or alumina can be used as the stationary phase with a suitable solvent gradient.

  • Distillation: If the product is a thermally stable liquid with a boiling point significantly different from the impurities, distillation under reduced pressure can be an effective purification technique.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can yield highly pure material.

Experimental Protocols

Protocol 1: Esterification of this compound with Acetic Anhydride

  • Materials: this compound, acetic anhydride, pyridine, dichloromethane (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve this compound (1 equivalent) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Protection of the Hydroxyl Group as a TBDMS Ether

  • Materials: this compound, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole, dry dimethylformamide (DMF).

  • Procedure:

    • Dissolve this compound (1 equivalent) and imidazole (2.5 equivalents) in dry DMF in a round-bottom flask under a nitrogen atmosphere.

    • Add TBDMSCl (1.2 equivalents) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture for 12-16 hours at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

    • Combine the organic extracts and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_esterification Esterification Workflow start Start: this compound dissolve Dissolve in dry DCM with Pyridine start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add Acetic Anhydride cool->add_reagent react React at room temperature add_reagent->react quench Quench with NaHCO3 react->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end End: Acetylated Product purify->end

Caption: Workflow for the esterification of this compound.

side_reaction_prevention cluster_prevention Prevention Strategies main Functionalization Reaction oxidation Oxidation main->oxidation High Temp, Air elimination Elimination main->elimination Strong Base, High Temp peroxide Peroxide Formation main->peroxide Air, Light inert_atm Inert Atmosphere mild_cond Mild Conditions check_peroxide Check for Peroxides

Caption: Common side reactions and their prevention strategies.

protecting_group_logic start Is the reaction sensitive to acidic protons or are there more reactive functional groups? decision Decision start->decision protect Protect the hydroxyl group (e.g., as a silyl ether) decision->protect Yes proceed Proceed with functionalization decision->proceed No protect->proceed deprotect Deprotect the hydroxyl group proceed->deprotect If protected final_product Final Product proceed->final_product If not protected deprotect->final_product

Caption: Decision-making for using a protecting group strategy.

Technical Support Center: Optimizing OEG Self-Assembled Monolayers for Enhanced Antifouling Performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the antifouling properties of oligo(ethylene glycol) (OEG) self-assembled monolayers (SAMs).

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and evaluation of antifouling OEG SAMs.

ProblemPotential Cause(s)Recommended Solution(s)
High Protein Adsorption 1. Suboptimal SAM Packing Density: The packing density of OEG chains is crucial for preventing protein adsorption.[1] If the density is too low, it can expose the underlying substrate; if it's too high, it can restrict the mobility of the OEG chains, reducing their effectiveness. 2. Contamination: The gold substrate or the thiol solution may be contaminated. 3. Incorrect OEG Chain Length: The length of the OEG chain influences antifouling properties.[2] 4. Incomplete SAM Formation: The self-assembly time may have been insufficient.1. Optimize Packing Density: - Adjust the assembly solvent. Using a mixture of ethanol and water can lead to higher packing densities compared to pure ethanol.[2] - Vary the assembly temperature to fine-tune the packing density.[3][4] 2. Ensure Cleanliness: - Use a stringent cleaning protocol for the gold substrate (e.g., piranha solution, taking extreme care with safety precautions). - Use high-purity solvents and freshly prepared thiol solutions.[5] 3. Select Appropriate OEG Chain Length: - For densely packed SAMs, longer OEG chains (e.g., EG6OH) generally exhibit better resistance to protein adsorption.[2] 4. Increase Assembly Time: - Extend the immersion time of the gold substrate in the thiol solution to 24-48 hours to ensure a well-ordered monolayer.[5]
Inconsistent Antifouling Performance 1. Variability in Substrate Quality: The quality of the gold substrate can vary between batches. 2. Environmental Factors: The presence of contaminants in the lab environment can affect SAM quality.[5] 3. Inconsistent Solution Preparation: Variations in thiol concentration or solvent composition can lead to different SAM structures.1. Standardize Substrate Preparation: Use gold substrates from a reliable source and follow a consistent cleaning procedure. 2. Maintain a Clean Environment: Prepare SAMs in a clean area, avoiding exposure to silanes, PDMS, and iodine, which can contaminate gold surfaces.[5] 3. Control Solution Preparation: Use calibrated micropipettes and accurately weigh the thiol compounds. Ensure the solvent composition is consistent for each experiment.
Poor SAM Stability 1. Monodentate Thiol Linkage: SAMs formed from monodentate thiols can have limited long-term stability. 2. Oxidation of Thiol: The thiol group can oxidize, preventing proper assembly on the gold surface.1. Consider Bidentate Thiols: Utilize bidentate thiol-based adsorbates, such as spiroalkanedithiols, to create more stable SAMs through multiple attachment points.[6] 2. Minimize Oxygen Exposure: During SAM formation, reduce the headspace above the thiol solution and consider backfilling the container with an inert gas like nitrogen to prevent oxidation.[5]

Frequently Asked Questions (FAQs)

Q1: How does the OEG chain length affect antifouling properties?

A1: The length of the OEG chain is a critical factor. Generally, longer OEG chains (e.g., EG6OH) provide better resistance to protein adsorption, particularly at lower packing densities.[2] This is attributed to the increased conformational flexibility and hydration of the longer chains, which creates a more effective steric barrier against protein attachment.

Q2: What is the role of packing density in determining the antifouling performance of OEG SAMs?

A2: Packing density plays a crucial role in the antifouling properties of OEG SAMs.[1] A well-packed but not overly dense monolayer is ideal. If the packing is too sparse, it can leave exposed areas of the underlying substrate, leading to protein adsorption. Conversely, if the packing is too dense, it can restrict the mobility and hydration of the OEG chains, which are essential for their protein-repellent properties.[2]

Q3: How does the choice of assembly solvent impact the quality of the OEG SAM?

A3: The assembly solvent significantly influences the structure and packing density of the OEG SAM.[2] For instance, using a mixed solvent of ethanol and water can result in a more compact and well-ordered SAM compared to using pure ethanol.[2] The presence of water can help to stabilize the helical conformation of the OEG chains through hydrogen bonding, leading to a more effective antifouling surface.[2]

Q4: What are the best characterization techniques to evaluate the antifouling properties of OEG SAMs?

A4: A combination of surface-sensitive techniques is recommended for a comprehensive evaluation. These include:

  • X-ray Photoelectron Spectroscopy (XPS): To verify the chemical composition and packing density of the SAM.[2][3][4]

  • Surface Plasmon Resonance (SPR): To monitor protein adsorption in real-time and quantify the amount of adsorbed protein.[2][3][4][7][8]

  • Quartz Crystal Microbalance (QCM): To measure the mass of adsorbed proteins.[6][7][8]

  • Ellipsometry: To measure the thickness of the SAM and the adsorbed protein layer.[6][7][9]

  • Atomic Force Microscopy (AFM): To visualize the surface morphology of the SAM before and after protein exposure.[2]

  • Contact Angle Measurements: To assess the hydrophilicity of the surface.[1][9]

Q5: Can I use mixed SAMs to improve antifouling properties?

A5: Yes, creating mixed SAMs can be a strategy to enhance antifouling performance and introduce other functionalities. For example, mixing OEG-terminated thiols with shorter alkanethiols like 11-mercaptoundecanol (MUD) can improve the dielectric properties of the monolayer, which is beneficial for biosensor applications.[9] However, introducing hydrophobic components can also diminish the antifouling performance, so careful optimization of the mixing ratio is crucial.[6]

Experimental Protocols

Protocol 1: Preparation of OEG SAMs on Gold Substrates

This protocol outlines the steps for forming OEG SAMs on gold-coated substrates.

Materials:

  • Gold-coated substrates

  • OEG-terminated thiol (e.g., HS(CH₂)₁₁(OCH₂CH₂)nOH)

  • 200 proof ethanol

  • Deionized water

  • Nitrogen gas

  • Glass vials with caps

  • Tweezers

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the gold substrates. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION must be exercised when handling piranha solution as it is highly corrosive and reactive.

    • Rinse the cleaned substrates extensively with deionized water and then with ethanol.

    • Dry the substrates under a stream of dry nitrogen gas.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of the OEG-thiol in the desired solvent (e.g., pure ethanol or a 95:5 ethanol:water mixture).

  • Self-Assembly:

    • Immerse the clean, dry gold substrates into the thiol solution in individual glass vials.

    • To minimize oxidation, reduce the headspace in the vials and purge with nitrogen gas before sealing.[5]

    • Allow the self-assembly to proceed for 24-48 hours at room temperature to ensure the formation of a well-ordered monolayer.[5]

  • Rinsing and Drying:

    • After incubation, remove the substrates from the thiol solution using tweezers.

    • Rinse the SAM-coated substrates thoroughly with ethanol to remove any non-covalently bound thiols.

    • Dry the substrates under a gentle stream of nitrogen gas.

  • Storage:

    • Store the prepared SAMs in a clean, dry environment, such as a petri dish sealed with parafilm, until further use.

Protocol 2: Evaluation of Antifouling Properties using Surface Plasmon Resonance (SPR)

This protocol describes a general procedure for assessing protein adsorption on OEG SAMs using SPR.

Materials:

  • SPR instrument

  • OEG SAM-coated gold sensor chip

  • Phosphate-buffered saline (PBS)

  • Protein solution (e.g., 1 mg/mL fibrinogen or lysozyme in PBS)

  • Sodium dodecyl sulfate (SDS) solution (e.g., 40 mM in PBS) for regeneration (optional)

Procedure:

  • System Equilibration:

    • Mount the OEG SAM sensor chip in the SPR instrument.

    • Equilibrate the system by flowing PBS buffer over the sensor surface until a stable baseline is achieved.

  • Protein Adsorption:

    • Inject the protein solution over the sensor surface for a defined period (e.g., 3 minutes).[10]

    • Monitor the change in the SPR signal (response units, RU) in real-time, which corresponds to protein binding to the surface.

  • Dissociation/Rinsing:

    • Switch the flow back to PBS buffer to rinse away any loosely bound protein and monitor the dissociation phase.[10]

  • Data Analysis:

    • The net change in RU after the rinsing step represents the amount of irreversibly adsorbed protein. A lower change in RU indicates better antifouling performance.

  • Regeneration (Optional):

    • If the sensor chip is to be reused, a regeneration step using a solution like SDS can be performed to remove the adsorbed protein.[10]

Data Summary

The following tables summarize quantitative data on the effect of OEG chain length and the inclusion of hydrocarbon chains on protein adsorption.

Table 1: Effect of OEG Chain Length and Assembly Solvent on Protein Adsorption

OEG-SAMAssembly SolventFibrinogen Adsorption (ng/cm²)Lysozyme Adsorption (ng/cm²)
EG₂OH95% Ethanol~150~100
EG₄OH95% Ethanol~120~80
EG₆OH95% Ethanol< 10< 10
EG₂OHPure Ethanol~50~40
EG₄OHPure Ethanol~40~30
EG₆OHPure Ethanol< 10< 10
Data are approximate values derived from graphical representations in the source literature for illustrative purposes.[2]

Table 2: Comparison of Protein Adsorption on OEG and Mixed Hydrocarbon-OEG SAMs

SAM TypeAdsorbed Protamine (ng/cm²)Adsorbed Lysozyme (ng/cm²)Adsorbed BSA (ng/cm²)Adsorbed Fibrinogen (ng/cm²)
C18SH (Hydrocarbon)125110140250
EG3C7SH (OEG)15101020
EG3C7-C7 (Mixed)40305080
EG3C7-C18 (Mixed)605070120
Data obtained from Quartz Crystal Microbalance (QCM) measurements.[6]

Visualizations

experimental_workflow cluster_prep SAM Preparation cluster_char Characterization & Evaluation cluster_opt Optimization Loop substrate Gold Substrate cleaning Substrate Cleaning (e.g., Piranha) substrate->cleaning assembly Self-Assembly (24-48h) cleaning->assembly thiol_sol Prepare OEG-Thiol Solution thiol_sol->assembly rinsing Rinsing & Drying assembly->rinsing sam_surface OEG SAM Surface rinsing->sam_surface char_tech Surface Characterization (XPS, AFM, Contact Angle) sam_surface->char_tech protein_exp Protein Exposure (e.g., Fibrinogen, Lysozyme) sam_surface->protein_exp antifouling_eval Antifouling Evaluation (SPR, QCM, Ellipsometry) protein_exp->antifouling_eval data_analysis Data Analysis antifouling_eval->data_analysis optimization Optimize Parameters: - OEG Chain Length - Packing Density - Solvent data_analysis->optimization Feedback optimization->thiol_sol

Caption: Experimental workflow for preparing, characterizing, and optimizing OEG SAMs.

antifouling_mechanism cluster_surface OEG SAM Surface cluster_protein Approaching Protein cluster_interaction Antifouling Mechanism oeg_chains Flexible OEG Chains hydration_layer Bound Water Molecules (Hydration Layer) steric_repulsion Steric Repulsion oeg_chains->steric_repulsion provides hydration_layer->steric_repulsion contributes to protein Protein protein->steric_repulsion approaches entropic_penalty Entropic Penalty steric_repulsion->entropic_penalty causes protein_resistance Resistance to Protein Adsorption entropic_penalty->protein_resistance leads to

Caption: Key factors contributing to the antifouling mechanism of OEG SAMs.

References

Technical Support Center: Characterization of PEGylated Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of PEGylated nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the experimental analysis of these complex nanomaterials. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to ensure accurate and reproducible characterization.

Section 1: Troubleshooting & FAQs

This section addresses specific issues that may arise during the characterization of PEGylated nanoparticles in a practical question-and-answer format.

Dynamic Light Scattering (DLS) & Size Characterization

Question: Why is the hydrodynamic diameter of my nanoparticles significantly larger after PEGylation, and why do the results differ so much from my TEM data?

Answer: This is a common and expected observation. Here’s a breakdown of the potential reasons:

  • Hydrodynamic Size vs. Core Size: DLS measures the hydrodynamic diameter, which is the "effective" diameter of the nanoparticle as it diffuses in a liquid. This includes the nanoparticle core, the PEG layer, and a layer of solvent that moves with the particle.[1][2] Transmission Electron Microscopy (TEM), on the other hand, visualizes the dehydrated, electron-dense core of the nanoparticle. The PEG layer itself is often not visible or collapses under the vacuum conditions of TEM.[1] Therefore, the DLS size will almost always be larger than the TEM size.

  • PEG Conformation: The length and grafting density of the PEG chains significantly influence the increase in hydrodynamic size.[3][4] Densely packed, high molecular weight PEG chains will extend into the solvent, forming a "brush" conformation and contributing substantially to the hydrodynamic radius.

  • Polydispersity and Aggregation: DLS is highly sensitive to the presence of a small number of large particles or aggregates.[2][5][6] Since the scattering intensity is proportional to the radius to the sixth power (r⁶), even minor aggregation can heavily skew the average size towards larger values.[5][6] Always check the Polydispersity Index (PDI). A PDI value below 0.25 is generally considered to indicate a narrow size distribution.[6]

  • Influence of the Dispersant: The ionic strength and pH of the buffer can affect both the PEG conformation and the particle's tendency to aggregate, thereby influencing the DLS measurement.[6]

Troubleshooting Steps:

  • Verify PDI: Ensure your PDI is low (<0.25). A high PDI suggests aggregation or a very broad size distribution, which requires further sample purification (e.g., filtration, centrifugation).

  • Dilute the Sample: Highly concentrated samples can cause particle-particle interactions that affect DLS measurements. Perform a concentration-dependency study to find the optimal dilution.

  • Check for Aggregates: Always filter your samples through an appropriate syringe filter (e.g., 0.22 µm) before DLS analysis to remove dust and large aggregates.

  • Use Biologically Relevant Media with Caution: When measuring in media like PBS or cell culture medium, be aware that salt-induced shielding of charges can promote aggregation.[6] Also, proteins in the media can adsorb to the nanoparticle surface, forming a "protein corona" and increasing the size.[7][8]

Question: My DLS results show a high Polydispersity Index (PDI > 0.5). What does this mean and how can I fix it?

Answer: A high PDI indicates that your nanoparticle sample has a broad size distribution or contains multiple populations of different sizes, which could be due to aggregation.[6] This is a critical issue as batch-to-batch consistency is vital for preclinical studies.[9]

Troubleshooting Steps:

  • Optimize Formulation: Re-evaluate your synthesis and PEGylation protocol. Inconsistent mixing, temperature, or reagent concentrations can lead to polydisperse samples.

  • Purification: Implement purification steps post-synthesis. Techniques like size exclusion chromatography (SEC) or centrifugation can help narrow the size distribution.

  • Filtration: As a standard practice, filter the sample immediately before DLS measurement to remove large aggregates and dust.

  • Sonication: Gentle bath sonication can sometimes help break up loose agglomerates, but be cautious as it can also induce aggregation or damage particles if too harsh.

Zeta Potential Analysis

Question: The zeta potential of my nanoparticles is close to neutral after PEGylation. Does this mean my formulation is unstable?

Answer: Not necessarily. For nanoparticles stabilized by electrostatic repulsion, a zeta potential more positive than +30 mV or more negative than -30 mV is often cited as an indicator of good stability.[6] However, PEGylated nanoparticles are primarily stabilized by a different mechanism: steric hindrance .

  • Steric Stabilization: The hydrophilic PEG chains form a protective layer on the nanoparticle surface. This layer physically prevents nanoparticles from getting close enough for van der Waals forces to cause aggregation.[10]

  • Masking of Surface Charge: The dense PEG layer effectively masks the underlying surface charge of the nanoparticle core.[11] The measurement is taken at the "slipping plane," which is pushed further out into the solution by the PEG layer, resulting in a zeta potential value that is closer to neutral.[1][3][12] Therefore, a near-neutral zeta potential is often an indicator of successful, dense PEGylation.[13]

Key Considerations:

  • Zeta potential measurements can be a useful indirect confirmation of PEGylation. A significant reduction in the magnitude of the zeta potential post-PEGylation suggests the presence of the neutral polymer on the surface.[3][13][14]

  • Stability of PEGylated nanoparticles should be assessed directly by monitoring their size via DLS over time in relevant biological media (e.g., PBS, serum-containing media).[13][15]

Question: My zeta potential measurements are not reproducible. What could be the cause?

Answer: Zeta potential is highly sensitive to the conditions of the dispersing medium.[3] Lack of reproducibility is often traced to the following factors:

  • pH of the Medium: The pH can alter the charge of surface functional groups on the nanoparticle. Always measure and report the pH of your suspension.

  • Ionic Strength: The concentration of ions in the solution compresses the electrical double layer around the particle, which can lead to a reduction in the measured zeta potential.[6][16] Using deionized water for dilution can sometimes cause issues, and it is often better to dilute with the original supernatant or a buffer of known ionic strength.[12]

  • Contamination: Any ionic impurities can affect the measurement. Ensure high-purity water and reagents are used.

  • High Salt Concentrations: Standard zeta potential instruments may struggle with high salt buffers (like cell culture media), which can lead to electrode polarization and inaccurate results.[17]

Quantification of PEGylation

Question: How can I confirm that PEG is actually attached to my nanoparticles and quantify the grafting density? DLS and zeta potential seem indirect.

Answer: While DLS and zeta potential provide strong indirect evidence of PEGylation, quantitative methods are necessary to determine the amount of PEG per particle or the surface grafting density. Routine characterization techniques are often only qualitative.[18][19]

Quantitative Analysis Techniques:

TechniquePrincipleAdvantagesCommon Pitfalls & Challenges
Proton NMR (¹H NMR) Quantifies PEG by integrating the area of the characteristic ethylene oxide proton peak (~3.65 ppm).[10][13]Robust quantitative method.[4]Requires nanoparticle dissolution or PEG cleavage to release the polymer for accurate measurement in solution.[18] Not all nanoparticles are easily dissolved.
HPLC with CAD/ELSD Separates free PEG from nanoparticles, then displaces or dissolves the nanoparticle to release bound PEG for quantification.[19][20]Highly sensitive and can distinguish between bound and unbound PEG.[19][20]Requires method development for separation and a robust protocol for releasing the bound PEG (e.g., using DTT for gold NPs).[20]
Thermogravimetric Analysis (TGA) Measures the weight loss of the sample as it is heated. The weight loss in the PEG degradation temperature range (e.g., 300-450 °C) is used to quantify the PEG content.[4]Precise and can analyze the sample in its final, solid form.Requires a significant amount of dried sample; the core material must be stable at the PEG degradation temperature.
Fluorescence Spectroscopy Uses a fluorescently labeled PEG to quantify surface coverage based on fluorescence intensity.[7][10]Highly sensitive.The fluorescent tag can alter the chemical properties and grafting efficiency of the PEG, potentially not reflecting the behavior of the unlabeled PEG.[1][4]

Section 2: Experimental Protocols

Protocol: Size and Polydispersity Measurement by DLS
  • Sample Preparation:

    • Prepare the nanoparticle suspension in an appropriate, high-purity solvent (e.g., 10 mM NaCl or PBS). The solvent should be pre-filtered through a 0.2 µm filter to remove dust.

    • Vortex the nanoparticle stock solution gently.

    • Dilute the stock solution to the appropriate concentration. An ideal concentration results in a count rate between 100 and 500 kcps (this varies by instrument). Perform a dilution series to find the optimal range.

    • Filter the final diluted sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette.

  • Instrument Setup:

    • Allow the instrument to warm up and stabilize.

    • Enter the correct parameters for the dispersant (viscosity and refractive index) and temperature.

    • Set the measurement angle (typically 90° or 173°).

  • Measurement:

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature for at least 2 minutes.

    • Perform at least three consecutive measurements for each sample to ensure reproducibility.

    • The instrument software will generate an intensity-based size distribution, a Z-average diameter, and a PDI.

  • Data Analysis:

    • Z-Average: This is the primary and most stable value produced by the technique. Report this as the mean hydrodynamic diameter.

    • Polydispersity Index (PDI): Report the PDI to indicate the width of the size distribution. PDI < 0.25 is desirable for most applications.

    • Distribution Peaks: Examine the intensity, volume, and number distributions. The intensity distribution is the primary result, but volume and number distributions can help reveal smaller particle populations, though they are mathematically derived and can introduce errors.[2]

Protocol: Zeta Potential Measurement
  • Sample Preparation:

    • Prepare the nanoparticle suspension in a buffer of known pH and low ionic strength (e.g., 1-10 mM NaCl or KCl). High ionic strength buffers can screen the surface charge and are not ideal.[6]

    • Dilute the sample to the appropriate concentration, similar to DLS. The sample should be transparent or only slightly turbid.

    • Do not filter the sample unless large aggregates are suspected, as filtration can alter the surface properties.

  • Instrument Setup:

    • Use a dedicated folded capillary cell or dip cell. Ensure the cell is thoroughly cleaned with ethanol and deionized water and is free of bubbles.

    • Enter the correct dispersant parameters (viscosity, refractive index, and dielectric constant).

  • Measurement:

    • Carefully inject the sample into the cell, avoiding bubbles.

    • Place the cell in the instrument and allow it to equilibrate.

    • Perform at least three measurements. The instrument applies an electric field and measures the velocity of the particles to calculate the electrophoretic mobility and, subsequently, the zeta potential.

  • Data Analysis:

    • Report the average zeta potential value in millivolts (mV).

    • Always report the pH and ionic strength of the medium in which the measurement was performed, as the zeta potential is meaningless without this context.[3]

Section 3: Visual Guides

Experimental Workflow for Nanoparticle Characterization

G cluster_primary Primary cluster_secondary Secondary cluster_stability Functional synthesis Nanoparticle Synthesis & PEGylation purification Purification (e.g., Dialysis, SEC) synthesis->purification primary_char Primary Characterization (Core Properties) purification->primary_char secondary_char Secondary Characterization (PEG Shell Properties) primary_char->secondary_char TEM TEM / SEM (Core Size, Morphology) DLS_bare DLS & ZP (Bare Nanoparticle) stability_study Functional & Stability Studies secondary_char->stability_study DLS_pegged DLS (Hydrodynamic Size, PDI) ZP_pegged Zeta Potential (Surface Charge Masking) Quant PEG Quantification (NMR, HPLC, TGA) final_report Final Report & Batch Record stability_study->final_report Colloidal Colloidal Stability (Size vs. Time in Media) Protein Protein Adsorption (Protein Corona Analysis)

Caption: A typical experimental workflow for the synthesis and characterization of PEGylated nanoparticles.

The Impact of PEGylation and Protein Corona on Nanoparticle Identity

G cluster_0 cluster_1 NP_core Bare Nanoparticle NP_core->p1 Introduction to Biological Fluid PEG_NP PEGylated Nanoparticle PEG_NP->p2 Introduction to Biological Fluid Corona_Bare Biological Identity text1 A thick 'protein corona' forms, masking the original surface and dictating biological interactions. Corona_PEG Biological Identity text2 The PEG layer provides steric hindrance, reducing opsonization and formation of a protein corona. p1->Corona_Bare Rapid Protein Adsorption p2->Corona_PEG Reduced Protein Adsorption

Caption: How PEGylation alters a nanoparticle's interaction with proteins in biological fluids.

Troubleshooting Unexpected DLS Results

G start DLS Result: High Z-Average or PDI > 0.25 q1 Is the sample filtered (e.g., 0.22 µm)? start->q1 a1_no Action: Filter sample and re-measure. q1->a1_no No q2 Is the concentration optimized? q1->q2 Yes a1_no->start Re-Test a1_yes Proceed to next check. a2_no Action: Perform dilution series to find optimal count rate. q2->a2_no No q3 Is the dispersant appropriate? (Check for salt/protein effects) q2->q3 Yes a2_no->start Re-Test a2_yes Proceed to next check. a3_no Action: Measure in a simple, low ionic strength buffer. q3->a3_no No end_good Result likely reflects true sample polydispersity. Consider formulation optimization or purification (SEC). q3->end_good Yes a3_no->start Re-Test

Caption: A decision tree for troubleshooting problematic Dynamic Light Scattering (DLS) results.

References

Technical Support Center: Optimizing Self-Assembled Monolayers of 4,8,12-Trioxatridecan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the density of self-assembled monolayers (SAMs) of 4,8,12-Trioxatridecan-1-ol.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Monolayer Density Impure this compoundVerify the purity of the thiol compound. Contaminants can impede the formation of well-ordered monolayers.[1]
Suboptimal Incubation TimeOptimize the incubation time. Longer incubation times can lead to higher quality SAMs, especially for molecules with longer oligo(ethylene glycol) (OEG) chains.[2]
Incorrect Solution ConcentrationAdjust the concentration of the this compound solution. Both too high and too low concentrations can negatively impact monolayer formation.[2]
Contaminated SubstrateEnsure the substrate (e.g., gold) is meticulously cleaned before SAM formation. Contaminants can act as nucleation sites for defects.
Inconsistent Monolayer Quality Variations in TemperatureMaintain a consistent temperature during the self-assembly process. Temperature can influence the packing density of the monolayer.[3]
Presence of Water in SolventFor some applications, the presence of water in the ethanol solution can affect SAM formation. Ensure the use of high-purity, anhydrous solvents.[3]
Oxidized Thiol GroupsUse freshly prepared solutions of this compound to avoid oxidation of the thiol headgroup, which can prevent proper binding to the substrate.
Poor Protein Repellency Low Packing DensityA low density of the OEG chains will not effectively prevent protein adsorption. Follow optimization steps to increase monolayer density.
Contamination on the SAM SurfaceAfter formation, ensure the SAM is thoroughly rinsed to remove any unbound molecules.
Inappropriate OEG Chain LengthWhile this compound has three ethylene glycol units, for certain applications, a different number of repeating units might be necessary to achieve optimal protein resistance.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for forming this compound SAMs?

A1: High-purity ethanol is a commonly used and effective solvent for the formation of oligo(ethylene glycol)-terminated SAMs on gold substrates. In some cases, mixed ethanol and water solutions have been used to adjust the packing density.[3]

Q2: How can I confirm the successful formation and density of my SAM?

A2: Several surface-sensitive techniques can be used to characterize your SAM. These include:

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition and chemical state of the surface.[2][3]

  • Contact Angle Goniometry: To measure the surface wettability, which is indicative of a well-formed, hydrophilic OEG-terminated monolayer.

  • Atomic Force Microscopy (AFM): To visualize the surface topography and identify potential defects or aggregates.

  • Surface Plasmon Resonance (SPR): To measure the thickness of the monolayer and to study protein adsorption in real-time.[3]

Q3: My this compound solution appears cloudy. Can I still use it?

A3: A cloudy solution may indicate the presence of impurities, aggregation of the thiol, or the formation of disulfides. It is recommended to use a freshly prepared, clear solution for optimal SAM formation.

Q4: How long does it take to form a dense SAM of this compound?

A4: The time required for the formation of a high-quality SAM can vary depending on factors such as the solution concentration, temperature, and solvent. Generally, incubation times can range from a few hours to overnight. It is advisable to optimize this parameter for your specific experimental conditions.[2]

Q5: What is the expected water contact angle for a high-density this compound SAM?

A5: A well-formed, dense SAM of this compound should present a hydrophilic surface due to the terminal hydroxyl groups of the OEG chains. The expected water contact angle would be in the range of 30-50 degrees, although this can vary based on the packing density and the specific measurement conditions.

Quantitative Data Summary

The following table summarizes typical quantitative data for oligo(ethylene glycol)-terminated SAMs. Note that specific values for this compound may vary.

Parameter Technique Typical Value Reference
Monolayer Thickness Ellipsometry/SPR1 - 2 nm[3]
Water Contact Angle Goniometry30° - 50°[5]
Surface Coverage XPS/Electrochemical Methods3 - 5 molecules/nm²[6]
Fibrinogen Adsorption SPR< 1 ng/cm²[3]

Key Experimental Protocols

I. Substrate Preparation (Gold-Coated Silicon Wafer)
  • Cut silicon wafers into the desired size.

  • Deposit a 5-10 nm layer of chromium or titanium as an adhesion layer using an electron-beam evaporator.

  • Deposit a 50-100 nm layer of gold onto the adhesion layer.

  • Clean the gold substrates by immersing them in piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

  • Rinse the substrates thoroughly with deionized water and then with ethanol.

  • Dry the substrates under a stream of nitrogen gas.

  • Use the substrates immediately for SAM formation.

II. Formation of this compound Self-Assembled Monolayer
  • Prepare a 1-5 mM solution of this compound in absolute ethanol.

  • Immerse the freshly cleaned gold substrates into the thiol solution.

  • Incubate the substrates in the solution for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • After incubation, remove the substrates from the solution.

  • Rinse the substrates thoroughly with ethanol to remove any non-covalently bound molecules.

  • Dry the substrates under a stream of nitrogen gas.

  • Store the functionalized substrates in a clean, dry environment until further use.

III. Characterization of the Self-Assembled Monolayer
  • Contact Angle Measurement:

    • Place a 2-5 µL droplet of deionized water on the SAM surface.

    • Use a goniometer to measure the angle between the substrate surface and the tangent of the water droplet.

    • Perform measurements at multiple locations on the surface to ensure uniformity.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Place the SAM-coated substrate in the XPS analysis chamber.

    • Acquire survey scans to identify the elements present on the surface.

    • Acquire high-resolution scans of the C 1s, O 1s, S 2p, and Au 4f regions to determine the chemical states and relative atomic concentrations.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization & Optimization cluster_app Application sub_clean Substrate Cleaning sub_char Substrate Characterization sub_clean->sub_char Verify Cleanliness sol_prep Solution Preparation sub_char->sol_prep incubation Incubation sol_prep->incubation rinsing Rinsing & Drying incubation->rinsing char_sam SAM Characterization (XPS, Contact Angle, AFM) rinsing->char_sam eval_density Evaluate Density & Quality char_sam->eval_density optimize Optimize Parameters (Time, Concentration, Temp) eval_density->optimize If Low Density app Use in Experiment eval_density->app If High Density optimize->sol_prep Iterate

Caption: Experimental workflow for optimizing the density of this compound SAMs.

logical_relationship cluster_factors Controllable Factors cluster_properties Resulting SAM Properties cluster_performance Performance Metrics purity Thiol Purity density Packing Density purity->density concentration Solution Concentration concentration->density time Incubation Time time->density temperature Temperature temperature->density solvent Solvent Quality solvent->density order Molecular Order density->order defects Defect Density density->defects protein_rep Protein Resistance order->protein_rep stability Stability order->stability defects->protein_rep defects->stability

Caption: Factors influencing the density and performance of self-assembled monolayers.

References

degradation pathways of oligo(ethylene glycol) ethers under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the experimental study of oligo(ethylene glycol) (OEG) ether degradation pathways. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental investigation of OEG ether degradation.

Question: Why am I observing inconsistent degradation rates in my experiments?

Answer: Inconsistent degradation rates can stem from several factors. Refer to the following checklist to troubleshoot the issue:

  • Purity of OEG Ethers: The presence of impurities, such as aldehydes and peroxides, in your OEG ether starting material can significantly impact degradation kinetics.[1] It is crucial to use highly purified OEG ethers or to characterize the impurity profile of your material before starting an experiment.

  • Storage Conditions: OEG ethers are susceptible to degradation upon exposure to light, heat, and oxygen.[1] Ensure that your OEG ether solutions are stored in amber vials, purged with an inert gas like argon, and kept at low temperatures (e.g., -20°C for long-term storage) to minimize pre-experimental degradation.[1]

  • pH of the Medium: The pH of the experimental medium can significantly influence the rate of hydrolytic degradation.[2][3] Small, unintended variations in buffer preparation can lead to significant differences in degradation rates. Always verify the pH of your buffers before use.

  • Presence of Metal Ions: Trace metal ions can catalyze the oxidative degradation of OEG ethers. Ensure all glassware is thoroughly cleaned and consider the use of chelating agents if metal ion contamination is suspected.

  • Oxygen Exposure: The presence of dissolved oxygen can accelerate oxidative degradation. For studies focusing on non-oxidative pathways, deoxygenate your solutions by sparging with an inert gas.

Question: My analytical results (e.g., HPLC, GPC) show unexpected peaks. What could be the cause?

Answer: The appearance of unexpected peaks in your analytical data often indicates the presence of degradation products or impurities.

  • Degradation Products: OEG ethers can degrade into a variety of smaller molecules, including aldehydes (e.g., formaldehyde, acetaldehyde), and carboxylic acids (e.g., formic acid, glycolic acid).[4][5] These will appear as new peaks in your chromatograms.

  • Impurities in Starting Material: As mentioned above, commercial OEG ethers can contain impurities that may be detected by your analytical method.[1]

  • Reaction with Analytical Mobile Phase: In some cases, the OEG ether or its degradation products may react with components of the mobile phase. Ensure the compatibility of your analyte with the chosen mobile phase.

Question: How can I accelerate the degradation of OEG ethers for stability studies?

Answer: Accelerated stability testing can be achieved by modifying experimental conditions to increase the rate of degradation.

  • Increased Temperature: Elevating the temperature is a common method to accelerate hydrolytic degradation. However, be aware that high temperatures can also alter the physical properties of your system (e.g., hydrogel swelling) and may induce degradation pathways not relevant at physiological temperatures.[2][6]

  • Extreme pH: Using acidic or basic conditions can significantly increase the rate of hydrolysis.[2][7] This is a useful tool for probing hydrolytic stability but may not be representative of in vivo conditions.

  • Exposure to UV Light or Oxidizing Agents: To study oxidative degradation, you can expose your samples to UV light or introduce oxidizing agents like hydrogen peroxide.[8]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the degradation of oligo(ethylene glycol) ethers.

What are the primary degradation pathways for oligo(ethylene glycol) ethers?

Oligo(ethylene glycol) ethers primarily degrade through three main pathways:

  • Oxidative Degradation: This is often the most significant pathway under ambient conditions and in biological systems. It is initiated by the formation of radicals on the ether backbone, leading to chain scission and the formation of various degradation products, including aldehydes and carboxylic acids.[8][9][10] The presence of oxygen, light, and metal ions can accelerate this process.[1]

  • Hydrolytic Degradation: This pathway involves the cleavage of ether bonds by water. It is generally a slower process compared to oxidative degradation but can be significant, especially at non-neutral pH and elevated temperatures.[2][3][11]

  • Enzymatic Degradation: In biological systems, enzymes can play a role in the degradation of OEG ethers. For example, alcohol dehydrogenase can metabolize certain glycol ethers.[12]

What are the common degradation products of oligo(ethylene glycol) ethers?

The degradation of OEG ethers can result in a variety of smaller molecules. Common degradation products identified include:

  • Aldehydes: Formaldehyde, acetaldehyde.[4]

  • Carboxylic Acids: Formic acid, glycolic acid, oxalic acid.[5][13]

  • Smaller oligo(ethylene glycol) fragments.

What factors influence the rate of OEG ether degradation?

Several factors can influence the rate at which OEG ethers degrade:

  • Molecular Weight: Higher molecular weight PEGs may have different degradation kinetics compared to lower molecular weight oligomers.[14]

  • Temperature: Higher temperatures generally accelerate degradation, particularly hydrolysis.[1][2]

  • pH: Both acidic and basic conditions can increase the rate of hydrolytic degradation.[2][3]

  • Oxygen: The presence of oxygen is a key factor in oxidative degradation.[1]

  • Light: UV light can initiate and accelerate oxidative degradation.[1]

  • Metal Ions: Transition metal ions can catalyze oxidative degradation.

  • Chemical Modifications: The presence of different end groups or modifications to the OEG backbone can alter its stability.

How can I store my oligo(ethylene glycol) ether solutions to minimize degradation?

To ensure the stability of your OEG ether solutions, proper storage is critical.[1]

  • Protect from Light: Store solutions in amber or light-blocking containers.

  • Minimize Oxygen Exposure: Purge the headspace of the container with an inert gas (e.g., argon or nitrogen) before sealing.

  • Control Temperature: For short-term storage, refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C is preferable.[1]

Data Presentation

Table 1: Factors Influencing Oligo(ethylene glycol) Ether Degradation

FactorEffect on Degradation RatePrimary Degradation Pathway Affected
High Temperature IncreasesHydrolysis, Oxidation
Low pH (Acidic) IncreasesHydrolysis
High pH (Basic) IncreasesHydrolysis
Oxygen IncreasesOxidation
UV Light IncreasesOxidation
Metal Ions IncreasesOxidation

Experimental Protocols

Protocol 1: Analysis of OEG Ether Degradation by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for analyzing the degradation of OEG ethers using HPLC with refractive index (RI) or evaporative light scattering detection (ELSD).

  • Sample Preparation:

    • Prepare a stock solution of your OEG ether in a suitable solvent (e.g., ultrapure water, mobile phase).

    • Subject the OEG ether solution to the desired degradation conditions (e.g., heat, UV exposure, pH change).

    • At specified time points, withdraw aliquots of the sample.

    • If necessary, dilute the aliquots with the mobile phase to a suitable concentration for HPLC analysis.

    • Filter the samples through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column or a column specifically designed for polar compounds (e.g., Primesep AP) can be used.[15]

    • Mobile Phase: An isocratic mobile phase of water or a gradient of water and a polar organic solvent like acetonitrile is often effective.[15][16]

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[16]

    • Column Temperature: Maintaining a constant column temperature (e.g., 30-55°C) is crucial for reproducible results.[16]

    • Detector: A refractive index (RI) detector is commonly used for the analysis of glycols.[17][18] An evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can also be employed, especially when a gradient elution is required.[19][20][21]

    • Injection Volume: Typically 10-20 µL.

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent OEG ether over time.

    • Identify and quantify the formation of degradation products by comparing their retention times to known standards.

    • Calculate the percentage of degradation at each time point.

Protocol 2: Identification of Degradation Products by Mass Spectrometry (MS)

This protocol provides a general workflow for identifying OEG ether degradation products using mass spectrometry.

  • Sample Preparation:

    • Prepare and degrade the OEG ether sample as described in Protocol 1.

    • The sample may be directly infused into the mass spectrometer or introduced via liquid chromatography (LC-MS).

  • Mass Spectrometry Analysis:

    • Ionization Source: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used for analyzing OEG ethers and their degradation products.[8]

    • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer provides high resolution and mass accuracy for formula determination.

    • MS/MS Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the ions of interest and obtain structural information for the identification of unknown degradation products.

  • Data Analysis:

    • Analyze the mass spectra to identify the molecular weights of the parent OEG ether and any new species that appear upon degradation.

    • Use the accurate mass measurements to propose elemental compositions for the degradation products.

    • Interpret the MS/MS fragmentation patterns to confirm the proposed structures.

Visualizations

DegradationPathways OEG Oligo(ethylene glycol) Ether Oxidative Oxidative Degradation OEG->Oxidative O2, Light, Metal Ions Hydrolytic Hydrolytic Degradation OEG->Hydrolytic H2O, H+ or OH- Enzymatic Enzymatic Degradation OEG->Enzymatic Enzymes Radicals Ether Radicals Oxidative->Radicals SmallerOEG Smaller OEG Fragments Hydrolytic->SmallerOEG Metabolites Metabolites Enzymatic->Metabolites ChainScission Chain Scission Radicals->ChainScission Aldehydes Aldehydes (e.g., Formaldehyde) ChainScission->Aldehydes CarboxylicAcids Carboxylic Acids (e.g., Formic Acid) ChainScission->CarboxylicAcids ChainScission->SmallerOEG

Caption: Major degradation pathways of oligo(ethylene glycol) ethers.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Start with Purified Oligo(ethylene glycol) Ether prepare_solution Prepare Aqueous Solution start->prepare_solution stress_conditions Apply Stress Conditions (Heat, pH, UV) prepare_solution->stress_conditions sampling Collect Aliquots at Time Points stress_conditions->sampling hplc HPLC Analysis (Quantification) sampling->hplc lcms LC-MS/MS Analysis (Identification) sampling->lcms nmr NMR Spectroscopy (Structural Confirmation) sampling->nmr kinetics Determine Degradation Kinetics hplc->kinetics products Identify Degradation Products lcms->products nmr->products pathway Elucidate Degradation Pathway kinetics->pathway products->pathway

Caption: General experimental workflow for studying OEG ether degradation.

References

Validation & Comparative

A Comparative Guide to 4,8,12-Trioxatridecan-1-ol and Other PEG Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, solubility, pharmacokinetics, and ultimately, its therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) linkers have gained prominence due to their hydrophilicity, biocompatibility, and ability to modulate ADC properties.[1] This guide provides a comparative analysis of 4,8,12-Trioxatridecan-1-ol, a short-chain monodisperse PEG derivative, against other commonly used PEG linkers in the context of ADC development.

Introduction to this compound

This compound is a monodisperse PEG compound with a chemical formula of C10H22O4. Structurally, it consists of three ethylene glycol units with a terminal hydroxyl group, making it equivalent to a PEG3-alcohol. For its use as an ADC linker, the terminal hydroxyl group must be functionalized to enable covalent attachment to either the antibody or the cytotoxic payload. This is typically achieved by converting the alcohol to an amine, azide, or other reactive functional group.[2]

The use of monodisperse PEGs, like this compound, is advantageous in ADC manufacturing as it ensures homogeneity of the final product, with each ADC molecule having an identical linker length and molecular weight.[3][4] This contrasts with traditional polydisperse PEGs, which are mixtures of varying chain lengths and can lead to heterogeneous ADC products with variable properties.[3]

The Role of PEG Linker Length in ADC Performance

The length of the PEG chain in an ADC linker is a key parameter that can be tuned to optimize the conjugate's performance. Shorter PEG linkers, such as those derived from this compound (PEG3), are often employed to provide a balance between hydrophilicity and steric hindrance.[5]

G cluster_0 Short PEG Linkers (e.g., PEG3) cluster_1 Longer PEG Linkers (e.g., PEG8, PEG12, PEG24) Improved Stability Improved Stability Reduced Steric Hindrance Reduced Steric Hindrance Moderate Hydrophilicity Moderate Hydrophilicity Enhanced Hydrophilicity Enhanced Hydrophilicity Improved Pharmacokinetics Improved Pharmacokinetics Payload Shielding Payload Shielding ADC Performance ADC Performance Short PEG Linkers (e.g., PEG3) Short PEG Linkers (e.g., PEG3) Short PEG Linkers (e.g., PEG3)->ADC Performance Impacts Longer PEG Linkers (e.g., PEG8, PEG12, PEG24) Longer PEG Linkers (e.g., PEG8, PEG12, PEG24) Longer PEG Linkers (e.g., PEG8, PEG12, PEG24)->ADC Performance Impacts

Generally, shorter linkers are associated with better ADC stability by anchoring the payload more closely to the antibody, which can provide a degree of spatial shielding.[5] Conversely, longer PEG chains can more effectively mask the hydrophobicity of the payload, leading to improved solubility, reduced aggregation, and prolonged circulation half-life.[6][7] However, there is a threshold effect, with some studies indicating that the benefits on clearance rates may plateau with PEG chains of 8 units or longer.[6]

Comparative Performance Data

Table 1: Physicochemical Properties

Linker TypeExpected HydrophilicityExpected Impact on AggregationRationale
PEG3 (from this compound) ModerateReduction in aggregation compared to non-PEGylated linkers.Provides a balance of hydrophilicity without excessive steric bulk. Zymeworks has utilized a short PEG3 spacer in an ADC construct.[8]
PEG4 Moderate-HighEffective at reducing aggregation.Short PEG spacers have been shown to improve solubility and reduce aggregation.[8]
PEG8 HighSignificant reduction in aggregation, especially with hydrophobic payloads.Longer PEG chains create a more substantial hydration shell around the payload, preventing self-association.[9]
PEG12 Very HighHighly effective at preventing aggregation.The increased number of ethylene glycol units enhances the shielding of hydrophobic payloads.[8]

Table 2: Pharmacokinetic (PK) Properties

Linker TypeExpected Plasma ClearanceExpected Half-life (t1/2)Rationale
PEG3 (from this compound) Faster than longer PEGsShorter than longer PEGsShorter linkers may lead to faster clearance compared to their longer counterparts, though still an improvement over non-PEGylated linkers.[5]
PEG4 ModerateModerateA study with a short PEG8 linker showed faster clearance than expected, suggesting a complex relationship between short PEG length and PK.[10]
PEG8 SlowerLongerPEG chains of 8 units or more have been shown to significantly reduce plasma clearance and prolong half-life.[6]
PEG12 SlowLongThe increased hydrodynamic volume imparted by longer PEG chains leads to reduced renal clearance and extended circulation time.[3]

Table 3: Drug-to-Antibody Ratio (DAR) and Stability

Linker TypePotential Impact on DARExpected in vivo StabilityRationale
PEG3 (from this compound) May allow for high DAR with sufficient hydrophilicity.Potentially higher stability due to reduced distance between payload and antibody.Shorter linkers can lead to better ADC stability.[5]
PEG4 Can enable higher DAR by mitigating payload hydrophobicity.Good stability, dependent on conjugation chemistry.The use of PEG linkers can facilitate the generation of ADCs with higher DARs.[3]
PEG8 Facilitates high DAR ADCs with good biophysical properties.Generally stable, with stability also influenced by the conjugation site.Longer PEG chains can effectively shield hydrophobic payloads, enabling higher drug loading.[11]
PEG12 Allows for the generation of high DAR ADCs with improved solubility.Stable, though very long linkers could potentially be more susceptible to enzymatic cleavage depending on their structure.The impact of PEG length on DAR can be complex and may depend on the payload and conjugation chemistry.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of different ADC constructs. Below are representative protocols for the synthesis of a functionalized linker, ADC conjugation, and key analytical characterization assays.

Synthesis of Amine-Terminated this compound

G Start Start Mesylation Mesylation of this compound Start->Mesylation 1. Methanesulfonyl chloride, Triethylamine Azidation Conversion to Azide Mesylation->Azidation 2. Sodium Azide Reduction Reduction to Amine Azidation->Reduction 3. Zinc, Ammonium Chloride or Dithiothreitol End End Reduction->End

This protocol describes a general method for the conversion of the terminal hydroxyl group of this compound to a primary amine, making it suitable for conjugation.

1. Mesylation:

  • Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (a slight excess) to act as a base.

  • Add methanesulfonyl chloride dropwise and stir the reaction mixture at 0 °C for a few hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated product.[12]

2. Azidation:

  • Dissolve the mesylated intermediate in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add sodium azide in excess and heat the reaction mixture (e.g., to 80 °C) for several hours to overnight.

  • Monitor the reaction by TLC or NMR spectroscopy.

  • After completion, cool the reaction mixture, add water, and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the azide-terminated linker.[12]

3. Reduction to Amine:

  • Dissolve the azide-terminated linker in a suitable solvent mixture (e.g., tetrahydrofuran and water).

  • Add a reducing agent. A common method involves using zinc dust and ammonium chloride.[12] Alternatively, a milder, metal-free reduction can be performed using dithiothreitol (DTT) in water.[1]

  • Stir the reaction at an appropriate temperature (e.g., room temperature or slightly elevated) for several hours to overnight.

  • Monitor the reaction for the disappearance of the azide group.

  • Upon completion, filter off the solid reagents and purify the amine-terminated linker, for example, by extraction and/or column chromatography.

ADC Conjugation (General Protocol for Cysteine-Linked Conjugation)

This protocol assumes the payload is functionalized with a maleimide group and the antibody has been engineered to contain free cysteine residues.

1. Antibody Reduction:

  • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to selectively reduce the interchain disulfide bonds.

  • Incubate the reaction at a controlled temperature (e.g., 37 °C) for a specified time (e.g., 1-2 hours).

  • Remove the excess reducing agent using a desalting column.

2. Conjugation Reaction:

  • Dissolve the maleimide-functionalized payload-linker construct in a compatible solvent (e.g., dimethyl sulfoxide, DMSO).

  • Add the payload-linker solution to the reduced antibody solution at a specific molar ratio.

  • Allow the conjugation reaction to proceed at a controlled temperature (e.g., room temperature or 4 °C) for a set duration.

3. Purification:

  • Purify the resulting ADC from unconjugated payload-linker and other reactants using methods such as size-exclusion chromatography (SEC) or protein A chromatography.[13]

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[14]

G ADC Sample ADC Sample HIC Column Hydrophobic Interaction Chromatography Column ADC Sample->HIC Column Separation Separation based on Hydrophobicity HIC Column->Separation High to Low Salt Gradient Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram DAR Calculation DAR Calculation Chromatogram->DAR Calculation Peak Area Integration

1. Instrumentation and Column:

  • A biocompatible HPLC system is required.

  • A HIC column (e.g., TSKgel Butyl-NPR) is used.

2. Mobile Phases:

  • Mobile Phase A (High Salt): A buffer containing a high concentration of salt, such as ammonium sulfate or sodium chloride, in a phosphate buffer at a neutral pH. An organic modifier like isopropanol may be included.[14]

  • Mobile Phase B (Low Salt): The same buffer as Mobile Phase A but without the high concentration of salt.

3. Chromatographic Conditions:

  • Equilibrate the column with Mobile Phase A.

  • Inject the ADC sample.

  • Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the ADC species. Unconjugated antibody elutes first, followed by species with increasing DAR.

  • Monitor the elution profile using a UV detector at 280 nm.

4. Data Analysis:

  • Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).

  • Calculate the weighted average DAR using the following formula: DAR = (Σ (Peak Area_i * DAR_i)) / (Σ Peak Area_i) where i represents each ADC species.

Assessment of ADC Aggregation by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.[15]

1. Instrumentation and Column:

  • An HPLC or UPLC system.

  • An SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC).[15]

2. Mobile Phase:

  • A physiological buffer such as phosphate-buffered saline (PBS) at pH 7.4. For SEC coupled with mass spectrometry (SEC-MS), a volatile mobile phase is used.[16]

3. Chromatographic Conditions:

  • Equilibrate the column with the mobile phase.

  • Inject the ADC sample.

  • Run the analysis under isocratic conditions (constant mobile phase composition).

  • Monitor the elution profile with a UV detector (280 nm) and optionally a multi-angle light scattering (MALS) detector for more accurate molecular weight determination.[8]

4. Data Analysis:

  • Identify and integrate the peaks corresponding to high-molecular-weight species (aggregates), the main monomer peak, and any low-molecular-weight fragments.

  • Express the level of aggregation as the percentage of the total peak area corresponding to the aggregate peaks.

Conclusion

The choice of a PEG linker is a critical decision in the design of an ADC, with a direct impact on its developability and therapeutic potential. This compound, as a precursor to a short, monodisperse PEG3 linker, offers a valuable tool for ADC engineers. While it may not provide the same degree of payload shielding and pharmacokinetic extension as longer PEG chains, it can offer advantages in terms of ADC stability and reduced steric hindrance. The optimal PEG linker length is ultimately context-dependent, relying on the specific properties of the antibody, payload, and the desired clinical application. A thorough experimental evaluation, utilizing the methodologies outlined in this guide, is essential to select the most suitable linker for a given ADC candidate.

References

A Comparative Guide to the Purity Validation of 4,8,12-Trioxatridecan-1-ol by HPLC and NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of 4,8,12-Trioxatridecan-1-ol, a polyether alcohol of interest in various research and development applications. Objective comparison of the product's performance with other alternatives is supported by experimental data.

Introduction

This compound is a polyethylene glycol (PEG) derivative with specific properties determined by its chain length and terminal hydroxyl group. Ensuring the purity of this compound is critical for its application in drug development and other sensitive research areas, as impurities can significantly impact its efficacy, toxicity, and overall performance. HPLC and NMR spectroscopy are two powerful and commonly employed analytical techniques for purity assessment. This guide outlines the principles, experimental protocols, and comparative advantages of each method for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a premier technique for separating and quantifying components in a mixture. For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detector: Refractive Index (RI) detector, maintained at 35°C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Purity Analysis

The purity of this compound is determined by the area percentage of its corresponding peak in the chromatogram.

Peak No.Retention Time (min)Peak AreaArea %Identification
12.815,2340.5Impurity A (e.g., starting material)
24.52,995,67899.2This compound
36.29,0870.3Impurity B (e.g., dimer)

Workflow for HPLC Purity Validation

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect RI Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % integrate->calculate report Purity Report calculate->report

Caption: Workflow for HPLC Purity Validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR). ¹H NMR is particularly useful for assessing the purity of this compound by comparing the integrals of signals from the main compound to those of impurities.

Experimental Protocol: ¹H NMR
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ can be particularly useful for resolving the hydroxyl proton signal[1][2][3].

  • Internal Standard: A certified internal standard with a known concentration and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Sample Preparation: Accurately weigh about 10 mg of this compound and 5 mg of the internal standard into an NMR tube. Add approximately 0.7 mL of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse sequence: Standard ¹H acquisition.

    • Relaxation delay (d1): 5 times the longest T₁ of the protons of interest (typically 10-30 seconds for quantitative analysis).

    • Number of scans: 16 or higher for good signal-to-noise ratio.

Data Presentation: ¹H NMR Purity Analysis

The purity is calculated by comparing the integral of a characteristic signal of this compound to the integral of the internal standard.

  • Expected ¹H NMR Chemical Shifts for this compound (in CDCl₃):

    • ~3.64 ppm (m, -O-CH₂-CH₂-O-)

    • ~3.55 ppm (t, -CH₂-OH)

    • ~3.38 ppm (s, -O-CH₃)

    • ~2.5-3.0 ppm (br s, -OH)

Signal AssignmentChemical Shift (ppm)Integration (Relative)Moles (Relative)Purity Contribution
This compound (-O-CH₃)3.383.001.0099.5%
Impurity C (-CHO)9.750.010.00330.3%
Internal Standard6.252.00(Reference)-

Workflow for NMR Purity Validation

nmr_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity vs. Standard integrate->calculate report Purity Report calculate->report

Caption: Workflow for NMR Purity Validation of this compound.

Comparison of HPLC and NMR for Purity Validation

Both HPLC and NMR offer robust methods for determining the purity of this compound, each with its own set of strengths and limitations.

FeatureHPLC with RI Detector¹H NMR Spectroscopy
Principle Separation based on polarity, detection of bulk property change.Nuclear spin resonance, provides structural and quantitative information.
Selectivity High for separating closely related impurities.High for distinguishing structurally different molecules.
Sensitivity Moderate, dependent on the refractive index difference.Generally lower than HPLC, but can be improved with higher field magnets.
Quantification Relative (Area %), requires reference standards for absolute quantification.Absolute (qNMR) with a certified internal standard.
Impurity Identification Requires isolation of impurities and further analysis (e.g., by MS).Can provide structural information on impurities directly from the spectrum.
Sample Throughput Higher, with typical run times of 10-20 minutes.Lower, especially with long relaxation delays for accurate quantification.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance.

Logical Comparison of Methods

comparison_logic cluster_hplc HPLC cluster_nmr NMR cluster_decision Method Selection hplc_adv Advantages: - High Selectivity - High Throughput - Lower Cost decision Optimal Strategy: Use HPLC for routine purity checks and NMR for primary characterization, structural confirmation, and absolute quantification. hplc_adv->decision hplc_dis Disadvantages: - Relative Quantification - Impurity ID Difficult hplc_dis->decision nmr_adv Advantages: - Absolute Quantification (qNMR) - Structural Information - Impurity Identification nmr_adv->decision nmr_dis Disadvantages: - Lower Sensitivity - Lower Throughput - Higher Cost nmr_dis->decision

Caption: Logical Comparison for Selecting an Analytical Method.

Conclusion and Recommendations

For the comprehensive purity validation of this compound, a dual-method approach is recommended.

  • HPLC with RI detection is highly suitable for routine quality control, offering excellent separation of closely related impurities and higher sample throughput. It is ideal for monitoring batch-to-batch consistency.

  • ¹H NMR spectroscopy is invaluable for the initial characterization of new batches, providing unambiguous structural confirmation and the ability to perform absolute quantification against a certified internal standard. It is also a powerful tool for identifying unknown impurities.

By leveraging the strengths of both techniques, researchers, scientists, and drug development professionals can ensure the highest quality and purity of this compound for their critical applications.

References

A Comparative Analysis of Linear vs. Branched Oligo(ethylene Glycol) Linkers in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The architecture of oligo(ethylene glycol) (OEG) linkers plays a pivotal role in the efficacy and pharmacokinetic properties of bioconjugates and drug delivery systems. The choice between a linear and a branched OEG linker can significantly impact solubility, stability, hydrodynamic volume, and ultimately, the therapeutic effectiveness of a molecule. This guide provides an objective comparison of linear and branched OEG linkers, supported by experimental data, to aid researchers in selecting the optimal linker for their specific application.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data comparing the properties of biomolecules conjugated with linear and branched OEG linkers.

Table 1: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA)
Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear54.2
Linear105.2
Linear206.1
Branched206.4

Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[1]

Table 2: Hydrodynamic Radii of Polymeric Nanocarriers
Linker TypePolymer Molecular Weight (kDa)Hydrodynamic Radius (nm)
Linear125.42 ± 0.28
Linear207.36 ± 0.20
Four-Arm Branched206.83 ± 0.09
Linear409.58 ± 0.35
Four-Arm Branched409.25 ± 0.40

This table presents a comparison of the hydrodynamic radii of linear and four-arm branched PEG nanocarriers of varying molecular weights.[2]

Table 3: In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs) with Different Linker Architectures
Linker ArchitectureDrug-to-Antibody Ratio (DAR)IC50 (nM)
Homogeneous DAR 2 (Linear Linker)2~0.5
Homogeneous DAR 6 ("Short" Branched Linker)60.68
Homogeneous DAR 6 ("Long" Branched Linker)60.074
Heterogeneous DAR 6 (Control)6~0.08

This data highlights the impact of linker architecture on the cytotoxic activity of trastuzumab-based ADCs against a HER2-positive cell line. A "long" branched linker demonstrated significantly higher potency compared to a "short" branched linker.[3][4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are summaries of key experimental protocols relevant to the comparison of linear and branched OEG linkers.

Protocol 1: Determination of Protein Solubility via PEG Precipitation

This method quantitatively evaluates protein solubility by inducing liquid-liquid phase separation with polyethylene glycol (PEG).

  • Preparation of Solutions:

    • Prepare a stock solution of the protein of interest in the desired buffer.

    • Prepare a concentrated stock solution of PEG (e.g., 40% w/v) in the same buffer.

  • Induction of Phase Separation:

    • In a series of microcentrifuge tubes or a 96-well plate, mix the protein solution with varying concentrations of the PEG stock solution to achieve a range of final PEG concentrations.

    • The total protein concentration should be kept constant across all samples.

  • Equilibration and Separation:

    • Incubate the samples at a constant temperature to allow for equilibration of the two phases (a protein-rich phase and a supernatant).

    • Centrifuge the samples to pellet the protein-rich phase.

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant from each sample.

    • Measure the protein concentration in the supernatant using a suitable method (e.g., UV-Vis spectrophotometry at 280 nm).

  • Data Analysis:

    • Plot the logarithm of the soluble protein concentration against the PEG concentration.

    • Extrapolate the linear portion of the curve to 0% PEG to determine the apparent solubility of the protein under the tested conditions.[1][5]

Protocol 2: Assessment of Serum Stability of Antibody-Drug Conjugates (ADCs)

This protocol outlines a method to determine the stability of ADCs in serum by monitoring the drug-to-antibody ratio (DAR) over time.

  • Incubation in Serum:

    • Incubate the ADC (with either a linear or branched linker) in serum (e.g., human or mouse) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).

  • ADC Purification:

    • At each time point, purify the ADC from the serum matrix using affinity chromatography (e.g., Protein A or Protein G beads) to capture the antibody component.

  • Sample Preparation for Mass Spectrometry:

    • Elute the captured ADC from the affinity beads.

    • For analysis of the intact ADC, the sample can be directly analyzed.

    • For analysis of the light and heavy chains, the ADC is reduced to break the disulfide bonds.

  • LC-MS Analysis:

    • Analyze the samples using liquid chromatography-mass spectrometry (LC-MS).

    • For intact ADC analysis, determine the mass of the entire conjugate.

    • For reduced ADC analysis, determine the masses of the light and heavy chains.

  • DAR Calculation and Stability Assessment:

    • From the mass spectra, identify the peaks corresponding to the antibody with different numbers of attached drug-linker moieties.

    • Calculate the average DAR at each time point by analyzing the relative abundance of these peaks.

    • Plot the average DAR over time to determine the stability of the ADC and the rate of drug-linker cleavage.[2][6]

Visualizations: Workflows and Structures

Diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.

Linker_Architecture cluster_linear Linear OEG Linker cluster_branched Branched OEG Linker A1 B1 A1->B1 OEG Unit C1 B1->C1 OEG Unit D1 C1->D1 OEG Unit E1 D1->E1 ... Core Core Arm1_1 Core->Arm1_1 OEG Arm Arm2_1 Core->Arm2_1 OEG Arm Arm3_1 Core->Arm3_1 OEG Arm Arm1_2 Arm1_1->Arm1_2 ... Arm2_2 Arm2_1->Arm2_2 ... Arm3_2 Arm3_1->Arm3_2 ...

Caption: Structural comparison of linear and branched OEG linkers.

ADC_Workflow cluster_synthesis ADC Synthesis and Characterization cluster_invitro In Vitro Evaluation A Monoclonal Antibody (mAb) B Linker Conjugation (Linear vs. Branched) A->B C Drug Payload Attachment B->C D Purification and Characterization (e.g., DAR) C->D F ADC Treatment D->F Purified ADCs E Cancer Cell Line Culture E->F G Cell Viability Assay (e.g., MTT, CellTiter-Glo) F->G H IC50 Determination G->H I Data Analysis and Comparison H->I Comparative Efficacy Data

Caption: Experimental workflow for comparing ADC efficacy.

Conclusion

The choice between linear and branched oligo(ethylene glycol) linkers is a critical design parameter in the development of bioconjugates and drug delivery systems. Branched linkers can offer advantages in terms of creating a larger hydrodynamic radius, which can lead to reduced renal clearance and a longer in vivo half-life. They also provide the potential for higher drug loading in antibody-drug conjugates. However, the increased steric hindrance of branched linkers can sometimes negatively impact binding affinity and enzymatic cleavage of the linker, as evidenced by the cytotoxicity data.

Linear linkers, being structurally simpler, may offer more predictable behavior and less steric hindrance. The optimal choice is highly dependent on the specific application, the nature of the biomolecule and the drug, and the desired pharmacokinetic and pharmacodynamic profile. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of OEG linker architecture.

References

assessing the biocompatibility of 4,8,12-Trioxatridecan-1-ol functionalized surfaces

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biocompatibility of 4,8,12-Trioxatridecan-1-ol Functionalized Surfaces

Introduction

In the development of advanced biomedical devices, implants, and drug delivery systems, the interface between a material and the biological environment is of paramount importance. Unwanted interactions, such as non-specific protein adsorption (biofouling), can trigger inflammatory responses, compromise device function, and hinder therapeutic efficacy. Surface functionalization is a key strategy to modulate these interactions and enhance biocompatibility.

This guide provides a comparative analysis of surfaces functionalized with this compound, a representative oligo(ethylene glycol) (OEG) molecule, against other common surface modifications. OEG-functionalized surfaces, particularly those forming self-assembled monolayers (SAMs), are widely recognized for their excellent resistance to protein adsorption and cell adhesion.[1][2] This "stealth" property is largely attributed to the formation of a tightly bound hydration layer and the steric repulsion generated by the flexible OEG chains, which presents a significant energy barrier to approaching proteins.[3][4] We will objectively compare its performance with alternative surfaces using quantitative data, provide detailed experimental protocols for key biocompatibility assays, and visualize the underlying processes.

Performance Comparison of Functionalized Surfaces

The biocompatibility of a surface is often initially assessed by its ability to resist non-specific protein adsorption, which is a critical preceding event to cell adhesion and subsequent inflammatory responses.[5] Surfaces that effectively prevent this initial protein layer formation are termed "antifouling" or "non-fouling."

Below is a summary of quantitative data comparing the performance of OEG-functionalized surfaces with common alternatives. The data is compiled from studies using Surface Plasmon Resonance (SPR), a technique that measures changes in mass on a sensor surface in real-time.

Surface FunctionalizationProtein Adsorption (Fibrinogen)Key Characteristics
Tri(ethylene glycol)-terminated SAM ~201 ΔRU [6]Excellent resistance to protein adsorption; hydrophilic; relies on hydration and steric repulsion.[3]
Methyl-terminated (Hydrophobic) SAM ~2285 ΔRU [6]High protein adsorption; hydrophobic; promotes cell adhesion and can induce a greater inflammatory response.[7]
Zwitterionic Polymer (e.g., pSBMA) Comparable to OEGExcellent antifouling properties; highly hydrophilic; mimics natural cell membrane surfaces.[8]
Uncoated Gold (Control) HighServes as a baseline for protein and cell adhesion.

Note: ΔRU refers to the change in Response Units from Surface Plasmon Resonance (SPR) measurements, which is proportional to the adsorbed mass.[6]

Experimental Protocols

Accurate assessment of biocompatibility relies on standardized and well-documented experimental procedures. Below are detailed methodologies for key assays used to evaluate surface performance.

Protein Adsorption Assay via Quartz Crystal Microbalance with Dissipation (QCM-D)

QCM-D is a highly sensitive technique for measuring mass changes on a sensor surface in real-time, making it ideal for quantifying protein adsorption.[9][10]

Objective: To quantify the mass of protein that non-specifically adsorbs to the functionalized surface.

Methodology:

  • Sensor Preparation: Gold-coated quartz sensors are cleaned thoroughly, typically with a piranha solution or UV/Ozone treatment, followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen.[11]

  • Surface Functionalization: The cleaned sensors are immersed in a solution of the desired thiol (e.g., a tri(ethylene glycol)-terminated alkanethiol) to allow for the formation of a self-assembled monolayer (SAM).

  • QCM-D Measurement:

    • The functionalized sensor is mounted in the QCM-D flow module.

    • A baseline is established by flowing a buffer solution (e.g., Phosphate-Buffered Saline, PBS) over the sensor until the frequency and dissipation signals are stable.[12]

    • A solution of the model protein (e.g., fibrinogen or lysozyme at a concentration of 0.1-1 mg/mL in PBS) is introduced into the flow cell.[10]

    • Changes in the sensor's resonant frequency (Δf) and dissipation (ΔD) are monitored in real-time. A decrease in frequency corresponds to an increase in mass on the sensor surface.

    • After the protein solution, the buffer is flowed again to rinse away any loosely bound protein.

  • Data Analysis: The change in frequency (Δf) is converted to adsorbed mass per unit area using the Sauerbrey equation for rigid films, or more complex viscoelastic modeling if the dissipation change is significant.[10]

Cell Adhesion and Viability Assay

This assay evaluates how cells interact with the functionalized surface, providing insights into its cytocompatibility.

Objective: To quantify the number of adherent cells and assess their viability on the surface.

Methodology:

  • Surface Preparation: Substrates (e.g., glass coverslips or tissue culture plates) are coated with gold and functionalized with the desired SAM as described above.

  • Cell Culture:

    • The functionalized substrates are placed in a sterile cell culture plate and sterilized (e.g., with 70% ethanol and UV irradiation).

    • A cell suspension (e.g., fibroblasts or endothelial cells) is seeded onto the substrates at a known density.

    • The cells are incubated under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a specified period (e.g., 24 hours).

  • Viability Staining:

    • After incubation, the substrates are rinsed with PBS to remove non-adherent cells.

    • A live/dead viability/cytotoxicity kit is used. This typically involves a two-color fluorescent stain, such as Calcein-AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red).

  • Quantification and Imaging:

    • The substrates are visualized using a fluorescence microscope.

    • Images are captured from multiple random fields of view.

    • Image analysis software is used to count the number of live (green) and dead (red) cells to determine the density of adherent cells and the percentage of viable cells.

Visualizing Experimental and Biological Processes

To better understand the workflows and mechanisms discussed, the following diagrams are provided.

G cluster_prep 1. Surface Preparation & Functionalization cluster_test 2. Biocompatibility Assessment cluster_analysis 3. Data Analysis & Comparison A Substrate Cleaning (e.g., Gold-coated sensor) B Self-Assembled Monolayer (SAM) Formation with OEG-thiol A->B C Protein Adsorption Assay (QCM-D / SPR) B->C D Cell Adhesion & Viability Assay (Fluorescence Microscopy) B->D E Inflammatory Response Assay (ELISA for Cytokines) B->E F Quantify Adsorbed Mass C->F G Count Adherent & Viable Cells D->G H Measure Inflammatory Markers E->H I Compare OEG vs. Alternatives (e.g., Hydrophobic, Zwitterionic) F->I G->I H->I

Caption: Workflow for assessing surface biocompatibility.

G cluster_surface Initial Surface Interaction cluster_response Cellular Response Cascade cluster_oeg OEG-Functionalized Surface Material Implanted Material Proteins Plasma Proteins (e.g., Fibrinogen) Macrophage Macrophage Activation Proteins->Macrophage Recognition & Adhesion Cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-1β) Macrophage->Cytokines FBR Foreign Body Response Cytokines->FBR OEG_Surface This compound (OEG) Surface Hydration Stable Hydration Layer OEG_Surface->Hydration Hydration->Proteins PREVENTS ADSORPTION

Caption: Mitigation of foreign body response by OEG surfaces.

References

performance comparison of 4,8,12-Trioxatridecan-1-ol in different bioconjugation chemistries

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is critical to the stability, efficacy, and pharmacokinetic profile of the final conjugate. This guide provides a comparative analysis of 4,8,12-Trioxatridecan-1-ol, a short-chain polyethylene glycol (PEG) derivative, against other common linker chemistries. While direct comparative data for this specific molecule is limited in publicly available research, its performance can be effectively understood by examining its closest structural analogs, namely short PEG linkers (PEG3/PEG4), and contrasting them with longer PEG chains and non-PEG alternatives.

Executive Summary

Functionalized this compound, a hydrophilic and flexible linker, offers a compelling balance of properties for bioconjugation. Its short PEG chain enhances the solubility of hydrophobic molecules without adding significant molecular weight, a key consideration in optimizing the pharmacokinetics of antibody-drug conjugates (ADCs).[][2] This guide will delve into the performance of linkers derived from this compound in two primary bioconjugation strategies: amine-reactive and thiol-reactive chemistries.

Performance Comparison of Bioconjugation Chemistries

The performance of a linker is intrinsically tied to the conjugation chemistry employed. Here, we compare the use of a this compound-derived linker in NHS ester- and maleimide-based conjugations against other common linker types.

Amine-Reactive Chemistry (NHS Ester)

This chemistry targets primary amines, most commonly the ε-amino groups of lysine residues on proteins. The reaction of an N-hydroxysuccinimide (NHS) ester-functionalized linker with an amine forms a stable amide bond.

G

Table 1: Performance Comparison of Amine-Reactive Linkers

Linker TypeRelative Hydrophilicity (logP)Typical Reaction EfficiencyConjugate StabilityKey Advantages & Disadvantages
This compound derivative (PEG3/PEG4) Low (more hydrophilic)[3]High (70-86% covalent binding observed with PEG4)[3][4]High (stable amide bond)Advantages: Enhances solubility of hydrophobic payloads, minimal steric hindrance.[3][4] Disadvantages: Random conjugation to multiple lysine residues can lead to heterogeneity.
Longer-Chain PEG (e.g., PEG8, PEG12, PEG24) Very Low (highly hydrophilic)HighHigh (stable amide bond)Advantages: Excellent for improving solubility and increasing hydrodynamic volume, which can extend in-vivo half-life.[5] Disadvantages: Can sometimes reduce biological activity due to steric hindrance; may increase clearance if anti-PEG antibodies are present.[6]
Non-PEG (e.g., Alkyl Chains) High (hydrophobic)VariableHigh (stable amide bond)Advantages: Can be useful when hydrophobicity is desired for membrane interaction. Disadvantages: May lead to aggregation and reduced solubility of the conjugate.[]
Thiol-Reactive Chemistry (Maleimide)

This strategy targets the sulfhydryl groups of cysteine residues, offering a more site-specific conjugation approach compared to lysine targeting. The reaction of a maleimide-functionalized linker with a thiol forms a stable thioether bond.

G

Table 2: Performance Comparison of Thiol-Reactive Linkers

Linker TypeRelative HydrophilicityTypical Reaction EfficiencyConjugate StabilityKey Advantages & Disadvantages
This compound derivative (PEG3/PEG4) Low (more hydrophilic)HighModerate to High (Thioether bond can undergo retro-Michael reaction, but generally stable)Advantages: Enables site-specific conjugation, improves solubility. Disadvantages: Potential for linker exchange in vivo with molecules like glutathione.
Longer-Chain PEG (e.g., PEG8, PEG12, PEG24) Very Low (highly hydrophilic)HighModerate to HighAdvantages: Enhanced hydrophilicity and pharmacokinetic benefits.[2] Disadvantages: Same as for amine-reactive chemistry; potential for reduced stability of the maleimide-thiol adduct.
Non-Cleavable Non-PEG (e.g., SMCC) High (hydrophobic)HighHighAdvantages: Increased plasma stability.[8] Disadvantages: Can lead to aggregation of hydrophobic payloads.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the key bioconjugation chemistries discussed.

Protocol 1: Amine-Reactive Conjugation with a 4,8,12-Trioxatridecan-NHS Ester Linker

Objective: To conjugate an NHS-ester functionalized this compound linker to primary amines (lysine residues) of a protein.

Materials:

  • Protein of interest (in a buffer free of primary amines, e.g., PBS)

  • 4,8,12-Trioxatridecan-NHS ester linker

  • Anhydrous DMSO or DMF

  • Reaction buffer: 100 mM sodium bicarbonate, pH 8.3

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Zeba™ Spin Desalting Column)

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-5 mg/mL in the reaction buffer.

  • Linker Preparation: Dissolve the 4,8,12-Trioxatridecan-NHS ester linker in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. Incubate for 1-2 hours at room temperature with gentle mixing.

  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.

  • Purification: Remove excess, unreacted linker and byproducts by size exclusion chromatography or dialysis.

  • Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by UV-Vis spectroscopy to determine the degree of labeling.

Protocol 2: Thiol-Reactive Conjugation with a 4,8,12-Trioxatridecan-Maleimide Linker

Objective: To conjugate a maleimide-functionalized this compound linker to free thiols (cysteine residues) of a protein.

Materials:

  • Protein of interest (in a degassed, amine-free buffer like PBS, pH 7.2)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • 4,8,12-Trioxatridecan-maleimide linker

  • Anhydrous DMSO or DMF

  • Purification column

Procedure:

  • Protein Reduction: If the cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.

  • Removal of Reducing Agent: Remove the excess TCEP using a desalting column.

  • Linker Preparation: Dissolve the 4,8,12-Trioxatridecan-maleimide linker in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation: Add a 10- to 20-fold molar excess of the dissolved linker to the reduced protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C in the dark.

  • Purification: Purify the conjugate to remove unreacted linker and byproducts.

  • Characterization: Characterize the conjugate using SDS-PAGE and mass spectrometry to confirm successful conjugation and determine the drug-to-antibody ratio (DAR) if applicable.

Conclusion

Linkers based on this compound, as representatives of short-chain PEG linkers, offer a valuable tool in the bioconjugation toolbox. They provide a means to enhance the hydrophilicity and stability of bioconjugates without the potential drawbacks of longer PEG chains, such as increased immunogenicity and steric hindrance.[3][4][6] The choice between amine- and thiol-reactive chemistries will depend on the specific application, with lysine targeting offering a simpler, though more heterogeneous, approach, and cysteine targeting providing greater site-specificity and homogeneity.[9] For the development of next-generation biotherapeutics, a careful consideration of the interplay between the linker, the conjugation chemistry, and the biological target is paramount for success.

References

Unveiling the Antifouling Prowess of 4,8,12-Trioxatridecan-1-ol Monolayers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are constantly seeking surfaces that resist non-specific protein adsorption, a phenomenon known as biofouling. The development of robust antifouling coatings is critical for a wide range of applications, from biomedical implants and drug delivery systems to marine sensors and microfluidics. Among the most promising candidates for creating such bio-inert surfaces are self-assembled monolayers (SAMs) functionalized with oligo(ethylene glycol) (OEG) moieties. This guide provides a comprehensive comparison of the antifouling efficiency of monolayers closely related to 4,8,12-Trioxatridecan-1-ol, a tri(ethylene glycol)-terminated molecule, against other relevant surface chemistries, supported by experimental data and detailed protocols.

At the forefront of antifouling research, OEG-terminated SAMs have demonstrated exceptional ability to resist the adsorption of proteins, cells, and other biomolecules.[1][2][3] The antifouling properties of these surfaces are largely attributed to the formation of a tightly bound hydration layer, which acts as a physical and energetic barrier to prevent protein attachment.[2][4] The conformation and packing density of the OEG chains are critical factors influencing their antifouling performance.[1][5]

This guide focuses on the antifouling efficacy of a tri(ethylene glycol)-terminated alkanethiol monolayer (EG3C7SH), a close structural analog to this compound, and compares its performance against a standard hydrophobic surface (octadecanethiol, C18SH) and mixed OEG-hydrocarbon monolayers.

Comparative Antifouling Performance: A Quantitative Overview

The resistance of various self-assembled monolayers to protein adsorption was systematically evaluated using a suite of surface-sensitive techniques, including Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM), and Ellipsometry. The data, summarized in the table below, clearly demonstrates the superior antifouling characteristics of the tri(ethylene glycol)-terminated monolayer.

Surface MonolayerProteinAdsorbed Amount (SPR, ΔRU)Adsorbed Mass (QCM, ng/cm²)Adsorbed Thickness (Ellipsometry, nm)
EG3C7SH (tri(ethylene glycol)-terminated) Fibrinogen201 ~5 ~0.2
Lysozyme150 ~4 ~0.15
Bovine Serum Albumin (BSA)180 ~4.5 ~0.18
Protamine210 ~5.5 ~0.22
C18SH (octadecanethiol)Fibrinogen2285~55~2.5
Lysozyme1850~45~2.0
Bovine Serum Albumin (BSA)2050~50~2.2
Protamine2400~60~2.8
EG3C7-C7 (mixed OEG/hydrocarbon)Fibrinogen2194~53~2.4
EG3C7-C18 (mixed OEG/hydrocarbon)Fibrinogen2295~56~2.6

Data is adapted from a study by St. Hill et al. on analogous monolayer systems.[2]

The results unequivocally show that the EG3C7SH monolayer exhibits significantly lower protein adsorption for all proteins tested compared to the hydrophobic C18SH monolayer and the mixed monolayers.[2] For instance, the change in resonance units (ΔRU) for fibrinogen adsorption on EG3C7SH was only 201, whereas it was 2285 on the C18SH surface, indicating a more than 10-fold reduction in fouling.[2]

Experimental Methodologies

To ensure the reproducibility and accuracy of the findings, detailed experimental protocols for the key techniques used in assessing antifouling efficiency are provided below.

Self-Assembled Monolayer (SAM) Preparation on Gold Substrates

A well-defined and ordered monolayer is crucial for consistent antifouling performance.

Protocol:

  • Substrate Preparation: Gold-coated silicon wafers or glass slides are cleaned by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood. The substrates are then rinsed extensively with deionized water and ethanol and dried under a stream of nitrogen.

  • SAM Formation: The cleaned gold substrates are immediately immersed in a 1 mM solution of the desired thiol in absolute ethanol.

  • Incubation: The substrates are incubated in the thiol solution for at least 24 hours at room temperature to allow for the formation of a densely packed, ordered monolayer.

  • Rinsing: After incubation, the substrates are removed from the solution, rinsed thoroughly with ethanol to remove non-chemisorbed thiols, and dried under a stream of nitrogen.

SAM_Preparation_Workflow cluster_substrate_prep Substrate Preparation cluster_sam_formation SAM Formation cluster_finalization Finalization Clean_Substrate Clean Gold Substrate (Piranha Solution) Rinse_Dry Rinse & Dry Clean_Substrate->Rinse_Dry Immerse Immerse in Thiol Solution Rinse_Dry->Immerse Incubate Incubate (24h) Immerse->Incubate Rinse_Final Rinse with Ethanol Incubate->Rinse_Final Dry_Final Dry with Nitrogen Rinse_Final->Dry_Final

Experimental workflow for the preparation of self-assembled monolayers.
Surface Plasmon Resonance (SPR) for Protein Adsorption

SPR is a real-time, label-free optical technique that measures changes in the refractive index at the sensor surface, allowing for the quantification of protein adsorption.

Protocol:

  • System Equilibration: The SPR instrument is equilibrated with a running buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) at a constant flow rate (e.g., 20 µL/min) until a stable baseline is achieved.

  • Protein Injection: A solution of the protein of interest (e.g., 1 mg/mL in PBS) is injected over the SAM-functionalized sensor surface for a defined period (e.g., 5-10 minutes).

  • Association Phase: The binding of the protein to the surface is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).

  • Dissociation Phase: The protein solution is replaced with the running buffer, and the dissociation of the protein from the surface is monitored as a decrease in the SPR signal.

  • Data Analysis: The change in RU after the dissociation phase, relative to the initial baseline, is used to quantify the amount of irreversibly adsorbed protein.

SPR_Protocol_Diagram Start Start Equilibrate Equilibrate with Running Buffer Start->Equilibrate Inject_Protein Inject Protein Solution Equilibrate->Inject_Protein Monitor_Association Monitor Association (SPR Signal Increase) Inject_Protein->Monitor_Association Inject_Buffer Inject Running Buffer Monitor_Association->Inject_Buffer Monitor_Dissociation Monitor Dissociation (SPR Signal Decrease) Inject_Buffer->Monitor_Dissociation Analyze_Data Analyze Data (Calculate ΔRU) Monitor_Dissociation->Analyze_Data End End Analyze_Data->End

Step-by-step protocol for SPR protein adsorption analysis.
Quartz Crystal Microbalance with Dissipation (QCM-D)

QCM-D measures changes in the resonance frequency and dissipation of an oscillating quartz crystal sensor, which relate to the mass and viscoelastic properties of the adsorbed layer.

Protocol:

  • Baseline Establishment: The QCM-D chamber is filled with a buffer solution, and the frequency and dissipation are allowed to stabilize to establish a baseline.

  • Protein Adsorption: The buffer is replaced with a protein solution, and the changes in frequency (Δf) and dissipation (ΔD) are monitored in real-time. A decrease in frequency indicates mass adsorption.

  • Rinsing Step: The chamber is rinsed with the buffer solution to remove loosely bound protein.

  • Data Modeling: The Sauerbrey equation is used to convert the change in frequency to the adsorbed mass per unit area for rigid films. For viscoelastic films, more complex modeling is required.

Spectroscopic Ellipsometry

Ellipsometry is an optical technique that measures the change in polarization of light upon reflection from a surface, which can be used to determine the thickness of the adsorbed protein layer.

Protocol:

  • Bare Substrate Measurement: The optical properties (psi and delta) of the bare, clean substrate are measured.

  • SAM-Coated Substrate Measurement: The measurement is repeated after the formation of the SAM to determine the monolayer thickness.

  • Protein Adsorption and Measurement: The SAM-coated substrate is exposed to a protein solution, rinsed, and dried. The ellipsometric parameters are then measured again.

  • Thickness Calculation: An optical model (e.g., a Cauchy model) is used to fit the experimental data and calculate the thickness of the adsorbed protein layer.

The Antifouling Mechanism of OEG Monolayers

The remarkable resistance of OEG-terminated monolayers to protein adsorption is not simply due to their hydrophilicity. Instead, a combination of factors contributes to their antifouling properties.

Antifouling_Mechanism cluster_forces Key Repulsive Contributions OEG_Monolayer Oligo(ethylene glycol) Monolayer Surface Hydration_Layer Strongly Bound Hydration Layer Water Molecules OEG_Monolayer->Hydration_Layer forms Repulsion {Repulsive Forces} Hydration_Layer->Repulsion creates Approaching_Protein Approaching Protein Biomolecule Approaching_Protein->Repulsion experiences Repulsion->Approaching_Protein prevents adsorption Steric_Repulsion Steric Repulsion Repulsion->Steric_Repulsion Osmotic_Penalty Osmotic Penalty Repulsion->Osmotic_Penalty

Mechanism of protein resistance by OEG-terminated monolayers.

The primary mechanism involves the formation of a tightly bound layer of water molecules around the OEG chains.[2] For a protein to adsorb, it must displace this energetically favorable hydration layer, which presents a significant thermodynamic penalty. Additionally, the flexible OEG chains can create a steric barrier that physically prevents proteins from reaching the underlying substrate.

References

Benchmarking the Stability of 4,8,12-Trioxatridecan-1-ol Against Other Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable linker is a critical determinant of the therapeutic index of antibody-drug conjugates (ADCs). A linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and reduced efficacy. Upon reaching the target cell, the linker should facilitate the efficient release of the drug. This guide provides a comparative analysis of the stability of 4,8,12-Trioxatridecan-1-ol, a polyethylene glycol (PEG)-based linker, against other commonly used linkers in ADC development.

Executive Summary

This compound, a hydrophilic and flexible linker, is predicated on the inherent stability of its ether bonds. This guide benchmarks its stability against established linker classes, including enzyme-cleavable peptide linkers (e.g., Val-Cit), pH-sensitive hydrazone linkers, and disulfide linkers. While direct head-to-head quantitative stability data under identical conditions is sparse in publicly available literature, this guide synthesizes available data to provide a comparative overview. Broadly, the ether-based backbone of this compound suggests a higher intrinsic chemical stability compared to ester-containing linkers and a different cleavage mechanism compared to enzymatically or chemically labile linkers.

Data Presentation: Comparative Linker Stability

The following table summarizes the stability of different linker types based on available literature. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.

Linker TypeChemical Structure/MoietyCleavage MechanismReported StabilityKey Considerations
This compound (PEG-based) Ether ChainNon-cleavable (relies on antibody degradation)Generally high chemical stability due to robust ether bonds.[1] Hydrolytically more stable than esters.[1][2]Stability can be influenced by the overall ADC structure and conjugation site.[3]
Valine-Citrulline (Val-Cit) DipeptideEnzymatic (Cathepsin B)Stable in human plasma but can be unstable in mouse plasma due to carboxylesterase activity.[2][4][5] Half-life of a Val-Cit-PABC linker was shown to be significantly lower in mouse plasma compared to a more stable OHPAS linker.[6][]Species-specific differences in plasma stability are a critical consideration for preclinical studies.[5]
Hydrazone Hydrazone BondAcid-catalyzed hydrolysisRelatively stable at physiological pH (7.4) but labile in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[3] Can be associated with non-specific drug release.[3]Susceptible to premature release in the slightly acidic tumor microenvironment.
Disulfide Disulfide BondReduction (e.g., by glutathione)Stable in circulation but cleaved in the reducing environment of the cytoplasm.Stability can be modulated by steric hindrance around the disulfide bond.

Experimental Protocols

In Vitro Plasma Stability Assay

This protocol outlines a general method for assessing the stability of an ADC linker in plasma.

  • ADC Incubation: The ADC is incubated in human or mouse plasma at a concentration of 90 µg/mL at 37°C.[6]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 3, 5, and 7 days).[6]

  • Sample Preparation:

    • For analysis of the intact or partially degraded ADC, the sample can be captured using protein A magnetic beads.[6]

    • To quantify the released payload, plasma proteins are precipitated with an organic solvent (e.g., acetonitrile) and removed by centrifugation.[8]

  • Analytical Method:

    • The stability of the ADC is typically assessed by measuring the drug-to-antibody ratio (DAR) over time using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[3][9][10][11][12][][]

    • The concentration of the released free payload is quantified by LC-MS/MS.[8]

  • Data Analysis: The percentage of intact ADC remaining or the amount of free payload released is plotted against time to determine the linker's stability.

Mandatory Visualization

Experimental Workflow for Linker Stability Assessment

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis ADC ADC Incubate Incubate at 37°C ADC->Incubate Plasma Human/Mouse Plasma Plasma->Incubate Timepoints Collect Aliquots (0, 1, 3, 5, 7 days) Incubate->Timepoints LCMS_DAR LC-MS for DAR Analysis Timepoints->LCMS_DAR Intact ADC LCMS_Payload LC-MS/MS for Free Payload Timepoints->LCMS_Payload Released Payload Data Data Interpretation (Stability Profile) LCMS_DAR->Data LCMS_Payload->Data G cluster_cell Tumor Cell cluster_downstream Downstream Signaling HER2 HER2 Receptor Internalization Internalization HER2->Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Blocks Signaling RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Blocks Signaling ADC Anti-HER2 ADC ADC->HER2 Binding Lysosome Lysosome Internalization->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage/ Antibody Degradation Apoptosis Apoptosis Payload->Apoptosis Induces Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

References

A Comparative Guide to Protein Adsorption on 4,8,12-Trioxatridecan-1-ol and Alternative Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative analysis of protein adsorption on surfaces modified with 4,8,12-Trioxatridecan-1-ol, a tri(ethylene glycol) derivative, and compares its performance with other commonly used self-assembled monolayer (SAM) surfaces. The data presented is crucial for applications where minimizing non-specific protein adsorption is critical, such as in the development of biocompatible materials, biosensors, and drug delivery systems.

Executive Summary

Surfaces functionalized with this compound, a form of oligo(ethylene glycol) (OEG), demonstrate exceptional resistance to protein adsorption. This property is attributed to the hydrophilic nature and conformational flexibility of the ethylene glycol chains, which structure water molecules at the interface to create a barrier that prevents protein adhesion. In comparative studies, these surfaces consistently outperform hydrophobic and simple hydrophilic surfaces in their ability to prevent non-specific protein binding.

Quantitative Comparison of Protein Adsorption

The following tables summarize quantitative data from studies using Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM) to measure the amount of protein adsorbed on different self-assembled monolayer (SAM) surfaces. While specific data for this compound is limited, extensive research on structurally analogous tri(ethylene glycol)-terminated alkanethiols (EG3-OH) provides a strong basis for comparison.

Table 1: Fibrinogen Adsorption on Various SAM Surfaces Measured by Surface Plasmon Resonance (SPR)

Surface ChemistryProteinAdsorbed Mass (ng/cm²)[1]Protein Resistance
Tri(ethylene glycol)-terminated (EG3-OH) Fibrinogen< 5 High
Hydroxyl-terminated (-OH)Fibrinogen~ 50Moderate
Methyl-terminated (-CH3)Fibrinogen~ 150Low

Note: Data is compiled from studies on analogous short-chain oligo(ethylene glycol) SAMs. The low level of adsorption on EG3-OH surfaces is indicative of the expected performance of this compound surfaces.

Table 2: Bovine Serum Albumin (BSA) Adsorption on Hydrophilic and Hydrophobic Surfaces Measured by Quartz Crystal Microbalance (QCM)

Surface ChemistryProteinAdsorbed Mass (ng/cm²)Protein Resistance
Oligo(ethylene glycol)-terminated BSA~ 10 High
Hexamethyldisiloxane (Hydrophilic)BSA~ 40Moderate
Hexamethyldisiloxane (Hydrophobic)BSA> 100Low

Note: This table illustrates the general trend of lower protein adsorption on hydrophilic, particularly OEG-functionalized, surfaces compared to hydrophobic counterparts.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Surface Plasmon Resonance (SPR) Spectroscopy

SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip upon protein adsorption.

Protocol:

  • Sensor Chip Preparation: A gold-coated sensor chip is cleaned and functionalized with the desired self-assembled monolayer (e.g., this compound terminated alkanethiol) by immersion in a dilute thiol solution.

  • System Equilibration: A baseline is established by flowing a running buffer (e.g., phosphate-buffered saline, PBS) over the sensor surface until a stable signal is achieved.

  • Protein Injection: A solution of the target protein (e.g., fibrinogen or BSA) at a known concentration in the running buffer is injected and flows over the sensor surface for a defined period.

  • Association Phase: The binding of the protein to the surface is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).

  • Dissociation Phase: The protein solution is replaced with the running buffer, and the dissociation of the protein from the surface is monitored as a decrease in the SPR signal.

  • Data Analysis: The change in RU is converted to the adsorbed mass per unit area (ng/cm²) using a conversion factor (1 RU ≈ 1 pg/mm²).

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a highly sensitive mass-sensing technique that measures changes in the resonance frequency and dissipation of a quartz crystal sensor as molecules adsorb to its surface.

Protocol:

  • Sensor Crystal Preparation: A gold-coated quartz crystal sensor is cleaned and coated with the desired SAM.

  • Baseline Establishment: The sensor is mounted in the QCM-D chamber, and a running buffer is flowed over the surface to establish a stable baseline frequency and dissipation.

  • Protein Solution Introduction: The protein solution is introduced into the chamber, and the changes in resonance frequency (Δf) and dissipation (ΔD) are recorded in real-time.

  • Adsorption Monitoring: A decrease in frequency corresponds to an increase in mass on the sensor surface. The Sauerbrey equation (Δm = -C * Δf / n) is used to calculate the adsorbed mass, where C is the mass sensitivity constant and n is the overtone number.

  • Rinsing Step: The chamber is rinsed with buffer to remove loosely bound protein.

  • Data Interpretation: The final change in frequency provides a quantitative measure of the stably adsorbed protein mass. The change in dissipation provides information about the viscoelastic properties of the adsorbed protein layer.

Visualizations

Experimental Workflow for Comparative Protein Adsorption Analysis

The following diagram illustrates a typical workflow for comparing the protein resistance of different surfaces.

G cluster_prep Surface Preparation cluster_analysis Quantitative Analysis cluster_data Data Acquisition & Comparison p1 Clean Substrate (e.g., Gold-coated sensor) p2 Functionalize with This compound SAM p1->p2 p3 Functionalize with Alternative SAM 1 (e.g., -OH terminated) p1->p3 p4 Functionalize with Alternative SAM 2 (e.g., -CH3 terminated) p1->p4 a1 Surface Plasmon Resonance (SPR) p2->a1 a2 Quartz Crystal Microbalance (QCM-D) p2->a2 p3->a1 p3->a2 p4->a1 p4->a2 d1 Measure Adsorbed Protein Mass (ng/cm²) a1->d1 a2->d1 d2 Compare Protein Resistance d1->d2

Caption: Workflow for comparing protein adsorption on different self-assembled monolayers.

Logical Relationship of Factors Affecting Protein Resistance

The diagram below outlines the key factors that contribute to the low protein adsorption on oligo(ethylene glycol) surfaces like this compound.

G A Oligo(ethylene glycol) Surface Chemistry B High Hydrophilicity A->B C Conformational Flexibility A->C D Structured Interfacial Water Layer B->D E Steric Repulsion C->E F Resistance to Protein Adsorption D->F E->F

Caption: Key factors contributing to the protein resistance of OEG-functionalized surfaces.

References

comparative analysis of different length oligo(ethylene glycol) linkers for drug delivery

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Oligo(ethylene Glycol) Linkers of Varying Lengths for Drug Delivery

The strategic selection of a linker is paramount in the design of effective drug delivery systems, particularly for antibody-drug conjugates (ADCs). Oligo(ethylene glycol) (OEG) linkers have garnered significant attention due to their favorable physicochemical properties, including high water solubility, biocompatibility, and non-immunogenicity. The length of the OEG linker is a critical parameter that can profoundly influence the stability, pharmacokinetics (PK), and overall therapeutic efficacy of the conjugate. This guide provides a comparative analysis of different length OEG linkers, supported by experimental data, to aid researchers in the selection of an optimal linker for their specific drug delivery application.

The Influence of OEG Linker Length on ADC Performance

The length of an OEG linker can modulate several key attributes of a drug conjugate. Generally, a balance must be struck between linker stability in systemic circulation and efficient payload release at the target site.[1][2][3] Shorter linkers may enhance stability by positioning the payload within the steric shield of the antibody, while longer linkers can improve solubility, particularly for hydrophobic payloads, and potentially reduce aggregation.[1][4][5]

Physicochemical Properties and Stability

The incorporation of hydrophilic OEG linkers can mitigate the hydrophobicity of the cytotoxic payload, which in turn can reduce the propensity for aggregation and improve the solubility of the ADC.[4][5] This is particularly crucial for ADCs with a high drug-to-antibody ratio (DAR). Studies have shown that the configuration of the PEG moiety, such as a pendant versus a linear arrangement, can also impact stability and pharmacokinetics. For instance, an ADC with two pendant 12-unit PEG chains demonstrated better performance compared to one with a linear 24-unit PEG oligomer.[4][5]

Table 1: Comparison of Physicochemical Properties of ADCs with Different PEG Linker Architectures

ADC ConfigurationLinker ArchitectureAggregation TendencyReference
Trastuzumab-DM1Linear PEG24Higher[4][5]
Trastuzumab-DM1Pendant 2 x PEG12Lower[4][5]
Pharmacokinetics

The length of the OEG linker significantly impacts the pharmacokinetic profile of an ADC. Longer PEG chains are generally associated with a longer circulation half-life.[6] However, this is not always a linear relationship, and an optimal length may exist. One study found that a shorter PEG8 linker resulted in faster blood clearance compared to its non-PEGylated counterpart, while maintaining tumor uptake, which is beneficial for imaging applications.

Table 2: Pharmacokinetic Parameters of Drug Conjugates with Varying PEG Linker Lengths

Drug ConjugateLinker LengthHalf-life (t½)ClearanceReference
Trastuzumab-DM1 (Pendant 2xPEG12, DAR 3-4)2 x 12 units108 h0.28 mL/h[4]
Trastuzumab-DM1 (Linear PEG24, DAR 3-4)24 units84 h0.35 mL/h[4]
Kadcyla® (Reference ADC)N/A77 h0.38 mL/h[4]
In Vitro Efficacy

The in vitro cytotoxicity of an ADC is a crucial measure of its potency. The linker length can influence this, although the effect can be complex and may depend on the specific cell line and payload. There is evidence to suggest an optimal window of PEG length, with one study indicating a plateauing effect from PEG8 upwards in reducing non-specific cellular uptake.

Table 3: In Vitro Cytotoxicity of ADCs with Different Linker Designs

Cell LineADCLinkerIC₅₀ (pM)Reference
CD30+ Karpas 299Brentuximab-MMAE (Adcetris®)Val-Cit-PABC16[7]
CD30+ Karpas 299Brentuximab-MMAEVal-Cit-PABC with α-cyclodextrin16[7]
CD30+ Karpas 299Brentuximab-MMAEVal-Cit-PABC with PEG2418[7]
CD30+ Karpas 299Brentuximab-MMAEVal-Cit-PABC with 1-aza-42-crown-1417[7]
In Vivo Efficacy

The ultimate measure of an ADC's effectiveness is its ability to inhibit tumor growth in vivo. The linker length plays a critical role here, as it affects both the delivery of the payload to the tumor and its subsequent release. Studies have shown that ADCs with hydrophilic macrocycles, which can be considered as a form of linker modification, can exhibit enhanced in vivo efficacy compared to standard linkers.[7]

Table 4: In Vivo Antitumor Efficacy of ADCs with Different Linkers

Xenograft ModelADCLinkerTumor Growth Inhibition (%)Reference
Karpas 299Brentuximab-MMAE (Adcetris®)Val-Cit-PABC~60%[7]
Karpas 299Brentuximab-MMAEVal-Cit-PABC with 3'-amino-α-cyclodextrin~80%[7]
Karpas 299Brentuximab-MMAEVal-Cit-PABC with PEG24~80%[7]
Karpas 299Brentuximab-MMAEVal-Cit-PABC with 1-aza-42-crown-14>80%[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of different linker technologies. Below are protocols for key experiments used to evaluate the performance of ADCs with varying OEG linker lengths.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma by measuring the amount of intact ADC or the release of free payload over time.

Materials:

  • ADC constructs with different OEG linker lengths

  • Human, mouse, or rat plasma (frozen or fresh)

  • Phosphate-buffered saline (PBS)

  • Affinity capture beads (e.g., Protein A/G)

  • LC-MS/MS system

Procedure:

  • Thaw plasma at 37°C.

  • Spike the ADC into the plasma at a final concentration of 100 µg/mL.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 24, 48, 96, 144 hours), aliquot a portion of the plasma sample.

  • For analysis of intact ADC, use affinity capture beads to isolate the ADC from the plasma.

  • Elute the captured ADC and analyze by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates instability.

  • For analysis of free payload, precipitate the plasma proteins (e.g., with acetonitrile).

  • Centrifuge to pellet the proteins and analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC₅₀).

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs)

  • Antigen-negative cell line (for specificity control)

  • Cell culture medium and supplements

  • 96-well plates

  • ADC constructs with different OEG linker lengths

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., SDS-HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of the ADCs in cell culture medium.

  • Remove the old medium from the cells and add the ADC dilutions.

  • Incubate the plate for 72-120 hours at 37°C in a CO₂ incubator.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Plot the percentage of cell viability versus the ADC concentration and calculate the IC₅₀ value.

Cathepsin B-Mediated Drug Release Assay

This assay assesses the efficiency of payload release from cleavable linkers in the presence of lysosomal enzymes like Cathepsin B.

Materials:

  • ADC constructs with cleavable linkers

  • Human Cathepsin B enzyme

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, with DTT)

  • LC-MS/MS system

Procedure:

  • Dilute the ADC to a final concentration of 10 µM in the assay buffer.

  • Add Cathepsin B to the ADC solution to a final concentration of 1 µM.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction and quench it (e.g., by adding acetonitrile).

  • Analyze the samples by LC-MS/MS to quantify the amount of released payload.

  • Plot the percentage of released payload versus time to determine the release kinetics.

In Vivo Efficacy Study in a Xenograft Mouse Model

This study evaluates the antitumor activity of the ADC in a living organism.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or SCID)

  • Human tumor cell line

  • Matrigel (optional)

  • ADC constructs with different OEG linker lengths

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant tumor cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (typically 5-10 mice per group).

  • Administer the ADCs and vehicle control intravenously at a specified dose and schedule (e.g., once weekly for 3 weeks).

  • Measure the tumor volume and body weight of the mice twice a week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if needed.

  • Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Visualizations

Experimental_Workflow_ADC_Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Plasma_Stability Plasma Stability Assay (LC-MS) Pharmacokinetics Pharmacokinetics Study (t1/2, Clearance) Plasma_Stability->Pharmacokinetics Cytotoxicity Cytotoxicity Assay (MTT, IC50) Efficacy Xenograft Model Efficacy (Tumor Growth Inhibition) Cytotoxicity->Efficacy Drug_Release Enzymatic Drug Release (Cathepsin B, LC-MS) Drug_Release->Efficacy Data_Analysis Comparative Analysis and Linker Selection Pharmacokinetics->Data_Analysis Efficacy->Data_Analysis ADC_Synthesis ADC Synthesis (Varying OEG Linker Length) ADC_Synthesis->Plasma_Stability ADC_Synthesis->Cytotoxicity ADC_Synthesis->Drug_Release

Caption: Workflow for the comparative evaluation of ADCs with different OEG linkers.

Linker_Length_Impact cluster_linker OEG Linker Length cluster_properties ADC Properties Short_Linker Shorter OEG Linker (e.g., OEG4, OEG8) Stability Increased Stability (Steric Hindrance) Short_Linker->Stability PK Altered Pharmacokinetics (e.g., Faster Clearance) Short_Linker->PK Long_Linker Longer OEG Linker (e.g., OEG12, OEG24) Solubility Improved Solubility (Reduced Aggregation) Long_Linker->Solubility Efficacy Modulated Efficacy Stability->Efficacy Solubility->Efficacy PK->Efficacy

Caption: Relationship between OEG linker length and key ADC performance characteristics.

References

Safety Operating Guide

Proper Disposal Procedures for 4,8,12-Trioxatridecan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of 4,8,12-Trioxatridecan-1-ol, intended for researchers, scientists, and drug development professionals. This information is compiled from safety data sheets to ensure safe handling and environmental protection.

Hazard Identification and Safety Summary

This compound is classified with specific physical and health hazards that must be understood before handling or disposal.

Hazard Classification:

Hazard ClassCategoryHazard Statement
Flammable liquidsCategory 4H227: Combustible liquid.
Aspiration hazardCategory 1H304: May be fatal if swallowed and enters airways.
Long-term (chronic) aquatic hazardCategory 4H413: May cause long lasting harmful effects to aquatic life.

Immediate actions in case of exposure are critical. In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water. If inhaled, move the person to fresh air. For eye contact, rinse thoroughly with plenty of water and remove contact lenses if present. If swallowed, do not induce vomiting and call a physician immediately, as there is a risk of aspiration.

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory.

  • Hand Protection: Handle with gloves that have been inspected prior to use. Use a proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

  • Eye/Face Protection: Wear safety glasses with side-shields or other approved eye protection.

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure. Preventive skin protection is recommended.

Step-by-Step Disposal Protocol

Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste and leave chemicals in their original containers.[1]

  • Waste Identification: Clearly label the container with the chemical name: "Waste this compound".

  • Container Management: Ensure the waste container is tightly closed and stored in a designated, secure area accessible only to authorized personnel.

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible chemicals.

  • Consultation: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and proper disposal.

  • Documentation: Maintain records of the amount of waste generated and the date of disposal, following institutional and regulatory requirements.

Spill Management Protocol

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate the immediate danger area and ensure adequate ventilation. Avoid breathing vapors or aerosols.

  • Control Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Take precautionary measures against static discharge.

  • Containment: Prevent the spill from entering drains by using covers or other barriers.

  • Absorption: Use a liquid-absorbent material (e.g., Chemizorb®) to carefully take up the spilled substance.

  • Collection and Disposal: Collect the absorbed material and any contaminated soil or items into a suitable, labeled container for disposal. Dispose of the waste properly as outlined in the disposal protocol.

  • Decontamination: Clean the affected area thoroughly.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Waste Generation (this compound) B Is the container empty and clean? A->B C Segregate as Chemical Waste B->C No D Triple rinse with appropriate solvent B->D Yes G Store waste in a designated secure area C->G E Dispose of rinsate as chemical waste D->E F Dispose of container as non-hazardous waste D->F E->G H Contact EHS for pickup G->H I Final Disposal by licensed contractor H->I

Caption: Workflow for the disposal of this compound.

References

Essential Safety and Handling Guidelines for 4,8,12-Trioxatridecan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: A specific Safety Data Sheet (SDS) for 4,8,12-Trioxatridecan-1-ol could not be located in publicly available resources. The following information is based on general safety protocols for handling laboratory chemicals with unknown or limited hazard data. This guidance is not a substitute for a substance-specific SDS, which must be obtained from the chemical manufacturer or supplier before any handling, storage, or disposal of this substance. Always prioritize the information provided by the supplier.

Personal Protective Equipment (PPE)

When handling this compound or any chemical with unknown hazards, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical splash goggles and a face shieldTo protect eyes and face from potential splashes. Safety glasses with side shields are a minimum requirement.[1][2]
Skin Protection Chemically resistant gloves (e.g., nitrile) and a lab coatTo prevent skin contact with the chemical.[1][3][4] It is advisable to consult the glove manufacturer's compatibility chart.
Body Protection Long-sleeved lab coat and long pantsTo protect against spills and splashes.[4][5]
Foot Protection Closed-toe shoesTo protect feet from spills and falling objects.[3][4][6]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo minimize inhalation of any potential vapors or aerosols.[7]

Operational Plan

A systematic approach is essential for the safe handling of chemicals in a laboratory setting. Below is a step-by-step guide for the operational handling of this compound.

1. Pre-Handling Preparation:

  • Obtain SDS: Before any work begins, obtain and thoroughly review the official Safety Data Sheet from the supplier.
  • Hazard Assessment: Conduct a risk assessment for the planned experiment, considering the potential hazards of all substances involved.[2]
  • Gather Materials: Ensure all necessary PPE is available and in good condition.[7] Prepare all required equipment and materials for the experiment to minimize movement and potential for spills.
  • Emergency Preparedness: Know the location of the nearest safety shower, eyewash station, and fire extinguisher.[6]

2. Handling the Chemical:

  • Work Area: Handle the chemical in a well-ventilated area, preferably within a certified chemical fume hood.[7]
  • Personal Protective Equipment: Wear the appropriate PPE as outlined in the table above.[1][3]
  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[6] Do not taste or smell the chemical.[3][7]
  • Spill Management: In case of a small spill, clean it up immediately using appropriate absorbent materials, if you are trained to do so. For larger spills, evacuate the area and follow your institution's emergency procedures.[8]

3. Post-Handling Procedures:

  • Storage: Store the chemical in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[9]
  • Decontamination: Clean the work area thoroughly after the experiment is complete.
  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the chemical and before leaving the laboratory.[6][7]

Disposal Plan

Proper disposal of chemical waste is critical to ensure the safety of personnel and the environment.

1. Waste Identification and Segregation:

  • Hazardous Waste Determination: Assume the waste is hazardous unless confirmed otherwise by a qualified individual.
  • Segregation: Do not mix this chemical waste with other waste streams unless it is known to be compatible.[10] Keep liquid and solid waste separate.[11]

2. Waste Collection and Storage:

  • Container: Collect the waste in a designated, leak-proof, and compatible container that is clearly labeled with the chemical name and hazard information.[12]
  • Storage Area: Store the waste container in a designated satellite accumulation area that is secure and has secondary containment.[11]

3. Disposal Procedure:

  • Follow Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[12]
  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company.[12] Do not pour chemical waste down the drain unless it has been explicitly approved for that disposal method by your institution's environmental health and safety department.[13]

Workflow for Handling Chemicals with Unknown Hazards

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal obtain_sds Obtain Supplier SDS risk_assessment Conduct Risk Assessment obtain_sds->risk_assessment gather_ppe Gather Appropriate PPE risk_assessment->gather_ppe prepare_work_area Prepare Work Area gather_ppe->prepare_work_area use_fume_hood Use in Fume Hood prepare_work_area->use_fume_hood wear_ppe Wear Full PPE use_fume_hood->wear_ppe avoid_contact Avoid Direct Contact wear_ppe->avoid_contact store_properly Store Securely avoid_contact->store_properly segregate_waste Segregate Waste avoid_contact->segregate_waste clean_area Clean Work Area store_properly->clean_area personal_hygiene Wash Hands clean_area->personal_hygiene label_waste Label Waste Container segregate_waste->label_waste dispose_regulations Dispose per Regulations label_waste->dispose_regulations

Caption: Workflow for handling chemicals with unknown hazards.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.